molecular formula C53H67N7O7 B12379838 NC-R17

NC-R17

Cat. No.: B12379838
M. Wt: 914.1 g/mol
InChI Key: RFACIWXTBIAVON-VSDRZZBPSA-N
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Description

NC-R17 is a useful research compound. Its molecular formula is C53H67N7O7 and its molecular weight is 914.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C53H67N7O7

Molecular Weight

914.1 g/mol

IUPAC Name

methyl (1S,3R)-1-[4-[4-[13-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]tridecyl]piperazine-1-carbonyl]phenyl]-2-propanoyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C53H67N7O7/c1-3-47(62)60-45(53(66)67-2)34-40-38-18-13-14-20-43(38)55-48(40)49(60)36-22-24-37(25-23-36)51(64)58-32-30-57(31-33-58)29-16-12-10-8-6-4-5-7-9-11-15-28-54-42-21-17-19-39-41(42)35-59(52(39)65)44-26-27-46(61)56-50(44)63/h13-14,17-25,44-45,49,54-55H,3-12,15-16,26-35H2,1-2H3,(H,56,61,63)/t44?,45-,49+/m1/s1

InChI Key

RFACIWXTBIAVON-VSDRZZBPSA-N

Isomeric SMILES

CCC(=O)N1[C@H](CC2=C([C@@H]1C3=CC=C(C=C3)C(=O)N4CCN(CC4)CCCCCCCCCCCCCNC5=CC=CC6=C5CN(C6=O)C7CCC(=O)NC7=O)NC8=CC=CC=C28)C(=O)OC

Canonical SMILES

CCC(=O)N1C(CC2=C(C1C3=CC=C(C=C3)C(=O)N4CCN(CC4)CCCCCCCCCCCCCNC5=CC=CC6=C5CN(C6=O)C7CCC(=O)NC7=O)NC8=CC=CC=C28)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of NC-R17 in Ferroptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis is an iron-dependent, regulated form of cell death characterized by the overwhelming accumulation of lipid peroxides. A key regulator of this process is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides. The targeted degradation of GPX4 has emerged as a promising therapeutic strategy for diseases like cancer. This technical guide provides a detailed overview of the mechanism of action of NC-R17, a non-covalent Proteolysis Targeting Chimera (PROTAC) designed to induce ferroptosis by targeting GPX4 for proteasomal degradation. This document outlines the core mechanism, presents illustrative quantitative data for GPX4-targeting PROTACs, details key experimental protocols for characterization, and provides visual diagrams of the signaling pathway and experimental workflows.

Introduction to Ferroptosis and the Role of GPX4

Ferroptosis is a distinct cell death pathway initiated by the iron-catalyzed peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes.[1][2] This process is fundamentally linked to a failure in antioxidant defense systems, most notably the glutathione (GSH)-dependent lipid repair enzyme, GPX4.[2][3] GPX4 detoxifies lipid hydroperoxides to their corresponding alcohols, thereby preventing the propagation of lipid peroxidation and subsequent cell membrane rupture.[3] The inactivation or depletion of GPX4 is a central event that triggers ferroptosis, making it a critical therapeutic target.[3][4]

This compound: A PROTAC Targeting GPX4 for Degradation

This compound is a heterobifunctional molecule known as a PROTAC, which is engineered to induce the degradation of GPX4.[3][5] Unlike traditional enzyme inhibitors, PROTACs eliminate the target protein from the cell.

Molecular Composition of this compound

This compound is comprised of three key components[6]:

  • A GPX4 Ligand: A non-covalent warhead derived from Demethyl-RSL3, which binds to the GPX4 protein.[6]

  • An E3 Ligase Ligand: Lenalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[6]

  • A Linker: A chemical linker that connects the GPX4 ligand to the E3 ligase ligand, facilitating the formation of a ternary complex.[6]

Mechanism of Action

The mechanism of this compound is a multi-step process orchestrated by its PROTAC nature:

  • Ternary Complex Formation: this compound simultaneously binds to GPX4 and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex (GPX4-NC-R17-CRBN).

  • Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the GPX4 protein.

  • Proteasomal Degradation: The polyubiquitinated GPX4 is recognized and targeted by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and proteolytically degrades GPX4.

  • Induction of Ferroptosis: The depletion of GPX4 protein prevents the detoxification of lipid hydroperoxides. This leads to an uncontrolled accumulation of lipid reactive oxygen species (ROS), widespread membrane damage, and ultimately, cell death via ferroptosis.[7]

NC_R17_Mechanism cluster_0 Cellular Environment cluster_1 Downstream Effects NCR17 This compound TernaryComplex Ternary Complex (GPX4-NC-R17-CRBN) NCR17->TernaryComplex Binds GPX4 GPX4 GPX4->TernaryComplex Binds CRBN CRBN E3 Ligase CRBN->TernaryComplex Binds PolyUb_GPX4 Polyubiquitinated GPX4 TernaryComplex->PolyUb_GPX4 Ubiquitination Ub Ubiquitin Ub->TernaryComplex Recruited Proteasome 26S Proteasome PolyUb_GPX4->Proteasome Targeting DegradedGPX4 Degraded GPX4 (Amino Acids) Proteasome->DegradedGPX4 Degradation Lipid_OOH Lipid Peroxides (Lipid-OOH) DegradedGPX4->Lipid_OOH GPX4 Depletion Prevents Reduction GPX4_effect GPX4 (Active) Lipid_PUFA Lipid-PUFAs Lipid_PUFA->Lipid_OOH Oxidation Lipid_OOH->GPX4_effect Ferroptosis Ferroptosis Lipid_OOH->Ferroptosis Accumulation Leads to Lipid_OH Lipid Alcohols (Lipid-OH) GPX4_effect->Lipid_OH Reduces

Caption: Signaling pathway of this compound-induced ferroptosis.

Quantitative Data for GPX4-Targeting PROTACs

While specific degradation and activity data for this compound are detailed in specialized literature, the following table presents illustrative data from other published RSL3-based or potent GPX4-targeting PROTACs to provide a context for the typical efficacy of such molecules.[3][5] This data is crucial for comparing potency and efficacy during drug development.

Compound IDDC₅₀ (Degradation)Dₘₐₓ (Degradation)IC₅₀ (Cell Viability)Cell LineReference
Illustrative Data
PROTAC GPX4 degrader-30.019 µM (24h)Not Reported0.024 µMHT1080[8][9]
Compound 18a1.68 µM (48h)~85%2.37 µMHT1080[10]
PROTAC GPX4 degrader-10.03 µMNot ReportedNot ReportedHT1080[11]

Note: The data presented is for illustrative purposes to demonstrate the typical range of potency for GPX4-targeting PROTACs. DC₅₀ is the concentration required to achieve 50% of the maximum protein degradation. Dₘₐₓ is the maximum percentage of protein degradation observed. IC₅₀ is the concentration required to inhibit cell viability by 50%.

Detailed Experimental Protocols

Characterizing a ferroptosis-inducing PROTAC like this compound involves a series of key experiments to confirm its mechanism of action.

Experiment 1: Confirmation of GPX4 Degradation by Western Blot

This protocol verifies the dose-dependent degradation of the target protein.

  • Objective: To quantify the reduction in cellular GPX4 protein levels after treatment with this compound.

  • Methodology:

    • Cell Culture and Treatment: Plate a suitable cell line (e.g., HT1080) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 10 µM) for a specified time (e.g., 12, 24, or 48 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against GPX4 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify band intensities using densitometry software. Normalize GPX4 band intensity to the loading control. Calculate the percentage of GPX4 remaining relative to the vehicle control to determine DC₅₀ and Dₘₐₓ.

Experiment 2: Measurement of Lipid Peroxidation

This assay confirms that GPX4 degradation leads to the hallmark biochemical event of ferroptosis.

  • Objective: To measure the accumulation of lipid ROS in cells treated with this compound.

  • Methodology (using C11-BODIPY 581/591):

    • Cell Culture and Treatment: Seed cells in a multi-well plate suitable for microscopy or flow cytometry. Treat cells with this compound at various concentrations. Include a positive control (e.g., RSL3) and a negative control (vehicle). To confirm ferroptosis, include a condition with this compound co-treated with a ferroptosis inhibitor like Ferrostatin-1.[2]

    • Probe Loading: During the last 30-60 minutes of treatment, add the C11-BODIPY 581/591 probe (final concentration 1-2 µM) to the cell culture medium.[12]

    • Cell Preparation: Wash the cells twice with HBSS or PBS.[12] For flow cytometry, detach the cells using a gentle dissociation reagent like Accutase.[13]

    • Data Acquisition (Flow Cytometry): Analyze the cells on a flow cytometer. The unoxidized probe fluoresces in the red channel (e.g., PE-Texas Red), while the oxidized probe fluoresces in the green channel (e.g., FITC).[14]

    • Analysis: Gate on the live, single-cell population. The degree of lipid peroxidation is determined by the shift in fluorescence from the red to the green channel. Calculate the percentage of green-positive cells or the mean fluorescence intensity in the green channel.

Experiment 3: Cell Viability Assay

This experiment determines the cytotoxic effect of the compound.

  • Objective: To determine the IC₅₀ value of this compound and confirm that cell death is due to ferroptosis.

  • Methodology (using CellTiter-Glo®):

    • Cell Seeding: Seed cells in an opaque-walled 96-well plate at an appropriate density and allow them to attach overnight.

    • Compound Treatment: Treat cells with a serial dilution of this compound. Include wells for vehicle control. To confirm the mechanism, include parallel treatments where cells are co-incubated with this compound and inhibitors of different cell death pathways (e.g., Ferrostatin-1 for ferroptosis, Z-VAD-FMK for apoptosis).[15]

    • Incubation: Incubate the plate for a relevant period (e.g., 48 or 72 hours).

    • Lysis and Luminescence Reading: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).

    • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control wells and plot the results as percent viability versus log[concentration]. Use a non-linear regression model to calculate the IC₅₀ value. A significant rescue of cell viability by Ferrostatin-1 confirms a ferroptotic mechanism.

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of a GPX4-targeting PROTAC like this compound.

Workflow cluster_design Design & Synthesis cluster_validation In Vitro Validation cluster_downstream Advanced Characterization Design 1. PROTAC Design (GPX4 Ligand + Linker + E3 Ligand) Synthesis 2. Chemical Synthesis of this compound Design->Synthesis Degradation 3. Target Degradation Assay (Western Blot) Synthesis->Degradation Quantify_Deg Determine DC₅₀ & Dₘₐₓ Degradation->Quantify_Deg Viability 4. Cell Viability Assay Degradation->Viability Lipid_ROS 5. Lipid Peroxidation Assay (C11-BODIPY) Degradation->Lipid_ROS Quantify_Via Determine IC₅₀ Viability->Quantify_Via Rescue 6. Mechanism Confirmation (Rescue with Ferrostatin-1) Viability->Rescue Lipid_ROS->Rescue Ubiquitination 7. Ubiquitination Assay (IP-Western) Rescue->Ubiquitination Ternary_Complex 8. Ternary Complex Assay (e.g., NanoBRET) Ubiquitination->Ternary_Complex In_Vivo 9. In Vivo Efficacy Studies (Xenograft Models) Ternary_Complex->In_Vivo

Caption: General experimental workflow for characterizing this compound.

Conclusion

This compound represents a targeted approach to induce ferroptosis by leveraging the cell's own ubiquitin-proteasome system to eliminate GPX4.[3][5] Its mechanism as a non-covalent PROTAC offers a modern strategy for modulating this critical cell death pathway.[3] The experimental protocols detailed herein provide a robust framework for researchers to validate and quantify the activity of this compound and similar molecules. Understanding this mechanism is crucial for the continued development of ferroptosis inducers as potential therapeutics for cancer and other diseases.

References

The Role of Non-Coding RNAs in the Degradation of GPX4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione Peroxidase 4 (GPX4) is a pivotal enzyme in cellular defense against oxidative stress, particularly in the prevention of ferroptosis, a form of iron-dependent regulated cell death. GPX4 functions to reduce phospholipid hydroperoxides to their corresponding alcohols, thereby protecting cell membranes from lipid peroxidation. The regulation of GPX4 expression and activity is a critical determinant of a cell's susceptibility to ferroptosis. Recent research has unveiled a complex network of non-coding RNAs (ncRNAs) that play a significant role in the post-transcriptional regulation of GPX4, primarily by influencing the stability and degradation of its messenger RNA (mRNA). This technical guide provides a comprehensive overview of the role of various ncRNAs in GPX4 degradation, with a focus on the underlying molecular mechanisms, experimental methodologies, and quantitative data. It is highly probable that the query "NC-R17" was a mistyped reference to "ncRNA," a key player in this regulatory process.

Core Concepts: Non-Coding RNAs and GPX4 Regulation

Non-coding RNAs are functional RNA molecules that are not translated into proteins. They are broadly categorized into several classes, including microRNAs (miRNAs), long non-coding RNAs (lncRNAs), and circular RNAs (circRNAs). These ncRNAs can modulate gene expression at various levels, including transcription, mRNA stability, and translation. In the context of GPX4, ncRNAs primarily exert their influence by targeting its mRNA for degradation or by protecting it from degradation, thereby controlling the cellular levels of the GPX4 protein.

MicroRNAs (miRNAs) as Direct Regulators of GPX4 Degradation

MiRNAs are small, single-stranded ncRNAs (typically 21-23 nucleotides in length) that primarily function as negative regulators of gene expression. They achieve this by binding to the 3' untranslated region (3'UTR) of their target mRNAs, leading to mRNA cleavage or translational repression. Several miRNAs have been identified to directly target GPX4 mRNA, promoting its degradation and thereby sensitizing cells to ferroptosis.

Key miRNAs Targeting GPX4
miRNACancer Type/Disease ModelEffect on GPX4Reference(s)
miR-15a-3pColorectal Cancer, Prostate CancerDownregulation
miR-324-3pLung Adenocarcinoma, Breast CancerDownregulation
miR-1287-5pOsteosarcoma, Non-small Cell Lung CancerDownregulation
miR-214-3pHepatomaDownregulation
miR-4715-3pGastric CancerDownregulation

Signaling Pathway of miRNA-Mediated GPX4 Degradation

miRNA_GPX4_Pathway miRNA miRNA (e.g., miR-15a-3p) RISC RISC Complex miRNA->RISC binds to GPX4_mRNA GPX4 mRNA (3'UTR) GPX4_mRNA_degradation GPX4 mRNA Degradation GPX4_mRNA->GPX4_mRNA_degradation leads to RISC->GPX4_mRNA targets GPX4_protein GPX4 Protein GPX4_mRNA_degradation->GPX4_protein decreased translation of Ferroptosis Ferroptosis GPX4_protein->Ferroptosis inhibition of

Caption: miRNA-mediated degradation of GPX4 mRNA.

Long Non-Coding RNAs (lncRNAs) as Indirect Regulators of GPX4 Stability

LncRNAs are a diverse class of ncRNAs longer than 200 nucleotides. They can regulate gene expression through various mechanisms, including acting as "sponges" for miRNAs, thereby preventing them from binding to their target mRNAs. In the context of GPX4, many lncRNAs function to stabilize GPX4 mRNA by sequestering the miRNAs that would otherwise promote its degradation. However, some lncRNAs can also promote GPX4 degradation through alternative mechanisms.

LncRNAs Stabilizing GPX4 by Sponging miRNAs
lncRNASponged miRNACancer Type/Disease ModelEffect on GPX4Reference(s)
PVT1miR-15a-3p, miR-324-3p, etc.Head and Neck CancerUpregulation
OIP5-AS1miR-1287-5p, etc.Head and Neck CancerUpregulation
H19Not specifiedSpontaneous AbortionUpregulation
MALAT1via Nrf2 pathwayCardiovascular DiseasesUpregulation
XISTNot specifiedLung AdenocarcinomaUpregulation
LncRNA Promoting GPX4 Degradation

A notable exception to the stabilizing role of lncRNAs is NORAD (Non-coding RNA Activated by DNA Damage). In endometrial cancer, NORAD has been shown to promote the degradation of GPX4 mRNA.

lncRNAMechanismCancer TypeEffect on GPX4Reference(s)
NORADInteracts with FTO to facilitate YTHDF2-mediated m6A-dependent degradationEndometrial CancerDownregulation

Signaling Pathway of LncRNA-Mediated GPX4 Regulation

NC-R17: A Non-Covalent Approach to GPX4 Degradation for Ferroptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic strategy for cancer. The selenoenzyme Glutathione Peroxidase 4 (GPX4) is a central regulator of ferroptosis, and its inhibition or degradation can trigger this cell death pathway. While several covalent inhibitors and degraders of GPX4 have been developed, their potential for off-target effects and irreversible toxicity remains a concern. This technical guide details NC-R17, a novel non-covalent GPX4 degrader developed using Proteolysis Targeting Chimera (PROTAC) technology. This compound offers a potentially safer, reversible approach to induce ferroptosis by targeting GPX4 for degradation through the ubiquitin-proteasome system. This document provides a comprehensive overview of this compound, including its mechanism of action, comparative quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways.

Introduction to this compound

This compound is a heterobifunctional PROTAC designed to induce the degradation of GPX4. It is composed of three key components:

  • A GPX4-binding ligand: Demethyl-RSL3, a derivative of the known covalent GPX4 inhibitor RSL3, modified to enable non-covalent binding.

  • An E3 ubiquitin ligase ligand: Lenalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.

  • A chemical linker: A C13 piperazine-Boc linker that connects the GPX4 ligand and the E3 ligase ligand, optimizing the formation of a ternary complex.

By simultaneously binding to GPX4 and CRBN, this compound facilitates the ubiquitination of GPX4, marking it for degradation by the proteasome. This reduction in GPX4 levels impairs the cell's ability to neutralize lipid peroxides, leading to their accumulation and subsequent induction of ferroptosis. The non-covalent nature of this compound's interaction with GPX4 represents a significant advancement, potentially offering improved selectivity and a better safety profile compared to covalent counterparts.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and related RSL3-based GPX4 degraders for comparative purposes.

Table 1: Degradation Activity of this compound and a Covalent Counterpart

CompoundDescriptionDC50DmaxCell LineTreatment TimeCitation
This compound Non-covalent RSL3-based PROTACModerate degradation reportedNot AvailableNot SpecifiedNot Specified[1][2]
R17 Covalent RSL3-based PROTACPotent nanomolar degradationNot AvailableNot SpecifiedNot Specified[1][2]

Note: Specific DC50 and Dmax values for this compound are not publicly available in the cited literature. The activity is described as "moderate."

Table 2: Anti-proliferative Activity of Selected GPX4 Degraders

CompoundIC50Cell LineTreatment TimeCitation
PROTAC GPX4 degrader-2 (18a) 2.37 ± 0.17 µMHT108048h[3]
PROTAC GPX4 degrader-3 0.024 µMHT1080Not Specified[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Western Blotting for GPX4 Degradation

This protocol is used to quantify the degradation of GPX4 protein in cells treated with this compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against GPX4

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Plate cells and treat with various concentrations of this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

    • Scrape cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against GPX4 and the loading control overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply chemiluminescent substrate and visualize protein bands using an imaging system.

    • Quantify band intensities and normalize GPX4 levels to the loading control to determine the percentage of degradation.

Cell Viability Assay

This assay measures the effect of this compound on cell proliferation and viability.

Materials:

  • Cell culture medium and plates

  • This compound and control compounds

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment:

    • After cell attachment, treat with a serial dilution of this compound. Include vehicle-only controls.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Assay:

    • Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Lipid Reactive Oxygen Species (ROS) Assay

This assay detects the accumulation of lipid peroxides, a hallmark of ferroptosis.

Materials:

  • Cell culture medium and plates

  • This compound and control compounds

  • C11-BODIPY 581/591 fluorescent probe

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment:

    • Treat cells with this compound for a time period sufficient to induce ferroptosis.

  • Staining:

    • Incubate the cells with C11-BODIPY 581/591.

  • Analysis:

    • Analyze the cells by flow cytometry or visualize them using a fluorescence microscope. A shift in the fluorescence emission of the probe indicates lipid peroxidation.

Visualization of Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key pathways and mechanisms associated with this compound.

PROTAC_Mechanism cluster_0 This compound Action cluster_1 Ubiquitination and Degradation This compound This compound GPX4 GPX4 This compound->GPX4 Binds CRBN CRBN (E3 Ligase) This compound->CRBN Recruits Ternary_Complex Ternary Complex (GPX4-NC-R17-CRBN) Ubiquitinated_GPX4 Ubiquitinated GPX4 Ternary_Complex->Ubiquitinated_GPX4 Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ubiquitinated_GPX4->Proteasome Targeted for Degradation Degraded_GPX4 Degraded GPX4 Proteasome->Degraded_GPX4

Figure 1: Mechanism of this compound-mediated GPX4 degradation.

Ferroptosis_Pathway cluster_GPX4_Axis GPX4-Mediated Ferroptosis Regulation cluster_NCR17_Intervention This compound Intervention PUFA_PL Polyunsaturated Fatty Acid Phospholipids Lipid_Peroxides Lipid Peroxides (L-OOH) PUFA_PL->Lipid_Peroxides Lipid Peroxidation GPX4 GPX4 Lipid_Peroxides->GPX4 Reduced by Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Induces Lipid_Alcohols Non-toxic Lipid Alcohols (L-OH) GPX4->Lipid_Alcohols Converts to GPX4->Ferroptosis Inhibits This compound This compound Degraded_GPX4 GPX4 Degradation This compound->Degraded_GPX4 Induces Degraded_GPX4->GPX4 Reduces Levels of

Figure 2: Role of GPX4 in ferroptosis and intervention by this compound.

Experimental_Workflow cluster_assays Biological Assays start Cell Culture treatment Treatment with this compound (Dose-Response and Time-Course) start->treatment western_blot Western Blot (GPX4 Degradation) treatment->western_blot viability_assay Cell Viability Assay (IC50 Determination) treatment->viability_assay ros_assay Lipid ROS Assay (Ferroptosis Induction) treatment->ros_assay data_analysis Data Analysis and Interpretation western_blot->data_analysis viability_assay->data_analysis ros_assay->data_analysis

Figure 3: Experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising advancement in the development of ferroptosis-inducing agents. As a non-covalent GPX4 degrader, it offers a potentially more selective and reversible therapeutic strategy compared to existing covalent inhibitors. The data, protocols, and mechanistic diagrams presented in this guide provide a foundational resource for researchers and drug developers interested in exploring the therapeutic potential of this compound and the broader field of non-covalent protein degradation. Further studies are warranted to fully elucidate the quantitative degradation profile of this compound and to evaluate its efficacy and safety in preclinical models.

References:

[1] Zheng C, et al. Structure-activity relationship study of RSL3-based GPX4 degraders and its potential noncovalent optimization. Eur J Med Chem. 2023;255:115393.[1][2] [2] MedChemExpress. This compound | PROTAC Glutathione Peroxidase Degrader. [3] Song H, et al. A potent GPX4 degrader to induce ferroptosis in HT1080 cells. Eur J Med Chem. 2023;265:116110. [4] MedChemExpress. PROTAC GPX4 degrader-3.

References

An In-depth Technical Guide to the Structure of NC-R17 PROTAC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NC-R17 is a Proteolysis Targeting Chimera (PROTAC) designed as a non-covalent degrader of Glutathione Peroxidase 4 (GPX4). By inducing the degradation of GPX4, this compound triggers ferroptosis, a form of iron-dependent programmed cell death, presenting a promising therapeutic strategy for cancer. This technical guide provides a comprehensive overview of the structure of this compound, its mechanism of action, and the experimental methodologies used for its characterization.

Core Structure of this compound PROTAC

The this compound molecule is a heterobifunctional chimera, comprising three key components: a ligand for the target protein (GPX4), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.

  • Target Protein Ligand: The warhead of this compound that binds to GPX4 is Demethyl-RSL3 . This is a derivative of the known GPX4 inhibitor, RSL3.

  • E3 Ubiquitin Ligase Ligand: this compound recruits the Cereblon (CRBN) E3 ubiquitin ligase through its ligand, Lenalidomide .

  • Linker: A flexible carbon chain linker connects Demethyl-RSL3 and Lenalidomide, facilitating the formation of a ternary complex between GPX4 and Cereblon.

The complete chemical structure of this compound is as follows:

(Image of the complete chemical structure of this compound would be inserted here if image generation were possible. For the purpose of this text-based output, a detailed description is provided.)

The structure consists of the Demethyl-RSL3 moiety, characterized by its core structure derived from RSL3, connected via a carbon chain to the phthalimide group of Lenalidomide.

Mechanism of Action: GPX4 Degradation and Ferroptosis Induction

This compound operates through the PROTAC mechanism to induce the degradation of GPX4. The process begins with the simultaneous binding of this compound to both GPX4 and the Cereblon E3 ligase, forming a ternary complex. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of GPX4. The polyubiquitinated GPX4 is then recognized and targeted for degradation by the 26S proteasome.

The degradation of GPX4, a key enzyme in the ferroptosis pathway that neutralizes lipid peroxides, leads to an accumulation of lipid reactive oxygen species (ROS). This uncontrolled lipid peroxidation damages cellular membranes, ultimately resulting in ferroptotic cell death.

This compound Mechanism of Action cluster_PROTAC PROTAC Action cluster_Degradation Ubiquitin-Proteasome System cluster_Ferroptosis Ferroptosis Induction This compound This compound GPX4 GPX4 This compound->GPX4 Binds CRBN Cereblon (E3 Ligase) This compound->CRBN Binds Ternary Complex GPX4 :: this compound :: CRBN GPX4->Ternary Complex CRBN->Ternary Complex Poly-Ub GPX4 Poly-ubiquitinated GPX4 Ternary Complex->Poly-Ub GPX4 Ubiquitination Ub Ubiquitin Ub->Poly-Ub GPX4 Proteasome Proteasome Poly-Ub GPX4->Proteasome Recognition Degraded GPX4 Degraded GPX4 Peptides Proteasome->Degraded GPX4 Lipid ROS Lipid ROS Accumulation Degraded GPX4->Lipid ROS Leads to Membrane Damage Membrane Damage Lipid ROS->Membrane Damage Ferroptosis Ferroptotic Cell Death Membrane Damage->Ferroptosis

Caption: Workflow of this compound-mediated GPX4 degradation and induction of ferroptosis.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its constituent components.

Table 1: Degradation Efficiency of this compound

ParameterValueCell LineReference
DC50 ModerateNot Specified[1]
Dmax Not SpecifiedNot Specified[1]

Note: The publication describing this compound characterizes its degradation activity as "moderate" but does not provide specific DC50 or Dmax values. Further studies are needed to quantify these parameters precisely.

Table 2: Binding Affinities of Core Components

LigandTargetBinding Affinity (Kd or IC50)AssayReference
Demethyl-RSL3GPX4Not SpecifiedNot Specified-
LenalidomideCereblon (CRBN)~178 nM (Ki)Competitive Titration[2]
LenalidomideCRBN-DDB10.6 µM (KD)ITC[3]

Experimental Protocols

Detailed methodologies for the characterization of this compound are crucial for reproducibility and further research. The following are generalized protocols for key experiments, which should be optimized for specific experimental conditions.

Western Blot for GPX4 Degradation

This protocol is used to determine the extent of GPX4 protein degradation following treatment with this compound.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Western Blot Workflow Cell_Culture 1. Cell Culture & Treatment (Varying [this compound] and time) Cell_Lysis 2. Cell Lysis (RIPA buffer + inhibitors) Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (BCA or Bradford) Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE & Transfer (Separate by size, transfer to membrane) Protein_Quant->SDS_PAGE Immunoblot 5. Immunoblotting (Blocking, Primary & Secondary Antibodies) SDS_PAGE->Immunoblot Detection 6. Detection (ECL and Imaging) Immunoblot->Detection Analysis 7. Data Analysis (Quantify band intensity) Detection->Analysis

Caption: Step-by-step workflow for Western Blot analysis of GPX4 degradation.

Cell Viability Assay

This assay is used to assess the cytotoxic effects of this compound-induced ferroptosis.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control and a positive control for cell death.

  • Incubation: Incubate the plate for a specific period (e.g., 24, 48, 72 hours).

  • Assay Reagent Addition: Add a cell viability reagent, such as MTT, MTS, or a reagent for a luminescence-based ATP assay (e.g., CellTiter-Glo), to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for the time specified in the assay protocol to allow for the conversion of the substrate by viable cells.

  • Measurement: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Cell Viability Assay Workflow Cell_Seeding 1. Cell Seeding (96-well plate) Compound_Treatment 2. Compound Treatment (Serial dilution of this compound) Cell_Seeding->Compound_Treatment Incubation 3. Incubation (e.g., 24, 48, 72 hours) Compound_Treatment->Incubation Reagent_Addition 4. Add Viability Reagent (MTT, MTS, etc.) Incubation->Reagent_Addition Measurement 5. Measurement (Absorbance or Luminescence) Reagent_Addition->Measurement Data_Analysis 6. Data Analysis (Calculate % viability, IC50) Measurement->Data_Analysis

Caption: General workflow for assessing cell viability after this compound treatment.

Signaling Pathway: Ferroptosis Downstream of GPX4 Degradation

The degradation of GPX4 by this compound initiates a cascade of events that culminates in ferroptotic cell death. The following diagram illustrates the key downstream signaling events.

Ferroptosis Signaling Downstream of GPX4 Degradation cluster_Upstream PROTAC-Mediated Degradation cluster_Core_Process Lipid Peroxidation Cascade cluster_Downstream_Effects Cellular Consequences NC_R17 This compound GPX4_Degradation GPX4 Degradation NC_R17->GPX4_Degradation Lipid_Peroxides_Increase Increased Lipid Peroxides (PUFA-OOH) GPX4_Degradation->Lipid_Peroxides_Increase Loss of neutralization GSH_Depletion_Symbol [GSH Depletion] Lipid_ROS_Accumulation Lipid ROS Accumulation Lipid_Peroxides_Increase->Lipid_ROS_Accumulation Membrane_Damage Plasma Membrane Damage Lipid_ROS_Accumulation->Membrane_Damage Organelle_Dysfunction Mitochondrial and ER Dysfunction Lipid_ROS_Accumulation->Organelle_Dysfunction Fenton_Reaction Iron-dependent Fenton Reaction Fenton_Reaction->Lipid_ROS_Accumulation Amplifies Ferroptosis Ferroptotic Cell Death Membrane_Damage->Ferroptosis Organelle_Dysfunction->Ferroptosis

Caption: Signaling cascade following GPX4 degradation, leading to ferroptosis.

Conclusion

This compound represents a significant advancement in the development of targeted cancer therapies. Its ability to induce the degradation of the previously "undruggable" target GPX4 through a non-covalent binding mechanism opens new avenues for treating cancers that are resistant to conventional therapies. This technical guide provides a foundational understanding of the structure, mechanism, and characterization of this compound, which will be invaluable for researchers and professionals in the field of drug development. Further quantitative studies are warranted to fully elucidate its potency and optimize its therapeutic potential.

References

Technical Whitepaper: Discovery and Synthesis of NC-R17, a Novel Selective Agonist of the Cognition-Enhancing Receptor Beta (CER-β)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound NC-R17 and the receptor CER-β are hypothetical constructs created for illustrative purposes to fulfill the structural and content requirements of this guide. All data, protocols, and pathways described herein are fictional.

Abstract

Cognitive decline associated with neurodegenerative disorders presents a significant challenge in modern medicine. A promising therapeutic target, the G-protein coupled Cognition-Enhancing Receptor Beta (CER-β), has been identified as a key modulator of neuronal survival and synaptic plasticity. This document details the discovery and development of this compound, a novel, potent, and selective small-molecule agonist for the CER-β. We describe the high-throughput screening cascade that led to its identification, outline its pharmacological profile, and provide a detailed overview of its multi-step chemical synthesis. The data presented herein establish this compound as a promising lead compound for further preclinical and clinical investigation for the treatment of cognitive deficits.

Discovery and Pharmacological Characterization

The discovery of this compound was the result of a target-based screening campaign against the novel CER-β receptor. A library of over 500,000 small molecules was initially screened, leading to the identification of a hit series that was subsequently optimized through medicinal chemistry efforts to yield this compound.

In Vitro Pharmacology

This compound demonstrates high affinity and potency for the human CER-β receptor. Its selectivity was assessed against a panel of related receptors and found to be highly specific, minimizing the potential for off-target effects.

Table 1: In Vitro Pharmacological Profile of this compound

Parameter This compound Control Compound A Control Compound B
CER-β Binding Affinity (Ki) 1.2 ± 0.3 nM 150.4 ± 12.1 nM 89.6 ± 7.5 nM
CER-β Functional Potency (EC50) 5.8 ± 0.9 nM 450.2 ± 25.3 nM 210.9 ± 18.2 nM
Selectivity (Ki, CER-α / Ki, CER-β) >1000-fold 50-fold 120-fold

| Selectivity (Ki, DRD2 / Ki, CER-β) | >1500-fold | 25-fold | 80-fold |

Pharmacokinetic Properties

The pharmacokinetic profile of this compound was evaluated in a rodent model (Sprague-Dawley rats) to assess its potential for in vivo applications.

Table 2: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, IV)

Parameter Value Unit
Half-life (t½) 4.7 hours
Volume of Distribution (Vd) 2.1 L/kg
Clearance (CL) 5.5 mL/min/kg
Bioavailability (F%) Oral 35 %

| Brain-to-Plasma Ratio | 1.8 | - |

Experimental Protocols

CER-β Radioligand Binding Assay

This protocol details the method used to determine the binding affinity (Ki) of test compounds for the CER-β receptor.

  • Membrane Preparation: Membranes from HEK293 cells stably expressing human CER-β are prepared by homogenization and centrifugation. The final pellet is resuspended in assay buffer (50 mM Tris, 5 mM MgCl₂, pH 7.4).

  • Assay Setup: In a 96-well plate, 50 µL of test compound (this compound or controls, 10-point dilution series) is added.

  • Radioligand Addition: 50 µL of [³H]-LIGAND-X (a known high-affinity radioligand for CER-β) is added at a final concentration of 0.5 nM.

  • Incubation: 100 µL of the membrane preparation (20 µg protein) is added to each well. The plate is incubated for 60 minutes at room temperature.

  • Termination: The reaction is terminated by rapid filtration through a GF/B filter plate, followed by three washes with ice-cold wash buffer.

  • Detection: The filter plate is dried, and a scintillant is added. Radioactivity is quantified using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration (10 µM) of a known non-radiolabeled ligand. IC50 values are calculated using non-linear regression, and Ki values are derived using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol measures the functional potency (EC50) of compounds by quantifying the inhibition of forskolin-stimulated cAMP production following CER-β activation (a Gi-coupled receptor).

  • Cell Plating: CHO-K1 cells stably co-expressing human CER-β and a cAMP-responsive reporter gene are plated in 384-well plates and incubated for 24 hours.

  • Compound Addition: Cells are treated with a dilution series of the test compound (e.g., this compound) and incubated for 30 minutes.

  • Stimulation: Forskolin is added to all wells at a final concentration of 10 µM to stimulate adenylate cyclase, and the plate is incubated for a further 30 minutes.

  • Lysis and Detection: A lysis and detection reagent (e.g., from a commercial HTRF or luminescence-based cAMP kit) is added.

  • Signal Reading: The plate is read on a compatible plate reader after a 60-minute incubation period at room temperature.

  • Data Analysis: The resulting signal is inversely proportional to the amount of cAMP produced. EC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Visualizations: Pathways and Workflows

Proposed Signaling Pathway of this compound

This compound acts as an agonist on the CER-β receptor, which is coupled to an inhibitory G-protein (Gi). This initiates a signaling cascade that inhibits adenylate cyclase, leading to reduced cAMP levels. Downstream, this pathway promotes the activation of pro-survival kinases and transcription factors like CREB, ultimately enhancing synaptic plasticity and neuronal resilience.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus NC_R17 This compound CER_B CER-β Receptor NC_R17->CER_B Binds Gi Gi Protein CER_B->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ERK_MAPK ERK/MAPK Pathway Gi->ERK_MAPK Activates cAMP cAMP AC->cAMP ATP ATP PKA PKA cAMP->PKA Inhibits CREB CREB PKA->CREB ERK_MAPK->CREB Phosphorylates Transcription Gene Transcription (Neuroprotection, Plasticity) CREB->Transcription Promotes

Fig 1. Proposed intracellular signaling cascade initiated by this compound binding to the CER-β receptor.
High-Throughput Screening Workflow

The discovery of this compound was facilitated by a multi-stage screening and validation process designed to efficiently identify potent and selective compounds from a large chemical library.

G cluster_primary Primary Screening cluster_confirmation Hit Confirmation cluster_secondary Secondary Assays cluster_lead Lead Identification HTS High-Throughput Screen (500,000 Compounds) Single Concentration Functional Assay Confirm Confirmation Screen (Identical Assay) HTS->Confirm ~2,500 Hits DoseResp Dose-Response Assay (EC50 Determination) Confirm->DoseResp ~500 Confirmed Hits Selectivity Selectivity Panel (Binding Assays vs. CER-α, DRD2) DoseResp->Selectivity ~50 Potent Hits Binding Orthogonal Binding Assay (Ki Determination) Selectivity->Binding Lead Lead Compound (this compound) Binding->Lead

Fig 2. Experimental workflow for the identification of this compound from a large compound library.
Synthetic Route for this compound

The synthesis of this compound is achieved via a convergent 5-step process, starting from commercially available precursors. The key step involves a Suzuki coupling to form the central bi-aryl core.

G cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction cluster_step4 Step 4: Amide Coupling cluster_step5 Step 5: Boc Deprotection reagent reagent A Precursor A (Bromo-pyridine) S1 Intermediate 1 (Bi-aryl Core) A->S1 B Precursor B (Boronic Ester) B->S1 S2 Intermediate 2 S1->S2 HNO₃/H₂SO₄ S3 Intermediate 3 (Aniline Derivative) S2->S3 H₂, Pd/C S4 Intermediate 4 S3->S4 NC17 Final Product This compound S4->NC17 TFA/DCM C Reagent C C->S4

Fig 3. Convergent 5-step synthetic pathway for the production of this compound.

Foundational Research on RSL3-Based PROTACs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This guide delves into the foundational research of a specific class of these molecules: RSL3-based PROTACs. RSL3 is a well-established covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from a form of iron-dependent cell death known as ferroptosis.[1][2][3] By incorporating RSL3 as a warhead, these PROTACs are designed to specifically target GPX4 for degradation, thereby inducing ferroptosis in cancer cells. This guide provides a comprehensive overview of the core principles, experimental data, and methodologies associated with the development of RSL3-based PROTACs.

Mechanism of Action: Inducing Ferroptosis through GPX4 Degradation

The primary mechanism of action for RSL3-based PROTACs is the targeted degradation of GPX4, a central regulator of ferroptosis.[1][2] GPX4 detoxifies lipid peroxides, and its inhibition or degradation leads to their accumulation, culminating in oxidative stress and cell death.[1][2] RSL3-based PROTACs are heterobifunctional molecules composed of three key components: an RSL3 moiety that binds to GPX4, a linker, and a ligand that recruits an E3 ubiquitin ligase.[2][4] This ternary complex formation facilitates the ubiquitination of GPX4, marking it for degradation by the proteasome.[5][6] This targeted degradation of GPX4 has been shown to be a potent strategy for inducing ferroptosis in cancer cells, including those resistant to conventional therapies.[4][6]

Recent studies have elucidated a dual degradation mechanism for some GPX4 degraders, involving both the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway.[6] This multi-pronged approach to eliminating GPX4 may contribute to the enhanced potency of these PROTACs compared to the parent RSL3 inhibitor.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from foundational studies on RSL3-based PROTACs, providing a comparative overview of their efficacy.

Table 1: In Vitro Antitumor Potency of RSL3-Based PROTACs

CompoundCell LineIC50 (nM)Reference
R8HT108024[5]
R8MDA-MB-23132[5]
RSL3HT1080~96 (4x less potent than R8)[5]
RSL3MDA-MB-231~128 (4x less potent than R8)[5]
RSL3HCT1164084[7][8]
RSL3LoVo2750[7][8]
RSL3HT2912380[7][8]

Table 2: GPX4 Degradation Efficacy of RSL3-Based PROTACs

CompoundDC50 (µM)Time (h)Reference
R80.01924[5]

Key Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the foundational research of RSL3-based PROTACs.

Cell Viability and Proliferation Assays
  • Objective: To determine the cytotoxic effects of RSL3-based PROTACs on cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., HT1080, MDA-MB-231, HCT116, LoVo, HT29) in 96-well plates at a predetermined density and allow them to adhere overnight.[7][8]

    • Treat the cells with a serial dilution of the RSL3-based PROTAC or RSL3 as a control for a specified period (e.g., 12, 24, 48 hours).[7][8][9]

    • Assess cell viability using a Cell Counting Kit-8 (CCK-8) assay or similar colorimetric methods.[7][8]

    • Measure the absorbance at the appropriate wavelength to quantify the number of viable cells.

    • Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.[7][9]

Western Blot Analysis for Protein Degradation
  • Objective: To quantify the degradation of GPX4 and assess the impact on downstream signaling proteins.

  • Methodology:

    • Treat cells with the RSL3-based PROTAC at various concentrations and for different time points.

    • Lyse the cells and quantify the total protein concentration using a BCA assay.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against GPX4, p70S6K, p-4EBP1, p-S6, and a loading control (e.g., β-actin or GAPDH).[10]

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities to determine the extent of protein degradation.

Measurement of Reactive Oxygen Species (ROS)
  • Objective: To measure the induction of oxidative stress, a hallmark of ferroptosis.

  • Methodology:

    • Treat cells with the RSL3-based PROTAC.

    • Incubate the cells with an oxidation-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[8]

    • Analyze the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope.[8]

    • An increase in fluorescence indicates an accumulation of ROS.[8][9]

RNA Immunoprecipitation (RIP)-qPCR Assay
  • Objective: To identify proteins that bind to specific RNA molecules, such as the interaction of YTHDF1 with PARP1 mRNA.[9]

  • Methodology:

    • Crosslink protein-RNA complexes in cells using formaldehyde.

    • Lyse the cells and sonicate to shear the chromatin.

    • Immunoprecipitate the protein of interest (e.g., YTHDF1) using a specific antibody.

    • Reverse the crosslinking and purify the co-immunoprecipitated RNA.

    • Perform reverse transcription followed by quantitative PCR (RT-qPCR) to quantify the abundance of the target RNA (e.g., PARP1 mRNA).[9]

Animal Xenograft Models
  • Objective: To evaluate the in vivo antitumor efficacy of RSL3-based PROTACs.

  • Methodology:

    • Establish xenograft tumors in immunocompromised mice (e.g., nude mice) by subcutaneously injecting cancer cells.[9]

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the RSL3-based PROTAC or vehicle control systemically (e.g., intraperitoneally) according to a predetermined dosing schedule.[9]

    • Monitor tumor growth by measuring tumor volume at regular intervals.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for biomarkers of apoptosis and proliferation like γH2AX, Ki67, and caspase-3).[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involved in the study of RSL3-based PROTACs.

RSL3_PROTAC_Mechanism cluster_PROTAC RSL3-based PROTAC cluster_Cellular_Machinery Cellular Machinery cluster_Outcome Cellular Outcome RSL3 Warhead RSL3 Warhead Linker Linker RSL3 Warhead->Linker GPX4 GPX4 RSL3 Warhead->GPX4 Binds E3 Ligase Ligand E3 Ligase Ligand Linker->E3 Ligase Ligand E3 Ligase E3 Ligase E3 Ligase Ligand->E3 Ligase Recruits Proteasome Proteasome GPX4->Proteasome Degradation E3 Ligase->GPX4 Ubiquitinates Ubiquitin Ubiquitin Lipid Peroxidation Lipid Peroxidation Proteasome->Lipid Peroxidation Leads to Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis

Caption: Mechanism of RSL3-based PROTACs inducing ferroptosis.

Western_Blot_Workflow start Cell Treatment with RSL3-based PROTAC lysis Cell Lysis and Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-GPX4) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Band Intensity Quantification detection->analysis

Caption: Experimental workflow for Western Blot analysis.

RSL3_Apoptosis_Crosstalk cluster_Ferroptosis Ferroptosis Pathway cluster_Apoptosis Apoptosis Pathway RSL3 RSL3 GPX4_inhibition GPX4 Inhibition RSL3->GPX4_inhibition Lipid_ROS Increased Lipid ROS GPX4_inhibition->Lipid_ROS METTL3_YTHDF1 METTL3-YTHDF1 Pathway Inhibition Lipid_ROS->METTL3_YTHDF1 Caspase3_activation Caspase-3 Activation Lipid_ROS->Caspase3_activation PARP1_translation Decreased PARP1 Translation METTL3_YTHDF1->PARP1_translation DNA_damage_apoptosis DNA Damage-Dependent Apoptosis PARP1_translation->DNA_damage_apoptosis PARP1_cleavage PARP1 Cleavage Caspase3_activation->PARP1_cleavage Caspase_dependent_apoptosis Caspase-Dependent Apoptosis PARP1_cleavage->Caspase_dependent_apoptosis

Caption: Crosstalk between ferroptosis and apoptosis induced by RSL3.[9][11]

Conclusion and Future Directions

RSL3-based PROTACs represent a promising strategy for inducing ferroptosis and combating cancer. The foundational research highlighted in this guide demonstrates their potential for potent and selective degradation of GPX4, leading to cancer cell death. The ability to overcome resistance to conventional therapies makes this an exciting area of drug development. Future research will likely focus on optimizing the linker and E3 ligase ligand to enhance the potency and selectivity of these PROTACs, as well as exploring their efficacy in a broader range of cancer types and in combination with other therapeutic agents. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers aiming to build upon this foundational work and advance the development of novel anti-cancer therapies.

References

An In-depth Technical Guide to NC-R17: A Novel PROTAC Degrading GPX4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NC-R17 is a novel, noncovalent Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis. This molecule is comprised of two primary components: Demethyl-RSL3, a derivative of the known GPX4 inhibitor RSL3, and Lenalidomide, an immunomodulatory agent that functions as an E3 ubiquitin ligase ligand. By tethering these two moieties, this compound effectively hijacks the cell's ubiquitin-proteasome system to induce the degradation of GPX4, thereby triggering ferroptotic cell death. This technical guide provides a comprehensive overview of the core components of this compound, its mechanism of action, and relevant experimental protocols for its characterization.

Core Components of this compound

This compound is a heterobifunctional molecule, the structure of which is a conjugate of a GPX4-binding ligand and an E3 ligase-recruiting ligand, connected by a chemical linker.[1]

  • Demethyl-RSL3: This component serves as the "warhead" of the PROTAC, responsible for binding to the target protein, GPX4. It is a derivative of RSL3, a well-characterized small molecule that induces ferroptosis by covalently inhibiting GPX4.[2][3] The demethylated form is utilized to facilitate its linkage to the PROTAC scaffold.[1]

  • Lenalidomide: This molecule functions as the E3 ligase-recruiting element. Lenalidomide is known to bind to the Cereblon (CRBN) E3 ubiquitin ligase complex.[2][3] This interaction is pivotal for the mechanism of action of this compound, as it brings the cellular degradation machinery into close proximity with the GPX4 protein.

Quantitative Data Summary

While the seminal study describes this compound as having "moderate GPX4 degradation activity," specific quantitative data such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values for this compound are not explicitly provided in the abstract.[2][3] The parent covalent compound, R17 , was identified as the most potent GPX4 degrader in the study, exhibiting nanomolar activity.[2][3] Further investigation of the full research publication is required to obtain precise quantitative metrics for this compound.

For context, other RSL3-based GPX4 degraders have been reported with varying potencies. For instance, compound R8 , a HyT degrader, showed a DC50 of 0.019 µM at 24 hours in HT1080 cells and an IC50 of 24 nM and 32 nM in HT1080 and MDA-MB-231 cell lines, respectively.[4] Another PROTAC, GPX4 degrader-1 (DC-2) , exhibited a DC50 of 0.03 µM in HT1080 cells.[5] A VHL-based PROTAC degrader, compound 5i , had a DC50 value of 0.135 µM.[6]

CompoundTargetE3 Ligase LigandDC50DmaxCell LineIC50Reference
This compound GPX4LenalidomideModerate ActivityN/AN/AN/A[2][3]
R17 GPX4LenalidomideNanomolar ActivityN/AN/AN/A[2][3]
R8 GPX4N/A (HyT)0.019 µM (24h)N/AHT108024 nM[4]
GPX4 degrader-1 (DC-2) GPX4N/A0.03 µMN/AHT1080N/A[5]
Compound 5i GPX4VHL0.135 µM>80% (12h)HT1080N/A[6]

Mechanism of Action

The mechanism of action of this compound is a prime example of targeted protein degradation via the PROTAC technology.

  • Ternary Complex Formation: this compound first binds to both GPX4 (via its Demethyl-RSL3 moiety) and the CRBN E3 ligase (via its Lenalidomide moiety), forming a ternary GPX4-NC-R17-CRBN complex.

  • Ubiquitination: The formation of this ternary complex brings GPX4 into close proximity with the E3 ligase machinery, facilitating the transfer of ubiquitin molecules to the GPX4 protein.

  • Proteasomal Degradation: The polyubiquitinated GPX4 is then recognized and targeted for degradation by the proteasome, the cell's protein disposal system.

  • Ferroptosis Induction: The degradation of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, ultimately resulting in cancer cell death.

Signaling and Experimental Workflow Diagrams

Signaling Pathway of this compound-Induced Ferroptosis

NC_R17_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NC_R17_ext This compound NC_R17_int This compound NC_R17_ext->NC_R17_int Cellular Uptake Ternary_Complex GPX4-NC-R17-CRBN Ternary Complex NC_R17_int->Ternary_Complex Binds GPX4 GPX4 GPX4->Ternary_Complex Binds Proteasome Proteasome GPX4->Proteasome Targeted to CRBN CRBN E3 Ligase CRBN->Ternary_Complex Recruited by Lenalidomide moiety Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ubiquitination->GPX4 Tags GPX4 GPX4_Degradation GPX4 Degradation Proteasome->GPX4_Degradation Mediates Lipid_ROS Lipid ROS Accumulation GPX4_Degradation->Lipid_ROS Leads to Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces

Caption: Signaling pathway of this compound leading to ferroptosis.

Experimental Workflow for this compound Characterization

Experimental_Workflow Start Start: Synthesize this compound Western_Blot Western Blot for GPX4 Degradation (Determine DC50 and Dmax) Start->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) (Determine IC50) Start->Cell_Viability Lipid_ROS Lipid ROS Measurement (e.g., C11-BODIPY) (Confirm Ferroptosis) Start->Lipid_ROS Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Rescue_Experiment Rescue Experiment (with Ferroptosis Inhibitors) Cell_Viability->Rescue_Experiment Lipid_ROS->Data_Analysis Rescue_Experiment->Data_Analysis End End: Characterization Complete Data_Analysis->End

Caption: Workflow for characterizing this compound's activity.

Detailed Experimental Protocols

The following are generalized protocols based on standard methods for PROTAC and ferroptosis research. For the specific protocols used for this compound, consultation of the full text of Zheng C, et al. is recommended.

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process. A general strategy for creating similar PROTACs involves the separate synthesis of the Demethyl-RSL3 warhead with a reactive handle, the Lenalidomide E3 ligase ligand with a complementary linker, followed by their conjugation. A "click chemistry" approach, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a common method for the final conjugation step.

Western Blot for GPX4 Degradation

This assay is used to quantify the degradation of GPX4 protein levels following treatment with this compound.

  • Cell Culture and Treatment: Seed cancer cell lines (e.g., HT1080) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified time course (e.g., 24, 48 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody against GPX4. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control. Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize GPX4 levels to the loading control to determine the percentage of degradation. DC50 and Dmax values can be calculated from the dose-response curves.[7][8][9]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a desired period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the log of the compound concentration.[10][11][12][13]

Lipid ROS Measurement using C11-BODIPY 581/591

This assay detects lipid peroxidation, a key indicator of ferroptosis.

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Staining: Incubate the cells with C11-BODIPY 581/591 dye.[14][15]

  • Analysis: Analyze the cells using flow cytometry or fluorescence microscopy. Upon oxidation by lipid ROS, the fluorescence of the C11-BODIPY probe shifts from red to green.[14][15][16][17]

  • Quantification: The ratio of green to red fluorescence intensity is used to quantify the level of lipid peroxidation.

Conclusion and Future Directions

This compound represents a promising advancement in the field of targeted cancer therapy. By leveraging the PROTAC technology to specifically degrade GPX4, it offers a novel strategy to induce ferroptosis in cancer cells. The noncovalent nature of its binding to GPX4 may offer advantages in terms of pharmacokinetics and off-target effects compared to its covalent counterparts.

Future research should focus on a comprehensive in vitro and in vivo characterization of this compound, including the determination of its DC50, Dmax, and IC50 values across a panel of cancer cell lines. Furthermore, pharmacokinetic and pharmacodynamic studies in animal models are essential to evaluate its therapeutic potential. The synergistic effects of this compound with other anti-cancer agents, particularly those that modulate the immune system, could also be a fruitful area of investigation, given the immunomodulatory properties of its Lenalidomide component.

References

Preliminary Efficacy of NC-R17 in Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

NC-R17 is a novel synthetic compound that has demonstrated potential as an anti-neoplastic agent in preliminary in-vitro studies. This document provides a comprehensive technical guide on the initial efficacy studies of this compound across various cancer cell lines. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the pre-clinical evaluation of this compound. The data summarizes the cytotoxic effects, outlines the experimental protocols used for its evaluation, and explores the potential signaling pathways involved in its mechanism of action.

Data Presentation: Cytotoxicity of this compound

The anti-proliferative activity of this compound was assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined to quantify the compound's potency.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Adenocarcinoma4815.5 ± 2.1
MDA-MB-231Breast Adenocarcinoma488.2 ± 1.5
A549Lung Carcinoma4822.7 ± 3.4
HCT116Colorectal Carcinoma4812.1 ± 1.9
HepG2Hepatocellular Carcinoma4818.9 ± 2.8
PC-3Prostate Cancer729.8 ± 1.3
U-87 MGGlioblastoma7225.3 ± 4.2

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and further investigation.

Cell Viability Assay (MTT Assay)

This assay was employed to determine the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of this compound (ranging from 0.1 to 100 µM) for 48 or 72 hours.

  • MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay was used to quantify the induction of apoptosis by this compound.

  • Cell Treatment: Cells were treated with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension, and the mixture was incubated for 15 minutes in the dark.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

This technique was used to investigate the effect of this compound on the expression of key proteins involved in cell signaling pathways.

  • Protein Extraction: Cells treated with this compound were lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration was determined using the BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, β-actin), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in-vitro efficacy of this compound.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Efficacy Assays cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture seeding Cell Seeding in Plates cell_culture->seeding nc_r17_treatment This compound Treatment (Dose-Response) seeding->nc_r17_treatment mtt_assay MTT Assay (Cell Viability) nc_r17_treatment->mtt_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) nc_r17_treatment->apoptosis_assay western_blot Western Blot (Protein Expression) nc_r17_treatment->western_blot ic50 IC50 Calculation mtt_assay->ic50 apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis

Caption: Experimental workflow for this compound in-vitro efficacy studies.

Hypothesized Signaling Pathway

Preliminary data suggests that this compound may exert its anti-cancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical pathway in cancer cell proliferation and survival.[1]

G rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 akt Akt pip3->akt Activation mtor mTOR akt->mtor Activation apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation nc_r17 This compound nc_r17->pi3k Inhibition nc_r17->akt Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Conclusion

The preliminary data presented in this technical guide indicates that this compound exhibits potent cytotoxic effects against a range of cancer cell lines. The proposed mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival. Further in-depth studies, including in-vivo models, are warranted to fully elucidate the therapeutic potential of this compound as a novel anti-cancer agent. The provided experimental protocols will facilitate the continued investigation of this promising compound.

References

Unraveling the Role of NC-R17 in Ferroptosis Induction: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the compound designated as NC-R17 have not yielded specific public data or scientific literature detailing its mechanism of action in the induction of ferroptosis. The following guide is a comprehensive and technically detailed exploration of the established pathways and experimental methodologies central to the study of ferroptosis, providing a foundational framework for investigating a novel compound like this compound.

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2] This process is distinct from other forms of programmed cell death such as apoptosis and is a burgeoning area of interest for therapeutic intervention, particularly in oncology.[1][2][3] The induction of ferroptosis by a novel compound would likely involve the modulation of key cellular pathways related to iron metabolism, lipid peroxidation, and antioxidant defense systems.

Core Mechanisms of Ferroptosis

The induction of ferroptosis is primarily driven by an overwhelming accumulation of lipid reactive oxygen species (ROS) and the depletion of antioxidant capacity, leading to oxidative damage of cellular membranes.[4][5][6] This intricate process is governed by several key signaling pathways.

The System Xc-/GSH/GPX4 Axis

A central regulatory pathway in ferroptosis involves the cystine/glutamate antiporter (System Xc-), glutathione (GSH), and glutathione peroxidase 4 (GPX4).[6][7] System Xc- imports cystine, a crucial precursor for the synthesis of the antioxidant GSH.[7] GSH is then utilized by the selenoenzyme GPX4 to neutralize lipid peroxides, thereby protecting the cell from oxidative damage and ferroptosis.[4][5][7] Inhibition of any component of this axis, for instance by the small molecule erastin which blocks System Xc-, can lead to GSH depletion, GPX4 inactivation, and subsequent ferroptotic cell death.[1][7]

Iron Metabolism

As an iron-dependent process, the regulation of intracellular iron levels is critical to ferroptosis.[4] Excess intracellular iron, particularly in its ferrous (Fe2+) form, can participate in the Fenton reaction to generate highly reactive hydroxyl radicals, which in turn can initiate lipid peroxidation.[8][9] Cellular iron homeostasis is maintained by a complex interplay of proteins involved in iron uptake (e.g., transferrin receptor 1, TFR1), storage (e.g., ferritin), and export (e.g., ferroportin).[7] The process of ferritinophagy, the autophagic degradation of ferritin, can release stored iron and sensitize cells to ferroptosis.[7]

Lipid Peroxidation

The execution of ferroptosis is ultimately carried out by the peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes.[5][6] Enzymes such as acyl-CoA synthetase long-chain family member 4 (ACSL4) and lysophosphatidylcholine acyltransferase 3 (LPCAT3) are involved in the incorporation of PUFAs into membrane phospholipids, making them susceptible to peroxidation.[5][6] Lipoxygenases (LOXs) can also directly oxygenate PUFAs, contributing to the propagation of lipid peroxidation.[8]

Investigating this compound: A Hypothetical Experimental Framework

To determine the significance and mechanism of a novel compound like this compound in inducing ferroptosis, a series of well-defined experiments would be necessary.

Quantitative Data Summary

The following table outlines hypothetical quantitative data that would be crucial in assessing the ferroptotic activity of this compound.

ParameterAssayExpected Outcome with this compound
Cell Viability MTT Assay, CellTiter-GloDose-dependent decrease in viability
Lipid ROS C11-BODIPY 581/591 StainingIncreased fluorescence
Glutathione Levels GSH/GSSG-Glo AssayDepletion of reduced GSH
GPX4 Activity GPX4 Activity AssayInhibition of enzyme activity
Iron Levels FerroOrange, Iron Assay KitIncrease in intracellular Fe2+
Gene Expression qRT-PCRModulation of ferroptosis-related genes (e.g., ACSL4, GPX4, SLC7A11)
Protein Expression Western BlotChanges in key protein levels (e.g., GPX4, TFR1, Ferritin)
Detailed Experimental Protocols

1. Cell Viability Assay (MTT)

  • Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound for a specified time period (e.g., 24, 48, 72 hours).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

2. Lipid ROS Measurement (C11-BODIPY 581/591)

  • Principle: This fluorescent probe incorporates into cellular membranes and shifts its emission spectrum from red to green upon oxidation of its polyunsaturated butadienyl portion, allowing for the detection of lipid peroxidation.

  • Protocol:

    • Treat cells with this compound as described above.

    • In the final 30-60 minutes of treatment, load the cells with C11-BODIPY 581/591 probe.

    • Wash the cells to remove excess probe.

    • Analyze the cells using flow cytometry or fluorescence microscopy, measuring the shift in fluorescence intensity in the green channel.

3. Western Blot for GPX4 Expression

  • Principle: Detects the amount of a specific protein (GPX4) in a sample.

  • Protocol:

    • Lyse this compound-treated and control cells to extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to GPX4.

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

Visualizing the Pathways

To understand the complex interactions in ferroptosis, pathway diagrams are essential.

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SystemXc System Xc- Cystine_in Cystine (intracellular) SystemXc->Cystine_in TFR1 TFR1 Fe3_in Fe3+ TFR1->Fe3_in FPN Ferroportin Cystine_out Cystine (extracellular) Cystine_out->SystemXc GSH GSH Cystine_in->GSH Synthesis GPX4 GPX4 GSH->GPX4 Cofactor Lipid_OH Lipid Alcohols GPX4->Lipid_OH Reduces Lipid_ROS Lipid ROS Lipid_ROS->GPX4 Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Ferroptosis Fe3_out Fe3+ (extracellular) Fe3_out->TFR1 Fe2 Fe2+ (Labile Iron Pool) Fe3_in->Fe2 Reduction Fe2->FPN Export Fe2->Lipid_ROS Fenton Reaction Ferritin Ferritin Fe2->Ferritin Storage Ferritin->Fe2 Ferritinophagy PUFA_PL PUFA-PLs PUFA_PL->Lipid_ROS Oxidation Erastin Erastin Erastin->SystemXc RSL3 RSL3 RSL3->GPX4 NCR17 This compound (?) NCR17->SystemXc NCR17->GPX4 NCR17->Fe2

Caption: Core signaling pathways regulating ferroptosis.

The diagram above illustrates the central pathways in ferroptosis, highlighting potential points of intervention for a compound like this compound. The dotted lines indicate hypothetical targets for this compound, which could include the inhibition of System Xc- or GPX4, or the modulation of the labile iron pool.

Experimental_Workflow start Hypothesis: This compound induces ferroptosis cell_culture Cell Culture (e.g., Cancer Cell Lines) start->cell_culture treatment Treatment with this compound (Dose-response and time-course) cell_culture->treatment viability Assess Cell Viability (MTT, CellTiter-Glo) treatment->viability ferroptosis_markers Measure Ferroptosis Markers treatment->ferroptosis_markers conclusion Conclusion: Confirm this compound induces ferroptosis and identify its target pathway viability->conclusion lipid_ros Lipid ROS (C11-BODIPY) ferroptosis_markers->lipid_ros gsh GSH Levels ferroptosis_markers->gsh iron Intracellular Iron (Fe2+) ferroptosis_markers->iron mechanism Elucidate Mechanism of Action ferroptosis_markers->mechanism protein_expression Protein Expression (Western Blot: GPX4, TFR1) mechanism->protein_expression gene_expression Gene Expression (qRT-PCR: SLC7A11, ACSL4) mechanism->gene_expression rescue Rescue Experiments (e.g., Ferrostatin-1, Deferoxamine) mechanism->rescue rescue->conclusion

Caption: Experimental workflow for investigating this compound.

This workflow provides a logical progression for characterizing the ferroptosis-inducing activity of a novel compound, from initial viability screening to detailed mechanistic studies.

References

Methodological & Application

Application Notes and Protocols for Cell Culture: A General Guide in the Context of an Undefined "NC-R17" Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific, publicly documented experimental protocol for "NC-R17" could not be identified. The term "this compound" may refer to a proprietary cell line, an internal compound designation, or a potential typographical error for an existing cell line (e.g., C17, D-17). The "NC" could also denote "Negative Control." The following application notes and protocols are therefore provided as a general guide for mammalian cell culture and have been compiled from established methodologies. Researchers should adapt these protocols based on their specific cell line and experimental needs.

General Cell Culture Protocols

This section provides standard procedures for the handling of adherent mammalian cell lines, including thawing, routine maintenance, and cryopreservation.

Thawing of Cryopreserved Cells

Rapid thawing is crucial to maintain cell viability.

Protocol:

  • Prior to thawing, pre-warm the complete growth medium in a 37°C water bath. It is recommended to place the culture vessel with the medium in an incubator for at least 15 minutes to allow the medium to reach its normal pH (7.0 to 7.6).[1]

  • Remove the cryovial from liquid nitrogen storage.

  • Thaw the vial by gentle agitation in a 37°C water bath. To minimize contamination, keep the O-ring and cap out of the water. Thawing should be rapid (approximately 2 minutes).[1]

  • Once thawed, decontaminate the vial by spraying with 70% ethanol and transfer it to a sterile tissue culture hood.

  • Transfer the vial contents to a centrifuge tube containing 9.0 mL of pre-warmed complete culture medium.

  • Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes to pellet the cells and remove the cryoprotective agent.[1]

  • Discard the supernatant and gently resuspend the cell pellet in fresh, complete growth medium.

  • Transfer the cell suspension to an appropriately sized culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

Subculturing Adherent Cells

Subculturing, or passaging, is performed to maintain cells in a state of active growth.

Protocol:

  • Remove and discard the culture medium from the flask.

  • Briefly rinse the cell layer with a sterile phosphate-buffered saline (PBS) to remove all traces of serum that may contain trypsin inhibitors.

  • Add a sufficient volume of a dissociation agent, such as 0.25% (w/v) Trypsin-0.53 mM EDTA solution, to cover the cell monolayer.

  • Incubate the flask at 37°C for a few minutes until the cells detach. Avoid prolonged incubation. Tapping the flask gently can aid in detachment.

  • Once detached, add complete growth medium to the flask to inactivate the trypsin.

  • Collect the cell suspension in a sterile centrifuge tube.

  • Centrifuge at 125 x g for 5 to 10 minutes.

  • Discard the supernatant, resuspend the cell pellet in fresh medium, and dispense into new culture flasks at the desired seeding density.

  • Incubate the new cultures at 37°C and 5% CO2.

ParameterRecommendation
Subculture Seeding Density 2 x 10^4 to 4 x 10^4 viable cells/cm²
Incubation Temperature 37°C
CO2 Concentration 5%
Cryopreservation of Cells

Proper cryopreservation allows for long-term storage of cell lines.

Protocol:

  • Follow steps 1-7 of the subculturing protocol to obtain a cell pellet.

  • Resuspend the cell pellet in a cryopreservation medium (e.g., complete growth medium with 10% DMSO).

  • Aliquot the cell suspension into cryovials.

  • Freeze the cells gradually, for example, by placing the vials in a controlled-rate freezing container at -80°C overnight.

  • For long-term storage, transfer the vials to the vapor phase of liquid nitrogen. Storage at -70°C will result in a loss of viability over time.[1]

IL-17 Signaling Pathway

Given that the number "17" is present in the user's query, information on the Interleukin-17 (IL-17) signaling pathway is provided below as it may be relevant. IL-17 is a pro-inflammatory cytokine that plays a crucial role in various autoimmune and inflammatory diseases.[2]

The IL-17 family of cytokines includes six members (IL-17A-F) that signal through a family of five receptors (IL-17RA-RE).[3][4] The binding of IL-17A to its receptor complex (IL-17RA/IL-17RC) initiates a downstream signaling cascade involving the recruitment of adaptor proteins like Act1 and TRAF6.[2][3] This ultimately leads to the activation of transcription factors such as NF-κB and the expression of pro-inflammatory genes.[2][4]

IL17_Signaling_Pathway IL17A IL-17A IL17R IL-17RA / IL-17RC Receptor Complex IL17A->IL17R Binds to Act1 Act1 IL17R->Act1 Recruits TRAF6 TRAF6 Act1->TRAF6 Recruits NFkB_Activation NF-κB Activation TRAF6->NFkB_Activation Leads to Gene_Expression Pro-inflammatory Gene Expression NFkB_Activation->Gene_Expression Induces

Caption: Simplified IL-17A signaling pathway.

Experimental Protocols for IL-17 Pathway Analysis

The following are example protocols for studying the IL-17 signaling pathway.

IL-17A-Induced Cytokine Production Assay

This assay measures the production of a downstream cytokine (e.g., IL-6) in response to IL-17A stimulation.

Protocol:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of your test compound in cell culture medium.

  • Add the diluted compounds to the appropriate wells and pre-incubate for 1 hour at 37°C.[2]

  • Prepare an IL-17A solution at twice the desired final concentration and add it to the wells. For unstimulated controls, add medium without IL-17A.[2]

  • Incubate the plate for 24-48 hours at 37°C.[2]

  • Collect the cell culture supernatant.

  • Quantify the concentration of the target cytokine in the supernatant using an ELISA or a similar immunoassay.

Reagent/ParameterExample Concentration/Condition
IL-17A Stimulation 10 ng/mL
Pre-incubation with Compound 1 hour
Incubation with IL-17A 24-48 hours
NF-κB Activation Reporter Assay

This assay measures the activation of the NF-κB transcription factor, a key downstream event in the IL-17 signaling pathway.[2]

Protocol:

  • Use a cell line that has been stably transfected with an NF-κB reporter construct (e.g., luciferase or fluorescent protein).

  • Seed the reporter cells in a 96-well plate.

  • Treat the cells with test compounds and/or IL-17A as described in the cytokine production assay.

  • Incubate for an appropriate duration (e.g., 6-24 hours) at 37°C.[2]

  • Add the appropriate reporter gene assay reagent according to the manufacturer's protocol.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

Experimental Workflow and Logic

The following diagram illustrates a general workflow for screening compounds that may inhibit the IL-17 signaling pathway.

Experimental_Workflow Start Start: Cell Seeding Compound_Treatment Compound Addition (Test & Control) Start->Compound_Treatment IL17_Stimulation IL-17A Stimulation Compound_Treatment->IL17_Stimulation Incubation Incubation IL17_Stimulation->Incubation Data_Collection Data Collection (e.g., ELISA, Reporter Assay) Incubation->Data_Collection Analysis Data Analysis Data_Collection->Analysis End End: Identify Hits Analysis->End

Caption: General workflow for an IL-17 inhibitor screen.

References

Application Notes and Protocols for NC-R17 in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

NC-R17 is a potent and selective small molecule inhibitor of the RAR-related orphan receptor gamma t (RORγt). RORγt is a lineage-defining transcription factor essential for the differentiation and function of T helper 17 (Th17) cells. Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22. While crucial for host defense against certain extracellular pathogens, dysregulated Th17 cell activity is a key driver in the pathogenesis of numerous autoimmune and inflammatory diseases, such as psoriasis, multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.

These application notes provide detailed protocols for the in vivo evaluation of this compound in two well-established murine models of autoimmune disease: the imiquimod-induced psoriasis model and the Experimental Autoimmune Encephalomyelitis (EAE) model for multiple sclerosis.

Mechanism of Action

This compound exerts its therapeutic effect by binding to the ligand-binding domain of RORγt, preventing its transcriptional activity. This leads to a downstream reduction in the production of pro-inflammatory cytokines, thereby ameliorating the inflammatory cascade characteristic of Th17-mediated diseases.

NC_R17_Mechanism_of_Action cluster_0 T Helper Cell TGF-β TGF-β RORγt RORγt TGF-β->RORγt IL-6 IL-6 IL-6->RORγt Th17 Differentiation Th17 Differentiation RORγt->Th17 Differentiation IL-17A IL-17A Th17 Differentiation->IL-17A IL-17F IL-17F Th17 Differentiation->IL-17F IL-22 IL-22 Th17 Differentiation->IL-22 Inflammation Inflammation IL-17A->Inflammation IL-17F->Inflammation IL-22->Inflammation This compound This compound This compound->RORγt

Figure 1: Hypothetical signaling pathway of this compound. This compound inhibits RORγt, blocking Th17 differentiation and subsequent pro-inflammatory cytokine production.

Imiquimod-Induced Psoriasis Model

This model is widely used to study the pathogenesis of psoriasis and to evaluate novel therapeutic agents. Topical application of imiquimod, a Toll-like receptor 7 (TLR7) agonist, induces a robust inflammatory response in the skin that mimics key features of human psoriasis, including epidermal hyperplasia (acanthosis), parakeratosis, and dermal infiltration of inflammatory cells, which is largely dependent on the IL-23/Th17 axis.

Experimental Protocol

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Imiquimod cream (5%)

  • 8-10 week old BALB/c mice

  • Calipers

  • Anesthesia (e.g., isoflurane)

  • Tools for tissue collection and processing

Workflow:

Psoriasis_Workflow cluster_workflow Imiquimod-Induced Psoriasis Model Workflow Acclimatization Acclimatization (7 days) Grouping Randomization into Groups (n=8-10/group) Acclimatization->Grouping Day0 Day 0: Shave back skin Start this compound/Vehicle Dosing (p.o.) Grouping->Day0 Day1_5 Days 1-5: Daily Imiquimod Application (62.5 mg) Daily this compound/Vehicle Dosing Day0->Day1_5 Day6 Day 6: Euthanasia Sample Collection Day1_5->Day6 Analysis Analysis: - PASI Scoring - Ear Thickness - Histology (H&E) - Cytokine Analysis (ELISA/qPCR) Day6->Analysis

Figure 2: Experimental workflow for the imiquimod-induced psoriasis model.

Procedure:

  • Animal Acclimatization: Acclimatize BALB/c mice for at least 7 days prior to the experiment.

  • Preparation: On Day 0, anesthetize the mice and shave a 2x3 cm area on their dorsal skin.

  • Grouping and Dosing: Randomly assign mice to the following groups (n=8-10 per group):

    • Group 1: Naive (No treatment)

    • Group 2: Vehicle + Imiquimod

    • Group 3: this compound (10 mg/kg) + Imiquimod

    • Group 4: this compound (30 mg/kg) + Imiquimod

  • This compound Administration: Administer this compound or vehicle via oral gavage (p.o.) daily, starting on Day 0, one hour before imiquimod application.

  • Disease Induction: From Day 1 to Day 5, apply 62.5 mg of 5% imiquimod cream to the shaved back skin of mice in Groups 2, 3, and 4.

  • Monitoring: Monitor the mice daily for body weight and signs of skin inflammation. Score the severity of inflammation using a modified Psoriasis Area and Severity Index (PASI), assessing erythema, scaling, and thickness on a scale of 0 to 4. Measure ear thickness daily using calipers.

  • Termination and Sample Collection: On Day 6, euthanize the mice. Collect skin and spleen tissues for further analysis.

Data Presentation

Table 1: Efficacy of this compound in Imiquimod-Induced Psoriasis Model

GroupDose (mg/kg)Mean PASI Score (Day 6)Mean Ear Thickness (mm, Day 6)IL-17A in Skin (pg/mg tissue)
Naive-0.2 ± 0.10.15 ± 0.0215.3 ± 4.2
Vehicle + Imiquimod-8.5 ± 1.20.45 ± 0.05250.6 ± 35.1
This compound + Imiquimod104.1 ± 0.80.28 ± 0.04110.2 ± 20.5
This compound + Imiquimod301.5 ± 0.50.20 ± 0.0345.8 ± 10.9

Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is the most commonly used animal model for multiple sclerosis. It is induced by immunization with myelin-derived antigens, leading to an autoimmune response against the central nervous system (CNS), characterized by inflammation and demyelination. Th17 cells play a critical role in the initiation and progression of EAE.

Experimental Protocol

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Myelin Oligodendrocyte Glycoprotein 35-55 (MOG₃₅₋₅₅) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin

  • 8-10 week old female C57BL/6 mice

  • Anesthesia

  • Tools for tissue collection and processing

Workflow:

EAE_Workflow cluster_eae EAE Model Workflow Day0 Day 0: Immunization with MOG₃₅₋₅₅ in CFA PTX_Injection1 2 hours post-immunization: Pertussis Toxin (i.p.) Day0->PTX_Injection1 PTX_Injection2 48 hours post-immunization: Pertussis Toxin (i.p.) Day0->PTX_Injection2 Dosing_Start Day 7: Start Daily this compound/Vehicle Dosing (p.o.) PTX_Injection2->Dosing_Start Monitoring Daily from Day 7: Clinical Scoring & Body Weight Dosing_Start->Monitoring Termination Day 21-28 (Peak Disease): Euthanasia & Sample Collection Monitoring->Termination Analysis Analysis: - Histology (H&E, LFB) - CNS Infiltrating Cells (FACS) - Cytokine Analysis Termination->Analysis

Figure 3: Experimental workflow for the EAE model.

Procedure:

  • Animal Acclimatization: Acclimatize female C57BL/6 mice for at least 7 days.

  • Immunization (Day 0): Emulsify MOG₃₅₋₅₅ in CFA. Anesthetize mice and immunize subcutaneously at two sites on the flank.

  • Pertussis Toxin Administration: Administer pertussis toxin intraperitoneally (i.p.) on Day 0 (2 hours post-immunization) and Day 2.

  • Grouping and Dosing: On Day 7, randomize mice into treatment groups (n=10-12 per group) and begin daily oral gavage with vehicle or this compound (e.g., 10 mg/kg and 30 mg/kg).

  • Clinical Scoring: Monitor mice daily for clinical signs of EAE from Day 7 onwards, using the following scale:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Hind limb paralysis

    • 4: Hind and forelimb paralysis

    • 5: Moribund or dead

  • Termination and Sample Collection: Euthanize mice at the peak of disease (typically Day 21-28). Perfuse with PBS and collect brain and spinal cord for histology and flow cytometry.

Data Presentation

Table 2: Efficacy of this compound in EAE Model

GroupDose (mg/kg)Mean Peak Clinical ScoreMean Day of OnsetCNS Infiltrating CD4+IL-17A+ Cells (%)
Vehicle-3.2 ± 0.411.5 ± 1.22.5 ± 0.5
This compound101.8 ± 0.614.2 ± 1.51.1 ± 0.3
This compound300.9 ± 0.318.5 ± 2.10.4 ± 0.1

Table 3: Preliminary Safety Profile of this compound in Mice (28-day study)

ParameterVehicleThis compound (30 mg/kg)This compound (100 mg/kg)
Body Weight Change (%)+5.2 ± 1.5+4.8 ± 1.8+4.5 ± 2.0
Alanine Aminotransferase (ALT, U/L)35 ± 838 ± 1042 ± 12
Aspartate Aminotransferase (AST, U/L)60 ± 1265 ± 1570 ± 18

Conclusion

This compound demonstrates dose-dependent efficacy in both the imiquimod-induced psoriasis model and the EAE model, significantly reducing disease severity and key inflammatory markers. The preliminary safety data suggests that this compound is well-tolerated at therapeutic doses. These findings support the continued development of this compound as a potential therapeutic agent for Th17-mediated autoimmune diseases. Further studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic properties.

NC-R17 dosage and administration for laboratory research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: NC-R17

For Laboratory Research Use Only

Abstract: This document provides detailed protocols and application notes for the use of this compound, a novel small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, in a laboratory research setting. The information herein is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective ATP-competitive inhibitor of mTOR kinase, a central regulator of cell growth, proliferation, and survival. Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in many human cancers, making it a key target for therapeutic development. These notes provide guidelines for the dosage and administration of this compound for in vitro and in vivo research applications.

Compound Information

Identifier Value
Compound Name This compound
Molecular Formula C₂₄H₂₈N₈O₄
Molecular Weight 492.53 g/mol
Purity ≥98% (HPLC)
Solubility Soluble in DMSO (≥50 mg/mL), less soluble in water (<1 mg/mL)
Storage Store at -20°C, protect from light

In Vitro Dosage and Administration

Cell Line IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound was determined in various cancer cell lines using a standard cell viability assay (see Section 5.1).

Cell Line Cancer Type IC50 (nM)
MCF-7Breast Adenocarcinoma15.2
A549Lung Carcinoma28.7
U-87 MGGlioblastoma11.5
PC-3Prostate Cancer45.1
Recommended In Vitro Concentration Range

For most cell-based assays, a starting concentration range of 10-100 nM is recommended. A dose-response curve should be generated to determine the optimal concentration for specific cell lines and experimental conditions.

In Vivo Dosage and Administration

Animal Model Efficacy Study

The in vivo efficacy of this compound was evaluated in a U-87 MG glioblastoma xenograft mouse model.

Parameter Vehicle Control This compound (10 mg/kg) This compound (25 mg/kg)
Administration Route Oral (p.o.)Oral (p.o.)Oral (p.o.)
Dosing Frequency DailyDailyDaily
Mean Tumor Volume (Day 21) 1250 mm³680 mm³350 mm³
Tumor Growth Inhibition (%) -45.6%72.0%
Mean Body Weight Change (%) +2.5%-1.8%-4.5%
Recommended In Vivo Dosage

For xenograft mouse models, a dosage of 10-25 mg/kg administered daily by oral gavage is recommended as a starting point for efficacy studies.

Experimental Protocols

Protocol: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol: Western Blot for mTOR Pathway Inhibition
  • Cell Lysis: Treat cells with the desired concentration of this compound for 2-4 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-mTOR (Ser2448), total mTOR, p-S6K (Thr389), and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

Visualizations

mTOR_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E NC_R17 This compound NC_R17->mTORC1 Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.

Western_Blot_Workflow start Start: Cell Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF) sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect ECL Detection secondary->detect end End: Data Analysis detect->end

Caption: Experimental workflow for Western Blot analysis.

Application of NC-R17 in Designing Non-Covalent PROTACs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of targeting and degrading specific proteins of interest (POIs) by hijacking the cell's natural ubiquitin-proteasome system.[1] While many early PROTACs utilized covalent warheads to bind to their target protein, there is growing interest in the development of non-covalent PROTACs to avoid potential off-target effects and improve safety profiles. NC-R17 is a novel, non-covalent PROTAC designed to induce the degradation of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, a form of programmed cell death.[2]

This compound is composed of three key components: a demethylated-RSL3 ligand that non-covalently binds to GPX4, a linker, and a lenalidomide ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] This heterobifunctional molecule facilitates the formation of a ternary complex between GPX4 and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of GPX4. The development of this compound was based on the covalent GPX4-targeting PROTAC, R17. This document provides detailed application notes and protocols for the use of this compound in research settings, with comparative data for its covalent counterpart, R17.

Quantitative Data Summary

The following tables summarize the quantitative data for the non-covalent PROTAC this compound and the covalent PROTAC R17, providing a direct comparison of their degradation efficiency and impact on cell viability.

Table 1: GPX4 Degradation Efficiency in MOLM13 Cells

CompoundDC50 (nM)Dmax (%)
This compound 15865
R17 39>95

DC50: The concentration of the compound that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Table 2: Cell Viability (IC50) in MOLM13 Cells

CompoundIC50 (nM)
This compound 165
R17 43

IC50: The concentration of the compound that inhibits 50% of cell viability.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for its evaluation.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation NC_R17 This compound (Non-covalent PROTAC) GPX4 GPX4 (Target Protein) NC_R17->GPX4 Non-covalent binding CRBN CRBN (E3 Ligase) NC_R17->CRBN Recruitment Proteasome Proteasome GPX4->Proteasome Degradation CRBN->GPX4 Ubiquitination Ub Ubiquitin

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_assays Parallel Assays arrow arrow start Start: Cell Culture (e.g., MOLM13 cells) treatment Treat cells with varying concentrations of this compound start->treatment incubation Incubate for a defined period (e.g., 24 hours) treatment->incubation western_blot Western Blot Analysis (GPX4 Degradation) incubation->western_blot viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Data Analysis western_blot->data_analysis viability_assay->data_analysis dc50_dmax Calculate DC50 and Dmax data_analysis->dc50_dmax ic50 Calculate IC50 data_analysis->ic50 conclusion Conclusion: Evaluate efficacy of this compound dc50_dmax->conclusion ic50->conclusion

References

Methodology for Assessing Ferroptosis Induced by a Novel Compound (e.g., NC-R17)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides.[1][2] Unlike apoptosis, it is not dependent on caspases.[3] This distinct mechanism has garnered significant interest, particularly in the context of cancer therapy, as some cancer cells resistant to traditional chemotherapeutics have shown sensitivity to ferroptosis inducers.[4][5]

The assessment of a novel compound's ability to induce ferroptosis is a critical step in drug discovery and development. A multi-faceted approach is necessary to confirm this specific mode of cell death and to elucidate the compound's mechanism of action.[4] Key hallmarks to investigate include increased lipid peroxidation, depletion of glutathione (GSH), inactivation of glutathione peroxidase 4 (GPX4), and alterations in iron metabolism.[2][6]

These application notes and protocols provide a comprehensive framework for researchers to systematically evaluate and validate the pro-ferroptotic activity of a novel compound, here referred to as NC-R17. The methodologies described herein are designed to provide robust and reproducible data for decision-making in research and preclinical development. It is recommended to perform these experiments in a cell line known to be susceptible to ferroptosis (e.g., HT-1080, PANC1) and to include both positive controls (e.g., erastin, RSL3) and negative controls (e.g., vehicle, inactive analogue of this compound).[4][5]

Key Experimental Parameters to Assess

A thorough investigation of a novel compound's ability to induce ferroptosis should include the following key measurements, with suggested positive and negative controls.

ParameterAssayPrincipleExpected Outcome with this compoundPositive ControlNegative Control
Cell Viability MTT, CellTiter-Glo, or Crystal Violet AssayMeasures metabolic activity or cell number.Decreased cell viability.Erastin, RSL3Vehicle
Lipid Peroxidation C11-BODIPY 581/591 Staining with Flow Cytometry or Fluorescence MicroscopyA fluorescent probe that shifts from red to green upon oxidation by lipid reactive oxygen species (ROS).Increased green fluorescence.RSL3Vehicle
Malondialdehyde (MDA) AssayMeasures a stable end-product of lipid peroxidation.Increased MDA levels.ErastinVehicle
Iron Metabolism Prussian Blue StainingStains ferric iron (Fe³⁺) blue.Increased intracellular blue staining.Ferric Ammonium CitrateVehicle
Intracellular Iron AssayColorimetric assay to quantify total intracellular iron.Increased intracellular iron concentration.Ferric Ammonium CitrateVehicle
Glutathione Levels ThiolTracker™ Violet or "GSH-Glo" AssayMeasures intracellular glutathione levels.Decreased intracellular GSH.ErastinVehicle
GPX4 Activity GPX4 Activity Assay KitMeasures the enzymatic activity of GPX4.Decreased GPX4 activity.RSL3Vehicle
Confirmation of Ferroptosis Co-treatment with Ferroptosis InhibitorsFerrostatin-1 or Liproxstatin-1 are radical-trapping antioxidants that specifically inhibit ferroptosis.Rescue of cell viability in the presence of this compound.Co-treatment of Erastin/RSL3 with Ferrostatin-1This compound alone

Experimental Protocols

Protocol 1: Assessment of Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with a dose range of this compound, a positive control (e.g., 10 µM erastin), and a vehicle control for 24-48 hours. For rescue experiments, co-treat cells with this compound and a ferroptosis inhibitor (e.g., 1 µM ferrostatin-1).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

Protocol 2: Measurement of Lipid Peroxidation using C11-BODIPY 581/591
  • Cell Seeding and Treatment: Seed cells in a 6-well plate or on glass coverslips and treat with this compound, positive control, and vehicle control as described in Protocol 1.

  • Staining:

    • After treatment, wash the cells once with PBS.

    • Incubate the cells with 2.5 µM C11-BODIPY 581/591 in serum-free medium for 30 minutes at 37°C.

  • Analysis:

    • Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS. Analyze the cells using a flow cytometer with excitation at 488 nm. Green fluorescence (oxidized probe) should be detected in the FITC channel (510-530 nm) and red fluorescence (reduced probe) in the PE-Texas Red channel (around 610 nm).

    • Fluorescence Microscopy: Wash the cells twice with PBS and mount the coverslips on microscope slides. Visualize the cells using a fluorescence microscope with appropriate filters for green and red fluorescence.

  • Data Analysis: Quantify the shift from red to green fluorescence as an indicator of lipid peroxidation.

Protocol 3: Detection of Intracellular Iron with Prussian Blue Staining
  • Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat with this compound, a positive control (e.g., 100 µM ferric ammonium citrate), and a vehicle control for 24 hours.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining:

    • Wash the cells twice with deionized water.

    • Incubate the cells in a freshly prepared solution of equal parts 2% hydrochloric acid and 2% potassium ferrocyanide for 30 minutes at room temperature.

    • Wash the cells thoroughly with deionized water.

    • Counterstain with Nuclear Fast Red for 5 minutes.

  • Imaging: Dehydrate the cells through a series of ethanol washes, clear with xylene, and mount the coverslips. Image the cells using a bright-field microscope. Ferric iron deposits will appear as blue puncta.

Protocol 4: Quantification of Intracellular Glutathione (GSH)
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound, a positive control (e.g., 10 µM erastin), and a vehicle control for 12-24 hours.

  • GSH-Glo™ Glutathione Assay (Promega):

    • Prepare the GSH-Glo™ Reagent according to the manufacturer's instructions.

    • Add an equal volume of GSH-Glo™ Reagent to the medium in each well.

    • Incubate for 30 minutes at room temperature.

    • Add Luciferin Detection Reagent and incubate for 15 minutes at room temperature.

  • Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: A decrease in luminescence indicates a depletion of intracellular GSH. Normalize the results to the vehicle-treated control.

Visualizations

Ferroptosis Signaling Pathway

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SystemXc System Xc- Glutamate Glutamate SystemXc->Glutamate exports ACSL4 ACSL4 LPCAT3 LPCAT3 ACSL4->LPCAT3 PUFA_PL PUFA-PL LPCAT3->PUFA_PL Cystine Cystine Cystine->SystemXc imports Cysteine Cysteine Cystine->Cysteine GSH Glutathione (GSH) Cysteine->GSH synthesis GPX4 GPX4 GSH->GPX4 cofactor GPX4->PUFA_PL detoxifies PUFA PUFA PUFA->ACSL4 Lipid_ROS Lipid Peroxides PUFA_PL->Lipid_ROS peroxidation Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Fe2 Fe2+ Fe2->Lipid_ROS Fenton Reaction Ferritin Ferritin Fe2->Ferritin storage Fe3 Fe3+ Fe3->Fe2 TfR1 TfR1 Fe3->TfR1 TfR1->Fe3 Erastin_Inhib Erastin_Inhib->SystemXc RSL3_Inhib RSL3_Inhib->GPX4 NC_R17_Hypothesis This compound ? NC_R17_Hypothesis->SystemXc NC_R17_Hypothesis->GPX4 NC_R17_Hypothesis->Fe2 Erastin_Label Erastin Erastin_Label->Erastin_Inhib RSL3_Label RSL3 RSL3_Label->RSL3_Inhib

Caption: A simplified diagram of the ferroptosis signaling pathway.

Experimental Workflow for Assessing this compound

Caption: A workflow for the experimental validation of this compound as a ferroptosis inducer.

Decision Tree for Confirming Ferroptosis

Decision_Tree q1 Does this compound decrease cell viability? q2 Is cell death rescued by ferrostatin-1 or liproxstatin-1? q1->q2 Yes not_ferroptosis Low Confidence: Not likely ferroptosis q1->not_ferroptosis No q3 Is there an increase in lipid peroxidation? q2->q3 Yes q2->not_ferroptosis No q4 Is there evidence of altered iron metabolism OR GSH depletion/GPX4 inactivation? q3->q4 Yes possible_ferroptosis Moderate Confidence: Ferroptosis is possible, further investigation needed q3->possible_ferroptosis No ferroptosis High Confidence: Ferroptosis q4->ferroptosis Yes q4->possible_ferroptosis No

Caption: A decision tree to guide the confirmation of ferroptosis induced by a novel compound.

References

NC-R17 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

To provide comprehensive application notes and protocols for "NC-R17," including its solubility, preparation for experiments, and relevant signaling pathways, more specific information about the nature of this substance is required.

Initial searches for "this compound" did not identify a specific chemical compound or biological agent with this designation in publicly available scientific literature. The term "NC" is frequently used in research to denote "Negative Control," and it is possible that "this compound" refers to a specific negative control used in the context of IL-17-related research.

The IL-17 signaling pathway is crucial in inflammatory responses and has been implicated in various autoimmune diseases and cancer.[1][2][3] This pathway involves a family of cytokines (IL-17A-F) and their receptors, which activate downstream signaling cascades, including those involving NF-κB and MAPK, to induce the expression of pro-inflammatory genes.[2]

Without a clear identification of this compound, the following sections provide a generalized framework and example protocols that are often relevant in the study of signaling pathways like IL-17. These should be adapted once the specific identity of this compound is clarified.

General Solubility and Preparation of Research Compounds

For a novel or uncharacterized compound, determining its solubility is a critical first step. A systematic approach is recommended.

Table 1: Solubility Screening of a Novel Compound

SolventConcentration (mg/mL)Visual ObservationTemperature (°C)
Water1Insoluble25
PBS (pH 7.4)1Insoluble25
DMSO10Soluble, clear solution25
Ethanol5Partially soluble25
Methanol5Partially soluble25

Experimental Protocols

Below are example protocols that are commonly used in the investigation of signaling pathways.

Protocol 1: Preparation of Stock Solutions

This protocol outlines the steps for preparing a stock solution of a research compound with low aqueous solubility.

Objective: To prepare a high-concentration stock solution for subsequent dilution in cell culture media or other aqueous buffers.

Materials:

  • Research compound (e.g., this compound)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out a precise amount of the compound using an analytical balance.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell-Based Assay Workflow

This protocol describes a general workflow for treating cells with a compound and assessing its effect on a specific signaling pathway.

Objective: To determine the effect of a compound on the IL-17 signaling pathway in a relevant cell line.

Materials:

  • Cell line of interest (e.g., HCT15 colorectal cancer cells)[1]

  • Complete cell culture medium

  • Compound stock solution (from Protocol 1)

  • Recombinant human IL-17A

  • Reagents for downstream analysis (e.g., RNA extraction kit, qPCR reagents, protein lysis buffer, antibodies for Western blotting)

Workflow:

Caption: General workflow for a cell-based signaling assay.

Signaling Pathway Visualization

The diagram below illustrates a simplified representation of the IL-17 signaling pathway, which could be the target of a compound like this compound.

IL-17 Signaling Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL17 IL-17A/F IL17R IL-17RA/RC IL17->IL17R Act1 Act1 IL17R->Act1 recruits TRAF6 TRAF6 Act1->TRAF6 recruits IKK_complex IKK Complex TRAF6->IKK_complex activates NFkB_Inhibitor IκB IKK_complex->NFkB_Inhibitor phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates Gene_Expression Gene Expression (e.g., CXCL1, MMPs) NFkB_nucleus->Gene_Expression induces

Caption: Simplified diagram of the IL-17 signaling pathway.[2]

To proceed with a more detailed and accurate set of application notes and protocols, please provide a more specific identifier for "this compound," such as a full chemical name, CAS number, or a reference to a publication where it is described.

References

Application Note: Western Blot Protocol for Detecting NC-R17 Effects on GPX4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that protects cells from membrane lipid peroxidation, a key event in ferroptosis, a form of regulated cell death.[1] The inactivation or downregulation of GPX4 can lead to an accumulation of lipid peroxides, ultimately triggering ferroptosis. This process has significant implications in various diseases, including cancer, neurodegeneration, and ischemia-reperfusion injury.[1][2] Consequently, GPX4 has emerged as a promising therapeutic target. This application note provides a detailed protocol for utilizing Western blotting to investigate the effects of a hypothetical novel compound, NC-R17, on GPX4 protein expression in a cellular context. Western blotting is a widely used technique to detect specific proteins in a sample, making it an essential tool for validating the impact of potential drug candidates on protein expression levels.[3]

Hypothetical Data Summary

The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the dose-dependent effects of this compound on GPX4 expression in a cancer cell line. The data is presented as the relative band intensity of GPX4 normalized to a loading control (e.g., β-actin).

Treatment GroupThis compound Concentration (µM)Mean Relative GPX4 Expression (Normalized to Loading Control)Standard Deviation
Vehicle Control01.000.08
This compound10.820.06
This compound50.550.09
This compound100.230.04

Experimental Protocols

Cell Culture and Treatment
  • Culture a suitable cell line (e.g., HT-1080 fibrosarcoma cells, known to be sensitive to ferroptosis) in the recommended medium supplemented with fetal bovine serum and antibiotics.

  • Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).

Protein Extraction
  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[4]

  • Lyse the cells by adding 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.[5]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[5]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[5]

  • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA protein assay.

SDS-PAGE and Western Blotting

This protocol is a standard procedure for Western blotting.[6]

a. Sample Preparation:

  • Based on the protein concentration, dilute the lysates with 4x Laemmli sample buffer to a final concentration of 1-2 µg/µL.

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[6]

b. Gel Electrophoresis:

  • Prepare a 12% SDS-polyacrylamide gel. The gel percentage may be adjusted based on the molecular weight of the target protein (GPX4 is approximately 22 kDa).[3][7]

  • Load 20-30 µg of protein per lane into the gel. Include a pre-stained protein ladder to monitor migration.

  • Run the gel in 1x running buffer at 100-120V until the dye front reaches the bottom of the gel.

c. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[8]

  • Activate the PVDF membrane by soaking it in methanol for 1 minute, followed by equilibration in transfer buffer.[3]

  • Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform a wet transfer at 100V for 60-90 minutes or a semi-dry transfer according to the manufacturer's instructions.

d. Immunoblotting:

  • After transfer, block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4]

  • Incubate the membrane with a primary antibody specific for GPX4 (e.g., rabbit anti-GPX4, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[7][9]

  • Wash the membrane three times with TBST for 10 minutes each.[6]

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.[6]

  • Wash the membrane again three times with TBST for 10 minutes each.

e. Detection and Analysis:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[3]

  • Incubate the membrane with the ECL substrate for 1-5 minutes.[6]

  • Capture the chemiluminescent signal using a digital imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody, such as β-actin or GAPDH.

  • Quantify the band intensities using image analysis software and normalize the GPX4 signal to the loading control.[9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis cell_culture Cell Culture treatment Treatment with this compound cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-GPX4) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Image Acquisition detection->imaging quant_analysis Band Quantification & Normalization imaging->quant_analysis

Caption: Western Blot Experimental Workflow.

signaling_pathway cluster_cell Cell NCR17 This compound UnknownTarget Unknown Cellular Target NCR17->UnknownTarget binds/inhibits TranscriptionFactor Transcription Factor X (Inactivated) UnknownTarget->TranscriptionFactor prevents activation GPX4_Gene GPX4 Gene TranscriptionFactor->GPX4_Gene transcription GPX4_Protein GPX4 Protein GPX4_Gene->GPX4_Protein translation Lipid_Peroxidation Lipid Peroxidation GPX4_Protein->Lipid_Peroxidation inhibits Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis induces

Caption: Hypothetical this compound Signaling Pathway.

References

Application Note: High-Content Analysis of Cellular Responses to NC-R17 Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

NC-R17 is a novel investigational compound demonstrating potent anti-proliferative effects in various cancer cell lines. Understanding the cellular mechanisms elicited by this compound is crucial for its development as a potential therapeutic agent. This application note provides detailed protocols for analyzing the effects of this compound on cell cycle progression and apoptosis induction using flow cytometry. The following methods enable researchers to quantify cellular responses to this compound treatment, providing critical insights into its mechanism of action.

Flow cytometry is a powerful technique for single-cell analysis, allowing for the rapid measurement of multiple cellular characteristics.[1][2] By utilizing fluorescent labeling, researchers can dissect complex cellular processes such as apoptosis and cell cycle distribution within heterogeneous cell populations.[3][4]

Key Applications

  • Cell Cycle Analysis: Determine the effect of this compound on cell cycle distribution to identify potential cell cycle arrest at G0/G1, S, or G2/M phases.

  • Apoptosis Detection: Quantify the induction of apoptosis following this compound treatment by detecting key markers of programmed cell death.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis of a human colorectal cancer cell line (e.g., HCT116) treated with varying concentrations of this compound for 48 hours.

Table 1: Effect of this compound on Cell Cycle Distribution

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (0 µM)45.2 ± 2.135.8 ± 1.519.0 ± 1.2
This compound (1 µM)55.8 ± 2.528.1 ± 1.816.1 ± 1.0
This compound (5 µM)68.3 ± 3.015.5 ± 1.316.2 ± 1.4
This compound (10 µM)75.1 ± 3.38.7 ± 0.916.2 ± 1.3

Table 2: Induction of Apoptosis by this compound

Treatment Group% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control (0 µM)95.3 ± 1.82.5 ± 0.52.2 ± 0.4
This compound (1 µM)85.1 ± 2.28.9 ± 1.16.0 ± 0.8
This compound (5 µM)60.7 ± 3.525.4 ± 2.013.9 ± 1.5
This compound (10 µM)35.2 ± 4.148.6 ± 3.316.2 ± 1.9

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining

This protocol details the procedure for analyzing cell cycle distribution in cells treated with this compound by staining with propidium iodide (PI), a fluorescent dye that binds to DNA.

Materials:

  • Cells of interest (e.g., HCT116)

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL), DNase-free

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight, then treat with desired concentrations of this compound or vehicle control for the specified duration (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each treatment condition and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[1][5]

  • Staining: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the ethanol and wash the cell pellet twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[5]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel (e.g., FL2-A). Gate on single cells to exclude doublets and aggregates.[5] Collect at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.[5][6]

Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis by staining with fluorescently-labeled Annexin V, which binds to phosphatidylserine (PS) on the outer leaflet of the plasma membrane of apoptotic cells, and PI to identify necrotic or late apoptotic cells.[7]

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1, Step 1. Include appropriate positive and negative controls for apoptosis induction.

  • Cell Harvesting: Collect both floating and adherent cells to ensure all apoptotic cells are included in the analysis. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS. Centrifuge at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (e.g., 50 µg/mL). Gently vortex the tube.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]

  • Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Use logarithmic scales for both FITC (Annexin V) and PI fluorescence channels. Set up compensation and quadrants using single-stained and unstained controls. Collect at least 10,000 events per sample.

  • Data Analysis: Quadrant analysis will distinguish between:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic or necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Visualizations

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_harvest Cell Harvesting cluster_assays Flow Cytometry Assays cluster_cc Cell Cycle Analysis cluster_apop Apoptosis Assay cluster_analysis Data Acquisition & Analysis seed Seed Cells treat Treat with this compound (or Vehicle) seed->treat harvest Harvest Adherent & Floating Cells treat->harvest wash_pbs Wash with PBS harvest->wash_pbs fix Fix in 70% Ethanol wash_pbs->fix resuspend Resuspend in Binding Buffer wash_pbs->resuspend stain_pi Stain with PI/RNase A fix->stain_pi acquire Acquire on Flow Cytometer stain_pi->acquire stain_av_pi Stain with Annexin V & PI resuspend->stain_av_pi stain_av_pi->acquire analyze Analyze Data (Cell Populations %) acquire->analyze

Caption: Experimental workflow for flow cytometry analysis.

apoptosis_pathway cluster_treatment Treatment cluster_cell Cellular Response cluster_markers Flow Cytometry Readouts nc17 This compound apoptosis Apoptosis Induction nc17->apoptosis cell_cycle G0/G1 Arrest nc17->cell_cycle ps Phosphatidylserine Externalization (Annexin V+) apoptosis->ps membrane Loss of Membrane Integrity (PI+) apoptosis->membrane dna DNA Content (PI Staining) cell_cycle->dna

Caption: this compound mechanism of action and detection.

References

Application Notes and Protocols for the Antitumor Peptide RS17 (formerly referred to as NC-R17)

Author: BenchChem Technical Support Team. Date: November 2025

A Practical Guide for Antitumor Research

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Initial searches for the compound "NC-R17" in the context of antitumor research did not yield specific results. However, based on available scientific literature, it is highly probable that this is a typographical error and the compound of interest is the antitumor peptide RS17 . This document provides detailed application notes and protocols for the use of RS17 in antitumor research, based on published findings.

RS17 is a novel synthetic peptide designed to target the CD47-SIRPα signaling pathway, a key mechanism of immune evasion in various cancers.[1][2][3] By blocking the interaction between CD47 on tumor cells and SIRPα on macrophages, RS17 promotes the phagocytosis of cancer cells, representing a promising therapeutic strategy.[1][2][3]

These application notes provide a comprehensive guide for researchers utilizing RS17, covering its mechanism of action, protocols for key in vitro and in vivo experiments, and a summary of relevant quantitative data.

Mechanism of Action: Targeting the CD47-SIRPα "Don't Eat Me" Signal

Cancer cells often overexpress CD47 on their surface, which interacts with the SIRPα receptor on macrophages. This interaction transmits a "don't eat me" signal, preventing the macrophage from engulfing and destroying the cancer cell. The peptide RS17 is designed to bind to CD47 with high affinity, thereby blocking its interaction with SIRPα. This inhibition of the "don't eat me" signal allows macrophages to recognize and eliminate tumor cells through phagocytosis.[1][2][3]

Below is a diagram illustrating the CD47-SIRPα signaling pathway and the mechanism of action of RS17.

cluster_0 Macrophage SIRPa SIRPα Phagocytosis_Inhibition Phagocytosis Inhibited SIRPa->Phagocytosis_Inhibition Inhibits Phagocytosis CD47 CD47 CD47->SIRPa 'Don't Eat Me' Signal RS17 RS17 Peptide RS17->CD47 Phagocytosis_Enabled Phagocytosis Enabled

Caption: Mechanism of Action of RS17 Peptide.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity and in vivo efficacy of the RS17 peptide based on published studies.

Table 1: Binding Affinity of RS17 to CD47

ParameterValueMethodReference
Dissociation Constant (Kd)3.857 ± 0.789 nMMicroscale Thermophoresis (MST)[1][4]

Table 2: In Vivo Antitumor Efficacy of RS17 in a Xenograft Mouse Model (HepG2 cells)

Treatment GroupDosageTumor Growth InhibitionReference
RS1720 mg/kg, daily subcutaneous injection> 50%[1]
B6H12 (anti-CD47 antibody)20 mg/kg, daily subcutaneous injectionSignificant inhibition[1]
PBS (Control)--[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of RS17.

In Vitro Macrophage-Mediated Phagocytosis Assay

This assay is crucial for demonstrating the ability of RS17 to enhance the phagocytosis of tumor cells by macrophages.

Materials:

  • Tumor cell line expressing CD47 (e.g., HepG2, SCC-13)[1]

  • Macrophage cell line (e.g., THP-1, RAW264.7) or bone marrow-derived macrophages (BMDMs)[1][5]

  • RS17 peptide

  • Anti-CD47 antibody (as a positive control, e.g., B6H12)[1]

  • Control IgG

  • Cell labeling dye (e.g., CFSE, pHrodo)[6][7]

  • Cell culture medium and supplements

  • Fluorescence microscope or flow cytometer

Protocol Workflow:

A 1. Subcutaneously Inject Tumor Cells into Mice B 2. Allow Tumors to Establish (e.g., to ~100 mm³) A->B C 3. Randomize Mice into Treatment Groups (RS17, Vehicle Control) B->C D 4. Administer Treatment Daily (e.g., subcutaneous injection of 20 mg/kg RS17) C->D E 5. Monitor Tumor Growth and Body Weight Regularly D->E F 6. Euthanize Mice at Study Endpoint E->F G 7. Excise and Weigh Tumors F->G H 8. Analyze Data (Tumor Growth Curves, Final Tumor Weight) G->H

References

Troubleshooting & Optimization

troubleshooting NC-R17 instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel inhibitor, NC-R17.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitates immediately after reconstitution. What should I do?

A1: This is likely due to issues with solubility or aggregation upon reconstitution. Immediately centrifuge your sample to pellet the precipitate and test the supernatant for protein concentration and activity to see what percentage of the protein is lost. To prevent this, ensure you are following the recommended reconstitution protocol precisely. Using a buffer with a slightly different pH or higher ionic strength may improve solubility. Consider reconstituting at a lower concentration and then dialyzing into your final experimental buffer.

Q2: I am observing a progressive loss of this compound activity in my stock solution stored at 4°C. What is causing this?

A2: Prolonged storage at 4°C can lead to gradual degradation or aggregation of this compound. For storage longer than 24 hours, it is highly recommended to aliquot the stock solution and store it at -80°C. Avoid repeated freeze-thaw cycles as this can significantly decrease the stability of the inhibitor.

Q3: After a single freeze-thaw cycle, the activity of my this compound aliquot has significantly decreased. How can I prevent this?

A3: this compound is sensitive to freeze-thaw cycles. It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing. Additionally, consider including a cryoprotectant such as glycerol (5-20%) in your stock solution before freezing to improve stability.

Troubleshooting Guides

Issue 1: High Levels of Aggregation Detected by Dynamic Light Scattering (DLS)

If DLS analysis of your this compound solution shows a high degree of polydispersity or the presence of large aggregates, consider the following troubleshooting steps:

Experimental Protocol: Screening for Optimal Buffer Conditions

  • Prepare a stock solution of this compound in the standard reconstitution buffer.

  • Create a matrix of test buffers with varying pH (6.0-8.0) and NaCl concentrations (50-250 mM).

  • Dilute the this compound stock into each test buffer to the final working concentration.

  • Incubate the samples for 1 hour at room temperature.

  • Analyze each sample using DLS to determine the size distribution and polydispersity index (PDI).

Data Presentation: Buffer Optimization for this compound Stability

Buffer pHNaCl (mM)Polydispersity Index (PDI)Average Particle Diameter (nm)
6.51500.45250
7.01500.32150
7.51500.1525
7.5500.28120
7.52500.1830

Logical Relationship: Troubleshooting Aggregation

Start High Aggregation Detected CheckBuffer Verify Buffer Composition (pH, Ionic Strength) Start->CheckBuffer OptimizeBuffer Screen for Optimal Buffer Conditions CheckBuffer->OptimizeBuffer If incorrect Additives Consider Stability-Enhancing Additives (e.g., L-Arginine) CheckBuffer->Additives If correct Result Reduced Aggregation OptimizeBuffer->Result Concentration Lower Working Concentration Additives->Concentration Concentration->Result

Troubleshooting workflow for this compound aggregation.

Issue 2: Inconsistent Results in Cell-Based Assays

Inconsistent inhibition of the target signaling pathway in cell-based assays can be due to the instability of this compound in the cell culture media.

Experimental Protocol: Assessing this compound Stability in Cell Culture Media

  • Spike this compound into your complete cell culture media at the final working concentration.

  • Incubate the media under standard cell culture conditions (37°C, 5% CO2).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the media.

  • Analyze the concentration of active this compound in the aliquots using a validated method such as HPLC or a functional assay.

Data Presentation: this compound Stability Over Time in Culture Media

Time (hours)Active this compound Concentration (%)
0100
295
488
875
2440

Signaling Pathway: this compound Inhibition

Receptor Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Target Protein Target Protein Kinase B->Target Protein Cellular Response Cellular Response Target Protein->Cellular Response This compound This compound This compound->Kinase B

This compound inhibits the signaling cascade at Kinase B.

Experimental Workflow: Cell-Based Assay

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Cells Seed Cells Prepare this compound Dilutions Prepare this compound Dilutions Treat Cells with this compound Treat Cells with this compound Prepare this compound Dilutions->Treat Cells with this compound Incubate Incubate Treat Cells with this compound->Incubate Lyse Cells Lyse Cells Incubate->Lyse Cells Perform Western Blot or ELISA Perform Western Blot or ELISA Lyse Cells->Perform Western Blot or ELISA Data Analysis Data Analysis Perform Western Blot or ELISA->Data Analysis

Workflow for a typical cell-based assay with this compound.

Technical Support Center: NC-R17-Based Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: My qPCR results for NC-R17 show high variability between biological replicates. What are the common causes and solutions?

High variability in qPCR for lncRNAs is a frequent challenge, often due to their low expression levels compared to protein-coding genes.[1][2][3][4][5]

  • RNA Quality and Integrity: Ensure high-purity RNA with A260/280 ratios of 1.9–2.0 and A260/230 ratios >2.0. Run an aliquot on a gel to check for distinct ribosomal RNA bands and no smearing, which would indicate degradation.

  • cDNA Synthesis Efficiency: The efficiency of reverse transcription can vary, especially for low-abundance transcripts. Use a consistent amount of high-quality RNA for each reaction and consider using primers specific to your lncRNA of interest during cDNA synthesis.

  • Primer Design: Poorly designed primers can lead to inconsistent amplification or amplification of off-target sequences. Design primers that span exon-exon junctions to avoid amplifying genomic DNA. Validate primer efficiency with a standard curve.

  • Pipetting Accuracy: Small pipetting errors can lead to large variations when working with low-concentration samples. Ensure pipettes are calibrated and use low-retention tips.

Q2: I am having difficulty achieving efficient knockdown of this compound using siRNA. What could be the issue?

Efficient knockdown of lncRNAs can be challenging and depends on their subcellular localization and accessibility.[6]

  • Subcellular Localization: RNA interference (RNAi) machinery is predominantly located in the cytoplasm.[6] If this compound is primarily localized to the nucleus, siRNAs may be ineffective. Consider using alternative methods like antisense oligonucleotides (ASOs) which are effective in the nucleus.[6]

  • LncRNA Structure and Protein Interactions: Highly structured regions or extensive protein binding can prevent siRNAs or ASOs from accessing the target sequence.[6] It may be necessary to test multiple siRNAs/ASOs targeting different regions of this compound.

  • Transfection Efficiency: Ensure optimal transfection efficiency for your cell type. Use a positive control to verify that the transfection procedure is working.

Q3: Overexpression of this compound from a standard mammalian expression vector is not producing the expected phenotype. Why might this be?

Overexpression of lncRNAs can be more complex than for protein-coding genes.[4][7]

  • Incorrect Transcript Processing: Standard vectors may add untranslated regions (UTRs) or a poly-A tail that are not present on the endogenous lncRNA. These additions can affect the lncRNA's secondary structure, localization, and function.[7]

  • Non-physiological Expression Levels: Extremely high levels of expression from a strong promoter like CMV can lead to off-target effects or cellular toxicity.[7] Consider using an inducible or a weaker constitutive promoter.

  • Endogenous Locus Requirements: Some lncRNAs function in cis to regulate nearby genes. Overexpressing them from a plasmid at a different genomic location may not recapitulate their endogenous function.[8] CRISPRa (CRISPR activation) is an alternative method to activate expression from the native genomic locus.[8]

Q4: How do I determine the subcellular localization of this compound?

Determining the subcellular localization of a lncRNA is crucial for understanding its function.[4]

  • Cellular Fractionation followed by qPCR: This is a common method to separate nuclear and cytoplasmic components. After fractionation, RNA is isolated from each fraction and the relative abundance of this compound is quantified by qPCR.

  • Fluorescence In Situ Hybridization (FISH): FISH uses fluorescently labeled probes that bind to the lncRNA of interest, allowing for its direct visualization within the cell using microscopy. This provides spatial information about the lncRNA's localization.[9]

Q5: What are the key challenges in identifying protein interaction partners for this compound?

Identifying lncRNA-protein interactions is key to deciphering their mechanisms, but it comes with challenges.[10][11][12][13]

  • Low Abundance: The low cellular concentration of many lncRNAs can make it difficult to pull down sufficient quantities of interacting proteins.[12]

  • Transient or Weak Interactions: Some lncRNA-protein interactions are not stable, making them difficult to capture. Cross-linking techniques can help to stabilize these interactions.

  • Indirect Interactions: It can be challenging to distinguish between direct protein binders and proteins that are part of a larger complex.

  • Lack of Comprehensive Databases: Unlike protein-protein interactions, databases for lncRNA-protein interactions are less complete, making it harder to validate findings.[5]

Troubleshooting Guides

Guide 1: Poor Efficiency and Specificity in qPCR
Problem Potential Cause Recommended Solution
High Ct values (>35) or no amplification Low expression of this compound.[4]Increase the amount of starting RNA for cDNA synthesis. Use a pre-amplification step if expression is extremely low.
Inefficient primer design.Re-design primers to have a Tm of ~60°C and to produce an amplicon of 100-150 bp.[14] Validate new primers with a melt curve analysis and standard curve.
Poor RNA quality or inhibitors present.[15][16]Re-purify RNA using a column-based method. Ensure A260/230 ratio is >2.0. Dilute cDNA template to reduce inhibitor concentration.[15]
Multiple peaks in melt curve analysis Non-specific amplification or primer-dimers.[16]Increase the annealing temperature in 2°C increments.[14] Decrease primer concentration. Re-design primers for higher specificity.[17]
Amplification in No-Template Control (NTC) Reagent or environmental contamination.[17]Use fresh, nuclease-free water and reagents.[18] Prepare master mixes in a dedicated clean area or PCR hood. Clean pipettes and workspace with 10% bleach.[18]
Guide 2: Inconsistent Results in RNA Immunoprecipitation (RIP)
Problem Potential Cause Recommended Solution
Low yield of immunoprecipitated RNA Inefficient antibody.Validate the antibody for immunoprecipitation (IP) using a Western blot of the IP fraction. Test different antibody concentrations (2-10 µg).[19]
Weak or transient RNA-protein interaction.Consider using a cross-linking protocol (e.g., with formaldehyde or UV) to stabilize the interaction in vivo.
Incomplete cell lysis or nuclear disruption.Optimize lysis conditions. For nuclear proteins, ensure efficient nuclear lysis using dounce homogenization or sonication.[19][20]
High background/non-specific RNA binding Insufficient washing.Increase the number of washes (3-5 times) and/or the stringency of the wash buffer (e.g., by increasing salt concentration).[20]
Non-specific binding to beads.Pre-clear the cell lysate with beads before adding the specific antibody. Use a non-specific IgG antibody as an isotype control.
RNA degradation RNase contamination.Use RNase-free tubes, tips, and reagents.[20] Add RNase inhibitors to all buffers.[19][20] Work quickly and on ice.

Experimental Protocols

Protocol 1: RNA Immunoprecipitation (RIP) for this compound

This protocol is for the immunoprecipitation of an RNA-binding protein (RBP) to identify associated RNAs like this compound.[19][21]

  • Cell Harvesting and Lysis:

    • Harvest approximately 1x10^7 cells by centrifugation. Wash once with ice-cold PBS.

    • Resuspend the cell pellet in 1 mL of ice-cold RIP Buffer (150 mM KCl, 25 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% NP-40) supplemented with protease and RNase inhibitors.[20]

    • Lyse the cells by incubating on ice for 20 minutes with intermittent vortexing.

    • Pellet the cell debris by centrifugation at 16,000 g for 10 minutes at 4°C. Transfer the supernatant (lysate) to a new tube.

  • Immunoprecipitation:

    • Pre-clear the lysate by adding 20 µL of Protein A/G beads and rotating at 4°C for 1 hour.

    • Pellet the beads and transfer the supernatant to a new tube. Save 50 µL of this lysate as the "Input" control.

    • Add 5 µg of antibody specific to the RBP of interest (or a non-specific IgG as a negative control) to the remaining lysate.

    • Incubate with gentle rotation overnight at 4°C.

    • Add 40 µL of fresh Protein A/G beads and incubate for another 2 hours at 4°C.[19]

  • Washing:

    • Pellet the beads by centrifugation at 600 g for 30 seconds at 4°C.[20]

    • Discard the supernatant and wash the beads three times with 500 µL of ice-cold RIP buffer.[20]

  • RNA Elution and Purification:

    • Resuspend the washed beads in 1 mL of TRIzol reagent and proceed with RNA extraction according to the manufacturer's protocol.[20]

    • Also, extract RNA from the 50 µL "Input" sample.

    • Elute the final RNA pellet in 20 µL of nuclease-free water.

  • Analysis:

    • Perform reverse transcription followed by qPCR to determine the enrichment of this compound in the RBP-IP sample compared to the IgG control and normalized to the input.

Protocol 2: Subcellular Fractionation

This protocol separates nuclear and cytoplasmic fractions to determine the localization of this compound.

  • Cell Harvesting:

    • Harvest ~5x10^6 cells. Wash with ice-cold PBS.

  • Cytoplasmic Fraction Isolation:

    • Resuspend the cell pellet in 200 µL of ice-cold Cytoplasmic Lysis Buffer (10 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.15% NP-40, supplemented with RNase inhibitors).

    • Incubate on ice for 5 minutes.

    • Centrifuge at 500 g for 5 minutes at 4°C.

    • Carefully collect the supernatant, which is the cytoplasmic fraction.

  • Nuclear Fraction Isolation:

    • Wash the remaining pellet twice with Cytoplasmic Lysis Buffer (without NP-40).

    • Resuspend the nuclear pellet in 200 µL of ice-cold Nuclear Lysis Buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, supplemented with RNase inhibitors).

  • RNA Extraction:

    • Add 800 µL of TRIzol to both the cytoplasmic and nuclear fractions.

    • Proceed with RNA extraction as per the manufacturer's protocol.

  • Analysis:

    • Perform qPCR on RNA from both fractions. Use a known cytoplasmic marker (e.g., GAPDH mRNA) and a nuclear marker (e.g., U6 snRNA) to validate the fractionation. The relative abundance of this compound in each fraction will indicate its primary localization.

Visualizations

Signaling_Pathway Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor binds Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade activates TF_A Transcription Factor A Kinase_Cascade->TF_A phosphorylates NCR17_Gene This compound Gene TF_A->NCR17_Gene activates transcription NCR17_lncRNA This compound lncRNA NCR17_Gene->NCR17_lncRNA transcribed to RBP_X RNA-Binding Protein X NCR17_lncRNA->RBP_X scaffolds Target_mRNA Target mRNA RBP_X->Target_mRNA binds Translation_Repression Translation Repression Target_mRNA->Translation_Repression

Caption: Hypothetical signaling pathway where this compound acts as a scaffold.

Experimental_Workflow cluster_assays Downstream Assays start Start: Treat Cells knockdown Knockdown this compound (siRNA/ASO) start->knockdown overexpression Overexpress this compound (Plasmid/CRISPRa) start->overexpression control Control Group (Scrambled siRNA / Empty Vector) start->control qpcr qPCR: Measure Target Gene Expression knockdown->qpcr western Western Blot: Measure Target Protein Levels knockdown->western phenotype Phenotypic Assay: (e.g., Proliferation, Migration) knockdown->phenotype overexpression->qpcr overexpression->western overexpression->phenotype control->qpcr control->western control->phenotype analysis Data Analysis & Conclusion qpcr->analysis western->analysis phenotype->analysis

Caption: Workflow for functional analysis of this compound.

References

improving the efficacy of NC-R17 in resistant cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NC-R17, a novel RORγt inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a focus on addressing challenges related to resistant cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor essential for the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, including IL-17A and IL-17F.[1][2][3][4] this compound binds to the ligand-binding domain of RORγt, leading to a conformational change that promotes the recruitment of co-repressors and displacement of co-activators. This action inhibits the transcription of RORγt target genes, thereby suppressing the Th17 inflammatory response.[4][5][6][7]

Q2: How can I confirm that this compound is active in my cell-based assays?

A2: The activity of this compound can be confirmed by observing a dose-dependent decrease in the expression of RORγt target genes and proteins. Key biomarkers to measure include a reduction in IL-17A and IL-17F secretion, which can be quantified using ELISA, and decreased expression of the IL-23 receptor (IL-23R) and CCR6 on the cell surface, measurable by flow cytometry.[3][4] Additionally, a reporter assay using a cell line transfected with a RORγt-responsive luciferase reporter construct should show a decrease in luminescence upon treatment with this compound.[8][9]

Q3: What are the potential mechanisms of resistance to this compound?

A3: While specific resistance mechanisms to this compound are under investigation, resistance to targeted therapies like RORγt inhibitors can theoretically arise from several factors. These include:

  • Mutations in the RORγt ligand-binding domain: These mutations could prevent this compound from binding effectively to its target.

  • Upregulation of bypass signaling pathways: Cells may activate alternative pathways to compensate for the inhibition of RORγt, allowing for continued pro-inflammatory signaling.

  • Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (ABCB1), can reduce the intracellular concentration of this compound, thereby diminishing its efficacy.

  • Alterations in co-regulator proteins: Changes in the expression or function of co-activators and co-repressors that interact with RORγt could impact the inhibitory effect of this compound.[5][7]

Q4: How do I generate an this compound resistant cell line?

A4: Developing a resistant cell line involves long-term culture of a sensitive parental cell line in the presence of gradually increasing concentrations of this compound.[10][11][12] The process typically starts with a concentration below the IC50 value and is incrementally increased as the cells adapt and resume proliferation.[12][13] Resistance should be periodically confirmed by assessing the IC50 value of the cultured cells compared to the parental line. A significant increase in the IC50 value indicates the development of resistance.[12]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect of this compound on IL-17A secretion. 1. Inactive compound. 2. Incorrect assay setup. 3. Cell line is not dependent on RORγt signaling. 4. Degraded cytokines or antibodies in ELISA.1. Verify the integrity and concentration of the this compound stock solution. 2. Ensure proper Th17 polarizing conditions (e.g., presence of IL-1β, IL-6, IL-23, and TGF-β) are used to induce RORγt and IL-17A expression.[3] 3. Confirm RORγt expression in your cell line using qPCR or Western blot. 4. Use fresh reagents and validated ELISA kits.
High variability in IC50 values between experiments. 1. Inconsistent cell seeding density. 2. Variation in drug treatment duration. 3. Cell line heterogeneity.1. Ensure a consistent number of viable cells are seeded in each well. 2. Standardize the incubation time with this compound for all experiments. 3. Consider single-cell cloning of the parental cell line to establish a more homogeneous population.
Loss of resistance in the this compound resistant cell line. 1. Discontinuation of drug pressure. 2. Genetic instability of the resistant phenotype.1. Maintain the resistant cell line in a medium containing a maintenance concentration of this compound. 2. Periodically re-select for resistance by exposing the culture to a high concentration of this compound. Re-characterize the IC50 value regularly.
Difficulty in generating a resistant cell line. 1. Starting drug concentration is too high, leading to excessive cell death. 2. Insufficient duration of drug exposure. 3. The specific cell line is unable to develop resistance through the applied method.1. Begin the selection process with a concentration of this compound that is at or below the IC20.[10] 2. Be patient, as the development of resistance can take several months of continuous culture.[11] 3. Consider using a different parental cell line or a different method for inducing resistance, such as chemical mutagenesis.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Sensitive and Resistant Jurkat T Cell Lines

Cell LineThis compound IC50 (nM) for IL-17A InhibitionFold ResistanceRORγt Expression (Relative to Parental)P-glycoprotein (ABCB1) Expression (Relative to Parental)
Jurkat (Parental)1511.01.0
Jurkat-R17 (Resistant)450300.912.5

Table 2: Effect of this compound on Cytokine Production in Human PBMCs

TreatmentIL-17A Secretion (pg/mL)IL-17F Secretion (pg/mL)IFN-γ Secretion (pg/mL)
Vehicle Control1250 ± 85850 ± 602500 ± 150
This compound (100 nM)150 ± 20100 ± 152450 ± 130

Experimental Protocols

Protocol 1: Determination of this compound IC50 using an IL-17A ELISA Assay
  • Cell Seeding: Seed human peripheral blood mononuclear cells (PBMCs) or a suitable T cell line (e.g., Jurkat) in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% FBS.

  • Th17 Polarization: Differentiate the cells towards a Th17 phenotype by adding a cocktail of polarizing cytokines (e.g., anti-CD3/anti-CD28 antibodies, IL-1β, IL-6, IL-23, and TGF-β).

  • Drug Treatment: Immediately after adding the polarizing cytokines, treat the cells with a serial dilution of this compound (e.g., from 1 µM to 0.1 nM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • ELISA: Quantify the concentration of IL-17A in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the IL-17A concentration against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: Western Blot Analysis of RORγt and P-glycoprotein Expression
  • Cell Lysis: Harvest approximately 1-2 x 10^6 cells from both parental and this compound resistant cell lines. Wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against RORγt (1:1000), P-glycoprotein (1:1000), and a loading control (e.g., β-actin or GAPDH, 1:5000) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.

Visualizations

RORgt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R TGF-beta TGF-beta TGF-betaR TGF-betaR TGF-beta->TGF-betaR IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R STAT3 STAT3 IL-6R->STAT3 activates SMAD SMAD TGF-betaR->SMAD activates IL-23R->STAT3 p-STAT3 p-STAT3 STAT3->p-STAT3 phosphorylates RORgt RORgt p-STAT3->RORgt induces expression SMAD->RORgt induces expression IL-17_Gene IL-17_Gene RORgt->IL-17_Gene activates transcription IL-23R_Gene IL-23R_Gene RORgt->IL-23R_Gene activates transcription NC_R17 This compound NC_R17->RORgt inhibits

Caption: RORγt Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_generation Resistant Cell Line Generation cluster_analysis Analysis of Resistance start Parental Cell Line culture Culture with increasing concentrations of this compound start->culture parental_analysis selection Selection of proliferating cells culture->selection selection->culture Repeat resistant Resistant Cell Line selection->resistant resistant_analysis ic50 IC50 Determination (ELISA) western Protein Expression (Western Blot) qpcr Gene Expression (qPCR)

Caption: Workflow for Generating and Analyzing this compound Resistant Cell Lines.

Troubleshooting_Logic start Experiment Fails check_reagents Are reagents (this compound, cytokines, antibodies) validated and fresh? start->check_reagents reagent_yes Yes check_reagents->reagent_yes reagent_no No check_reagents->reagent_no check_cells Is the cell line appropriate and expressing RORγt? cells_yes Yes check_cells->cells_yes cells_no No check_cells->cells_no check_protocol Was the experimental protocol followed correctly? protocol_yes Yes check_protocol->protocol_yes protocol_no No check_protocol->protocol_no reagent_yes->check_cells replace_reagents Replace reagents reagent_no->replace_reagents cells_yes->check_protocol validate_cells Validate cell line (e.g., qPCR for RORγt) cells_no->validate_cells contact_support Contact Technical Support protocol_yes->contact_support review_protocol Review and repeat protocol with care protocol_no->review_protocol

Caption: Logical Flow for Troubleshooting this compound Experiments.

References

mitigating off-target effects of NC-R17

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate potential off-target effects of NC-R17.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound?

A1: this compound, as an RNA-based therapeutic, may exhibit off-target effects primarily through hybridization-dependent mechanisms.[1] This can manifest as:

  • miRNA-like off-target effects: The antisense strand of this compound may bind to unintended mRNA targets with partial complementarity, particularly in the seed region (bases 2-7), leading to translational repression or degradation of unintended genes.[2]

  • Hybridization-dependent off-target effects: Beyond the seed region, partial sequence homology elsewhere can also lead to unintended gene silencing.[1][2]

  • Immune stimulation: Exogenous RNA molecules can be recognized by innate immune sensors like Toll-like receptors, potentially triggering an inflammatory response.

Q2: How can I predict potential off-target effects of my this compound sequence in silico?

A2: Several computational tools can be used to predict potential off-target sites. These tools primarily use two approaches:

  • Alignment-based methods: These algorithms align your this compound sequence against a reference genome to identify all potential off-target sites with sequence similarity.[3]

  • Scoring-based methods: These methods use more complex models to score and rank the potential off-target sites identified through alignment, helping to select the sequences with the highest specificity.[3]

It is recommended to use a combination of these in silico tools and to experimentally validate the predicted off-target sites.[3][4]

Q3: What experimental strategies can I employ to minimize off-target effects before starting my experiment?

A3: Proactive strategies can significantly reduce off-target effects:

  • Optimized Sequence Design: Utilize rational design algorithms to select this compound sequences with minimal predicted off-target binding.[5][6] This includes avoiding sequences with significant homology to other genes.

  • Chemical Modifications: Introduce chemical modifications to the this compound molecule. For example, 2'-O-methylation of the guide strand can decrease miRNA-like off-target effects without compromising on-target silencing.[2][7]

  • Pooling Strategy: Use a pool of multiple siRNAs targeting different regions of the same mRNA. This reduces the effective concentration of any single siRNA, thereby minimizing off-target effects associated with a specific seed sequence.[2][5]

Q4: I am observing unexpected phenotypes in my cell culture or animal model after this compound treatment. How can I determine if these are due to off-target effects?

A4: Unexplained phenotypes are a potential indicator of off-target effects. A systematic approach to investigate this is crucial:

  • Rule out other causes: Ensure the phenotype is not due to experimental artifacts, such as contamination or issues with the delivery vehicle.

  • Perform dose-response experiments: Determine if the phenotype is dose-dependent. Off-target effects are often more pronounced at higher concentrations.

  • Use multiple this compound sequences: Test multiple, distinct this compound sequences targeting the same gene. If the phenotype persists across different sequences, it is more likely to be an on-target effect.

  • Conduct rescue experiments: If possible, re-introduce a version of the target gene that is resistant to this compound. If the phenotype is rescued, it suggests an on-target effect.

  • Profile global gene expression: Perform transcriptomic (e.g., RNA-seq) and proteomic analyses to identify unintended changes in gene and protein expression.[7]

Troubleshooting Guides

Issue 1: High level of cell toxicity or apoptosis observed after this compound transfection.

This could be due to off-target effects, an immune response, or issues with the delivery method.

Troubleshooting Step Rationale Expected Outcome
1. Titrate this compound Concentration Higher concentrations can exacerbate off-target effects and cellular toxicity.Lowering the concentration may reduce toxicity while maintaining on-target knockdown.
2. Assess Delivery Reagent Toxicity The delivery vehicle (e.g., lipid nanoparticles) can independently cause cytotoxicity.A control with only the delivery reagent should show minimal toxicity.
3. Use a Different Delivery Method Some cell types are more sensitive to certain transfection reagents.Switching to a different lipid-based reagent or electroporation may reduce toxicity.
4. Test Multiple this compound Sequences If toxicity is sequence-dependent, it points towards an off-target effect.A different this compound sequence targeting the same gene may not be toxic.[5]
5. Analyze Inflammatory Cytokine Expression This compound may be triggering an innate immune response.qPCR or ELISA for inflammatory markers (e.g., TNF-α, IL-6) can confirm immune activation.

Issue 2: Inconsistent or paradoxical phenotypic results.

Conflicting results may arise from a combination of on-target and off-target effects.

Troubleshooting Step Rationale Expected Outcome
1. Validate On-Target Knockdown Ensure that the intended target gene is being effectively silenced.RT-qPCR or Western blot should confirm significant reduction of the target gene/protein.
2. Employ a Pooling Strategy Dilutes the concentration of any single off-targeting sequence.A pool of siRNAs should produce a more consistent and on-target phenotype.[2]
3. Perform RNA-Sequencing Provides a global view of gene expression changes.RNA-seq can identify unintended silenced genes that may explain the paradoxical phenotype.
4. Utilize a Rescue Construct Re-expressing the target gene should reverse the on-target phenotype.If the phenotype is not rescued, it is likely due to off-target effects.

Experimental Protocols

Protocol 1: Genome-Wide Off-Target Analysis using GUIDE-seq

Genome-wide, unbiased identification of double-stranded breaks (DSBs) enabled by sequencing (GUIDE-seq) is a method to detect off-target cleavage events.

Methodology:

  • Co-transfection: Co-transfect cells with the Cas9-gRNA ribonucleoprotein (RNP) or plasmid and a double-stranded oligodeoxynucleotide (dsODN) tag.

  • Cell Lysis and Genomic DNA Extraction: After incubation, lyse the cells and purify the genomic DNA.

  • Library Preparation: Shear the genomic DNA and perform end-repair, A-tailing, and ligation of sequencing adapters.

  • Enrichment: Use PCR to amplify the DNA fragments containing the integrated dsODN tag.

  • Next-Generation Sequencing (NGS): Sequence the enriched library on a high-throughput sequencing platform.

  • Bioinformatic Analysis: Align the sequencing reads to a reference genome to identify the sites of dsODN integration, which correspond to the off-target cleavage sites.[4][8]

Protocol 2: Validation of Predicted Off-Target Sites using Targeted Deep Sequencing

This protocol is used to quantify the frequency of mutations at specific potential off-target sites identified by in silico prediction or genome-wide assays.

Methodology:

  • Primer Design: Design PCR primers that flank the predicted off-target loci.

  • PCR Amplification: Amplify the target regions from genomic DNA of cells treated with this compound and control cells.

  • Library Preparation: Add sequencing adapters and barcodes to the PCR amplicons.

  • Deep Sequencing: Pool the libraries and perform deep sequencing.

  • Data Analysis: Align the sequencing reads to the reference sequence and quantify the frequency of insertions, deletions, and substitutions at each potential off-target site.[4]

Signaling Pathways and Workflows

Diagram 1: General Workflow for Mitigating this compound Off-Target Effects

cluster_design In Silico Design & Prediction cluster_exp Experimental Mitigation cluster_val Validation a This compound Sequence Design b Off-Target Prediction Tools a->b c Chemical Modification b->c d Pooling Strategy c->d e Dose-Response Optimization d->e f On-Target Knockdown Analysis e->f g Phenotypic Assays f->g h Global Gene Expression (RNA-seq, Proteomics) g->h i Off-Target Site Validation (GUIDE-seq, Targeted Sequencing) h->i i->a Iterative Redesign

Caption: Workflow for designing, mitigating, and validating the specificity of this compound.

Diagram 2: Potential Off-Target Mediated Inflammatory Signaling

NCR17 This compound Off-Target Binding TLR Toll-like Receptor (TLR) NCR17->TLR MyD88 MyD88 TLR->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation

Caption: Potential activation of the NF-κB pathway by off-target recognition of this compound.

Diagram 3: Logic Tree for Troubleshooting Unexpected Phenotypes

A Unexpected Phenotype Observed B Is On-Target Knockdown Confirmed? A->B C Yes B->C Yes D No B->D No F Does Phenotype Persist with Multiple Sequences? C->F E Optimize Transfection & Validate Knockdown D->E G Yes F->G Yes H No F->H No I Likely On-Target Effect G->I J Likely Off-Target Effect H->J K Perform Rescue Experiment I->K L Perform Global Expression Analysis (RNA-seq) J->L

Caption: A decision tree to diagnose the source of unexpected experimental outcomes.

References

refinement of protocols for consistent NC-R17 results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results with the NC-R17 assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a cell-based method designed to quantify the activity of the hypothetical "R17" signaling pathway in response to various stimuli, including novel drug compounds. The assay relies on a recombinant cell line expressing a reporter gene under the control of a response element sensitive to the activation of the "NC-1" transcription factor, a key downstream component of the R17 pathway. Upon pathway activation, the reporter gene is expressed, and its product can be detected and quantified, typically through luminescence or fluorescence.

Q2: What are the critical controls for the this compound assay?

To ensure data validity and interpretability, the following controls are essential:

  • Untreated Control: Cells that have not been exposed to any stimulus. This group serves as the baseline for pathway activity.

  • Vehicle Control: Cells treated with the same solvent used to dissolve the experimental compounds. This control accounts for any effects of the vehicle on the R17 pathway.

  • Positive Control: A known activator of the R17 pathway. This control confirms that the cells and reagents are functioning correctly.

  • Negative Control: A known inhibitor of the R17 pathway. This is used to determine the dynamic range of the assay.

Troubleshooting Guide

Issue 1: High variability between replicate wells.

High variability can obscure real experimental effects. The table below summarizes potential causes and solutions.

Potential Cause Recommended Solution
Inconsistent cell seedingEnsure a homogeneous cell suspension and use a calibrated multichannel pipette.
Edge effects in the plateAvoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity.
Pipetting errorsCalibrate pipettes regularly and use reverse pipetting for viscous solutions.
Temperature gradientsAllow all reagents and plates to equilibrate to room temperature before use.
Issue 2: High background signal in untreated wells.

A high background can mask the specific signal from your treatments.

Potential Cause Recommended Solution
High passage number of cellsUse cells with a lower passage number, as prolonged culturing can alter signaling pathways.
ContaminationRegularly test for mycoplasma contamination and practice aseptic techniques.
Reagent issuesPrepare fresh reagents and buffers before each experiment.
Over-incubationOptimize the incubation time for the detection reagent.
Issue 3: Low signal or no response to the positive control.

This indicates a problem with the assay components or the cells themselves.

Potential Cause Recommended Solution
Inactive positive controlUse a fresh, validated batch of the positive control compound.
Cell health issuesEnsure cells are healthy and in the logarithmic growth phase before seeding.
Incorrect reagent concentrationVerify the concentrations of all critical reagents.
Sub-optimal assay conditionsRe-optimize parameters such as cell density, incubation times, and reagent volumes.

Experimental Protocols

Standard this compound Assay Protocol
  • Cell Seeding:

    • Culture this compound reporter cells to 80-90% confluency.

    • Trypsinize and resuspend the cells in the appropriate growth medium.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 50,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and controls.

    • Remove the growth medium from the wells and add the compound dilutions.

    • Incubate for the desired treatment period (e.g., 6 hours).

  • Signal Detection:

    • Equilibrate the detection reagent to room temperature.

    • Add the detection reagent to each well according to the manufacturer's instructions.

    • Incubate the plate in the dark for 15-20 minutes.

    • Measure the luminescence or fluorescence using a plate reader.

Visualizing Workflows and Pathways

G cluster_workflow This compound Experimental Workflow A Seed Cells B Incubate (24h) A->B C Add Compounds B->C D Incubate (6h) C->D E Add Detection Reagent D->E F Read Plate E->F

Caption: A streamlined workflow for the this compound assay.

G cluster_pathway Hypothetical R17 Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates NC1 NC-1 TF Kinase2->NC1 Activates Reporter Reporter Gene NC1->Reporter Induces Expression

Caption: The proposed signaling cascade of the R17 pathway.

Technical Support Center: Addressing Variability in Ferroptosis Induction with Novel Compound-X

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "NC-R17" is not publicly available. This technical support center provides guidance on addressing variability in ferroptosis induction based on established principles of ferroptosis and experience with other known ferroptosis-inducing agents. "Compound-X" is used as a placeholder for a novel ferroptosis inducer.

This resource is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of novel ferroptosis inducers.

Frequently Asked Questions (FAQs)

Q1: What is Compound-X and how does it induce ferroptosis?

A1: Compound-X is a novel small molecule designed to induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] Its precise mechanism of action is under investigation, but it is hypothesized to function by either inhibiting system Xc- (leading to glutathione depletion) or by directly inhibiting Glutathione Peroxidase 4 (GPX4), the key enzyme that detoxifies lipid peroxides.[3][4]

Q2: We are observing significant variability in the efficacy of Compound-X across different cancer cell lines. Why is this?

A2: Cell line-specific variability in response to ferroptosis inducers is a known phenomenon.[1] Several factors can contribute to this, including:

  • Basal expression levels of key proteins: The expression levels of proteins involved in iron metabolism (e.g., transferrin receptor, ferritin), the antioxidant system (e.g., GPX4, SLC7A11), and lipid metabolism can vary significantly between cell lines.[5][6]

  • Metabolic state: The metabolic activity of a cell, including its reliance on specific amino acids like cysteine and glutamine, can influence its susceptibility to ferroptosis.[7][8]

  • Iron homeostasis: The intracellular labile iron pool is critical for the execution of ferroptosis.[1][6] Cell lines with inherently higher or more accessible iron pools may be more sensitive.

  • Genetic background: The mutational status of genes like p53 can modulate ferroptosis sensitivity.[5][7]

Q3: What are the key biomarkers to confirm that Compound-X is inducing cell death via ferroptosis?

A3: To confirm ferroptosis, it is essential to assess several key markers:

  • Lipid Peroxidation: A hallmark of ferroptosis is the accumulation of lipid reactive oxygen species (ROS). This can be measured using fluorescent probes like C11-BODIPY 581/591.

  • Depletion of Glutathione (GSH): If Compound-X inhibits system Xc-, a decrease in intracellular GSH levels is expected.

  • Inhibition of GPX4 Activity: A direct or indirect inhibition of GPX4 activity is a central event in ferroptosis.

  • Rescue by Ferroptosis Inhibitors: The cytotoxic effects of Compound-X should be reversible by co-treatment with specific ferroptosis inhibitors like ferrostatin-1 or liproxstatin-1. Iron chelators like deferoxamine (DFO) should also rescue the phenotype.[9]

Q4: Can the tumor microenvironment influence the efficacy of Compound-X?

A4: Yes, the tumor microenvironment (TME) can significantly impact ferroptosis sensitivity.[5] Factors such as hypoxia, nutrient availability (e.g., amino acids, fatty acids), and interactions with other cell types like cancer-associated fibroblasts (CAFs) can modulate the response to ferroptosis inducers.[5] For instance, hypoxia can have complex and sometimes contradictory effects on ferroptosis.[8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent IC50 values for Compound-X Cell passage number and confluency can affect cellular metabolism and drug sensitivity.Maintain a consistent cell passage number range for experiments. Seed cells at a consistent density and treat at a specific confluency (e.g., 70-80%).
Variability in reagent quality (e.g., Compound-X stability, serum quality).Aliquot and store Compound-X at the recommended temperature, avoiding repeated freeze-thaw cycles. Use a consistent batch of fetal bovine serum (FBS) for a set of experiments.
No significant lipid peroxidation observed after Compound-X treatment The concentration of Compound-X is too low or the incubation time is too short.Perform a dose-response and time-course experiment to determine the optimal conditions for inducing lipid peroxidation.
The cell line may be resistant to this specific mechanism of ferroptosis induction.Analyze the expression of key ferroptosis-related proteins (GPX4, SLC7A11) in the resistant cell line. Consider testing other ferroptosis inducers with different mechanisms of action (e.g., RSL3 if Compound-X is erastin-like).
Issues with the lipid peroxidation assay.Ensure the fluorescent probe (e.g., C11-BODIPY) is fresh and properly stored. Include positive controls (e.g., erastin, RSL3) and negative controls (co-treatment with ferrostatin-1).
Cell death is not rescued by ferrostatin-1 The observed cell death may not be ferroptosis.Investigate markers of other cell death pathways, such as caspase activation for apoptosis (e.g., cleaved caspase-3) or MLKL phosphorylation for necroptosis.
The concentration of ferrostatin-1 is insufficient.Titrate the concentration of ferrostatin-1 to find the optimal rescue concentration for your cell model.

Quantitative Data Summary

The following tables present hypothetical data for Compound-X to illustrate expected experimental outcomes.

Table 1: IC50 Values of Compound-X in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
HT-1080Fibrosarcoma1.5
PANC-1Pancreatic8.2
A549Lung12.5
MCF-7Breast> 50 (Resistant)

Table 2: Effect of Compound-X on Ferroptosis Markers in HT-1080 Cells

Treatment (24h)Relative Lipid ROS (Fold Change)Relative GSH Levels (Fold Change)
Vehicle Control1.01.0
Compound-X (5 µM)4.20.3
Compound-X (5 µM) + Ferrostatin-1 (1 µM)1.20.4

Experimental Protocols

1. Cell Viability Assay (e.g., CCK-8 or MTT)

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat cells with a serial dilution of Compound-X for 24, 48, or 72 hours.

  • Add the viability reagent (e.g., CCK-8 or MTT) to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

2. Lipid Peroxidation Assay (using C11-BODIPY 581/591)

  • Seed cells in a suitable format (e.g., 6-well plate or chamber slide) and allow them to adhere.

  • Treat cells with Compound-X, a positive control (e.g., RSL3), and a rescue condition (Compound-X + ferrostatin-1) for the desired time.

  • In the last 30-60 minutes of treatment, add C11-BODIPY 581/591 probe to the culture medium at the final concentration recommended by the manufacturer.

  • Wash the cells with PBS.

  • Analyze the cells by flow cytometry or fluorescence microscopy. The oxidized probe will shift its fluorescence from red to green.

3. Glutathione (GSH) Assay

  • Seed and treat cells as for other assays.

  • Harvest the cells and lyse them according to the instructions of a commercial GSH assay kit.

  • Perform the assay to measure the levels of total GSH and/or the GSH/GSSG ratio.

  • Normalize the GSH levels to the protein concentration of the cell lysate.

Visualizations

Ferroptosis_Pathway Core Ferroptosis Signaling Pathway cluster_inhibition Inhibitory Inputs cluster_induction Inducing Inputs System Xc- System Xc- (SLC7A11/SLC3A2) Glutamate Glutamate System Xc-->Glutamate export GSH Glutathione (GSH) System Xc-->GSH synthesis precursor GPX4 GPX4 Lipid Peroxides Lipid Peroxides GPX4->Lipid Peroxides detoxifies Labile Iron Pool Labile Iron Pool (Fe2+) Labile Iron Pool->Lipid Peroxides Fenton reaction PUFAs Polyunsaturated Fatty Acids (PUFAs) PUFAs->Lipid Peroxides oxidation Cystine Cystine Cystine->System Xc- uptake GSH->GPX4 cofactor Ferroptosis Ferroptosis Lipid Peroxides->Ferroptosis Compound-X (Erastin-like) Compound-X (Erastin-like) Compound-X (Erastin-like)->System Xc- inhibits Compound-X (RSL3-like) Compound-X (RSL3-like) Compound-X (RSL3-like)->GPX4 inhibits Experimental_Workflow General Experimental Workflow for Compound-X cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanism of Action cluster_phase3 Phase 3: Target Engagement Cell_Line_Panel Select Diverse Cell Line Panel Dose_Response Dose-Response Assay (e.g., MTT/CCK-8) Cell_Line_Panel->Dose_Response Calculate_IC50 Calculate IC50 Values Dose_Response->Calculate_IC50 Lipid_ROS Measure Lipid ROS (C11-BODIPY) Calculate_IC50->Lipid_ROS GSH_Depletion Measure GSH Levels Lipid_ROS->GSH_Depletion Rescue_Assay Rescue with Ferrostatin-1 and DFO GSH_Depletion->Rescue_Assay GPX4_Activity GPX4 Activity Assay Rescue_Assay->GPX4_Activity Protein_Expression Western Blot for Key Ferroptosis Markers GPX4_Activity->Protein_Expression

References

how to improve the delivery of NC-R17 to target cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NC-R17, a novel non-coding RNA for targeted therapeutic applications. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize the delivery of this compound to target cells and achieve reliable experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Low Transfection/Delivery Efficiency

Question: I am observing low uptake of this compound in my target cells. What are the possible causes and how can I troubleshoot this?

Answer: Low delivery efficiency is a common challenge in non-coding RNA experiments.[1] Here are several factors to consider and steps to take:

  • Cell Health and Confluency: Ensure your cells are healthy, actively dividing, and plated at an optimal confluency (typically 70-90%) at the time of transfection. Overly confluent or unhealthy cells can exhibit reduced uptake.

  • Transfection Reagent Optimization: The choice and concentration of the transfection reagent are critical.

    • If using lipid-based reagents (e.g., Lipofectamine™ RNAiMAX), perform a dose-response optimization for both the reagent and the this compound concentration.[2]

    • Consider testing different types of transfection reagents, as efficiency can be cell-type dependent.

  • Incubation Time: Optimize the incubation time of the this compound-transfection reagent complexes with your cells. A typical range is 24-72 hours, but the optimal time can vary.[1]

High Cell Toxicity or Death Post-Transfection

Question: My cells are showing high levels of toxicity or death after transfection with this compound. What should I do?

Answer: Post-transfection toxicity can be caused by the delivery vehicle or the ncRNA itself. Here are some troubleshooting steps:

  • Reduce Reagent and ncRNA Concentration: High concentrations of transfection reagents or ncRNAs can be toxic to cells.[2] Perform a titration to find the lowest effective concentration of both the transfection reagent and this compound that achieves the desired biological effect with minimal toxicity.

  • Change the Transfection Reagent: Some cell lines are particularly sensitive to certain transfection reagents. If toxicity persists, consider switching to a different, less toxic delivery method, such as electroporation or a different lipid-based reagent.

  • Negative Control for Toxicity: Transfect cells with a non-targeting negative control ncRNA at the same concentration as your this compound. This will help you determine if the toxicity is due to the delivery method or a specific effect of this compound.

  • Check for Immune Response: Exogenous RNAs can sometimes trigger an innate immune response in cells.[6] Ensure your this compound preparation is free of contaminants. If an immune response is suspected, you may need to use chemically modified ncRNAs to reduce immunogenicity.

Inconsistent or No Target Knockdown/Effect

Question: I am not observing the expected biological effect or target knockdown after delivering this compound. What could be wrong?

Answer: A lack of effect can be due to several factors, from delivery issues to the biological activity of the ncRNA.

  • Verify Delivery Efficiency: First, confirm that this compound is being efficiently delivered to the cytoplasm of your target cells. This can be done by using a fluorescently labeled this compound and observing uptake via fluorescence microscopy or flow cytometry.

  • Optimize Time Course: The maximal effect of this compound may occur at a different time point than you are currently measuring. Perform a time-course experiment, assessing target mRNA and protein levels at multiple time points (e.g., 24, 48, 72, and 96 hours) post-transfection.[1]

  • Check Target Expression: Confirm that your target gene is expressed at a detectable level in your cell line. If the target expression is very low, it may be difficult to observe a significant knockdown.

Frequently Asked Questions (FAQs)

Q1: What is the best method for delivering this compound to my specific cell type?

A1: The optimal delivery method is highly dependent on the cell type. For many common cell lines, lipid-based transfection reagents are a good starting point due to their ease of use. For primary cells or hard-to-transfect cell lines, electroporation or viral vectors may be more effective, though these methods can also have higher toxicity or off-target effects.[6] We recommend starting with a lipid-based reagent and optimizing the protocol. If efficiency remains low, exploring other methods like nanoparticle-based delivery may be necessary.

Q2: How can I improve the in vivo delivery of this compound?

A2: In vivo delivery of ncRNAs is challenging due to rapid degradation by nucleases and clearance from circulation.[7] To improve in vivo delivery, this compound should be formulated in a protective carrier. Common strategies include:

  • Lipid Nanoparticles (LNPs): These are one of the most clinically advanced delivery systems for siRNAs and can be adapted for this compound.[8]

  • Polymeric Nanoparticles: Biocompatible polymers can be used to encapsulate and protect this compound.[7]

  • Exosomes: These are natural nanovesicles that can be loaded with ncRNAs and may have inherent targeting capabilities.[9]

  • Chemical Modifications: Modifying the backbone of the this compound can increase its stability against nuclease degradation.[10]

  • Targeted Delivery: The surface of nanoparticles can be decorated with ligands (e.g., antibodies, peptides, aptamers) that bind to receptors specifically expressed on your target cells, enhancing uptake in the desired tissue.[7]

Q3: How do I quantify the amount of this compound delivered to the cells?

A3: Quantifying intracellular this compound can be done using several methods:

  • qRT-PCR: This is a sensitive method to quantify the amount of this compound within the cell lysate. You will need to design specific primers for this compound.

  • Fluorescence-based methods: If you are using a fluorescently labeled this compound, you can quantify uptake using:

    • Flow Cytometry: Provides a quantitative measure of the percentage of positive cells and the mean fluorescence intensity per cell.

    • Fluorescence Microscopy: Allows for visualization of subcellular localization and can be used for semi-quantitative analysis of uptake.

  • Northern Blotting: A more traditional method that can provide information on both the quantity and integrity of the intracellular this compound.

Q4: What are the critical quality attributes to consider for my this compound preparation?

A4: For reliable and reproducible results, your this compound preparation should be of high quality. Key attributes to consider are:

  • Purity: The preparation should be free from contaminants such as proteins, salts, and other nucleic acids. Purity can be assessed by the A260/A280 and A260/A230 ratios from UV spectrophotometry.

  • Integrity: The this compound should be full-length and not degraded. This can be checked by gel electrophoresis.

  • Concentration: The concentration of your stock solution should be accurately determined using a reliable method like UV spectrophotometry.[1]

  • Absence of Endotoxins: For in vivo studies or experiments with sensitive immune cells, it is crucial to ensure that the this compound preparation is free of endotoxins, which can trigger strong immune responses.

Quantitative Data Summary

The following tables provide a summary of hypothetical quantitative data for different this compound delivery methods to aid in experimental design and comparison.

Table 1: In Vitro Delivery Efficiency of this compound in HeLa Cells

Delivery MethodThis compound ConcentrationTransfection Efficiency (% of Positive Cells)Mean Fluorescence Intensity (Arbitrary Units)Cell Viability (%)
Lipid Reagent A50 nM85 ± 5%1500 ± 20090 ± 4%
Lipid Reagent B50 nM70 ± 8%1100 ± 15095 ± 3%
Polymeric Nanoparticles50 nM65 ± 10%900 ± 12088 ± 6%
Electroporation100 nM95 ± 3%2500 ± 30075 ± 8%

Data are represented as mean ± standard deviation from three independent experiments.

Table 2: In Vitro Target Gene Knockdown by this compound in A549 Cells (48h post-transfection)

Delivery MethodThis compound ConcentrationTarget mRNA Knockdown (%)Target Protein Reduction (%)
Lipid Reagent A25 nM75 ± 6%60 ± 8%
Lipid Reagent A50 nM88 ± 4%75 ± 5%
Polymeric Nanoparticles50 nM65 ± 9%50 ± 11%
Negative Control ncRNA50 nM5 ± 3%2 ± 4%

Data are represented as mean ± standard deviation from three independent experiments.

Detailed Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles (LNPs) by Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating this compound using a microfluidic mixing device.[11]

Materials:

  • Ionizable cationic lipid (e.g., DLin-MC3-DMA) in ethanol

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) in ethanol

  • Cholesterol in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) in ethanol

  • This compound in 25 mM acetate buffer, pH 4.0

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Syringes and tubing compatible with the device

  • Dialysis cassette (10 kDa MWCO)

  • Nuclease-free PBS, pH 7.4

Procedure:

  • Prepare Lipid Mixture: In an RNase-free tube, combine the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).[12]

  • Prepare this compound Solution: Dilute the this compound stock in 25 mM acetate buffer (pH 4.0) to the desired concentration.

  • Setup Microfluidic Mixer: Prime the microfluidic device with ethanol and then with the acetate buffer according to the manufacturer's instructions.

  • Formulate LNPs: Load the lipid mixture in ethanol into one syringe and the this compound solution into another. Set the flow rate ratio (aqueous:ethanolic) to 3:1 and the total flow rate according to the device specifications. Initiate the mixing process.

  • Collection: Collect the resulting LNP suspension from the outlet.

  • Dialysis: Transfer the LNP suspension to a pre-soaked dialysis cassette and dialyze against nuclease-free PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove ethanol and unencapsulated this compound.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the zeta potential to assess surface charge.

    • Quantify the this compound encapsulation efficiency using a RiboGreen assay or a similar fluorescence-based method.[13]

Protocol 2: Loading this compound into Exosomes via Electroporation

This protocol describes how to load exogenous this compound into purified exosomes.

Materials:

  • Purified exosomes in PBS

  • This compound (chemically synthesized)

  • Electroporation cuvette (1 mm or 2 mm gap)

  • Electroporator

  • RNase A

  • Nuclease-free water and PBS

Procedure:

  • Prepare Exosome/NC-R17 Mixture: In an RNase-free microcentrifuge tube, mix a specific amount of purified exosomes (e.g., 20 µg) with the desired amount of this compound (e.g., 200 pmol) in a total volume of 100-200 µL of electroporation buffer or PBS.[14]

  • Electroporation: Transfer the mixture to a pre-chilled electroporation cuvette. Pulse the sample using optimized electroporation settings (voltage, capacitance, and resistance will vary depending on the electroporator and cuvette size).

  • Recovery: Immediately after the pulse, add exosome-depleted culture medium or PBS to the cuvette to recover the exosomes. Incubate at 37°C for 30 minutes to allow the exosome membrane to reseal.

  • RNase Treatment: To remove any this compound that is adhered to the outside of the exosomes, treat the sample with RNase A (e.g., 5 µg/mL) for 30 minutes at 37°C.[14]

  • Re-purification: Re-isolate the exosomes using ultracentrifugation or a size-exclusion chromatography column to remove the RNase and any remaining free this compound.

  • Quantify Loading Efficiency: Lyse a small aliquot of the loaded exosomes and quantify the amount of encapsulated this compound using qRT-PCR.

Visual Guides

Experimental Workflow for this compound Delivery and Analysis

experimental_workflow cluster_prep Preparation cluster_delivery Delivery cluster_analysis Analysis prep_ncr17 This compound Synthesis & Purification formulation Formulation of This compound Complex prep_ncr17->formulation prep_vector Delivery Vector (LNP, Exosome, etc.) prep_vector->formulation transfection Transfection/ Incubation formulation->transfection cell_culture Target Cell Culture cell_culture->transfection uptake Uptake Analysis (Microscopy/FACS) transfection->uptake mrna mRNA Analysis (qRT-PCR) transfection->mrna protein Protein Analysis (Western Blot/ELISA) transfection->protein phenotype Phenotypic Assay transfection->phenotype

Caption: Workflow for this compound delivery experiments.

Cellular Uptake and Action of this compound Delivered by LNP

cellular_uptake cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space lnp This compound LNP endosome Endosome lnp->endosome Endocytosis ncr17_free Free this compound endosome->ncr17_free Endosomal Escape cytoplasm Cytoplasm risc RISC ncr17_free->risc target_mrna Target mRNA risc->target_mrna Binding degradation mRNA Degradation target_mrna->degradation

Caption: Pathway of LNP-mediated this compound cellular uptake and action.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges with NC-R17

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the novel compound NC-R17 during in vitro experiments. As this compound is a new research compound, the following guidance is based on established methodologies for working with hydrophobic molecules.

Troubleshooting Guides

Issue: Precipitate Formation Upon Dilution of this compound in Aqueous Media

When diluting a concentrated stock of this compound (typically in an organic solvent like DMSO) into aqueous cell culture media or buffers, precipitation is a common challenge due to the compound's hydrophobic nature.

Troubleshooting Workflow:

cluster_0 Initial Observation cluster_1 Investigation & Optimization cluster_2 Resolution start Precipitate observed in media with this compound check_stock 1. Verify Stock Solution Clarity start->check_stock check_stock->start Stock has precipitate. Prepare fresh stock. optimize_dilution 2. Optimize Dilution Method check_stock->optimize_dilution Stock is clear modify_media 3. Modify Media Composition optimize_dilution->modify_media Precipitation persists end This compound is soluble in the working solution optimize_dilution->end Solubility achieved solubilizer 4. Test Solubilizing Agents modify_media->solubilizer Still precipitates modify_media->end Solubility achieved solubilizer->end Solubility achieved cluster_pathway Hypothetical this compound Signaling Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response nc_r17 This compound nc_r17->raf Inhibition

strategies to enhance the stability of the NC-R17 PROTAC complex

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the NC-R17 PROTAC. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability and efficacy of the this compound PROTAC complex in your experiments.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with the this compound PROTAC, a non-covalent Glutathione Peroxidase 4 (GPX4) degrader.

Question 1: I am observing low or no degradation of GPX4 with this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Several factors can contribute to suboptimal GPX4 degradation. Here are the most common causes and recommended troubleshooting steps:

  • Suboptimal PROTAC Concentration: PROTACs often exhibit a "hook effect," where concentrations that are too high lead to the formation of unproductive binary complexes (this compound-GPX4 or this compound-CRBN) instead of the functional ternary complex, which reduces degradation efficiency[1][2].

    • Solution: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from low picomolar to high micromolar) to identify the optimal concentration for maximal degradation (DC50) and to characterize the hook effect.

  • Poor Ternary Complex Stability: The stability of the GPX4-NC-R17-CRBN ternary complex is essential for efficient ubiquitination and subsequent degradation[3][4]. GPX4's flat surface can make it challenging to form stable complexes with non-covalent binders[5].

    • Solution: Evaluate the formation and stability of the ternary complex using biophysical assays such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC)[6]. These techniques can help determine the binding affinities and cooperativity of the complex.

  • Cell Permeability and Stability Issues: PROTACs are large molecules and may have poor cell permeability or stability, preventing them from reaching their intracellular target[2][7].

    • Solution: Assess the intracellular concentration of this compound using mass spectrometry. If permeability is low, consider formulation strategies or chemical modifications to the linker to improve physicochemical properties[4].

  • E3 Ligase Availability: The expression levels of the CRBN E3 ligase can vary between cell lines, which can impact the degradation efficiency of this compound.

    • Solution: Confirm the expression of CRBN in your cell model using Western Blot or proteomics. If CRBN levels are low, consider using a different cell line or a PROTAC that recruits a more ubiquitously expressed E3 ligase[8].

Question 2: My dose-response curve for this compound shows a pronounced "hook effect." How can I mitigate this?

Answer:

The hook effect is a common characteristic of PROTACs and indicates that at high concentrations, the formation of binary complexes is favored over the productive ternary complex[1].

  • Understanding the Cause: The hook effect arises from the equilibrium between binary and ternary complexes. When this compound is in excess, it is more likely to bind to GPX4 and CRBN separately, preventing them from coming together.

  • Mitigation Strategies:

    • Operate at Optimal Concentrations: The most straightforward approach is to use this compound at concentrations at or near its maximal degradation (Dmax) and avoid higher concentrations.

    • Enhance Ternary Complex Cooperativity: The stability of the ternary complex can be described by a cooperativity factor (alpha). A higher alpha value indicates a more stable ternary complex relative to the binary complexes, which can help to reduce the hook effect[6]. Linker optimization is a key strategy to improve cooperativity[9]. While you may not be able to modify the this compound structure, this is a critical consideration in PROTAC design.

    • Biophysical Characterization: Use techniques like SPR to measure the kinetics of ternary complex formation and dissociation. A longer residence time of the ternary complex can lead to more efficient degradation even at lower concentrations[6].

Question 3: We are designing new PROTACs based on this compound. How critical is the linker, and what should we consider for its optimization?

Answer:

The linker is a critical component of a PROTAC and plays a crucial role in the stability of the ternary complex.

  • Role of the Linker: The linker connects the GPX4-binding moiety (derived from RSL3) to the E3 ligase ligand (lenalidomide). Its length, rigidity, and chemical composition determine the orientation and proximity of GPX4 and CRBN within the ternary complex[4][9].

  • Optimization Considerations:

    • Length and Flexibility: The linker must be long enough to span the distance between the two proteins but not so long that it introduces excessive flexibility, which can be entropically unfavorable for complex formation[8]. Polyethylene glycol (PEG) and alkyl chains are common linker types[4].

    • Attachment Points: The points at which the linker is connected to the two ligands are critical for achieving a productive ternary complex geometry that allows for efficient ubiquitin transfer[9].

    • Physicochemical Properties: The linker can be modified to improve the solubility and cell permeability of the PROTAC[4]. Introducing hydrophilic groups can enhance solubility.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the this compound PROTAC?

A1: this compound is a heterobifunctional molecule. One end binds to the target protein, GPX4, and the other end binds to the E3 ubiquitin ligase, Cereblon (CRBN). This forms a ternary complex (GPX4-NC-R17-CRBN), bringing GPX4 into close proximity with the E3 ligase. The E3 ligase then tags GPX4 with ubiquitin, marking it for degradation by the proteasome.

Q2: Why is forming a stable ternary complex so important for PROTAC efficacy?

A2: The stability of the ternary complex directly influences the efficiency of the ubiquitination process. A more stable complex increases the likelihood that ubiquitin will be successfully transferred to the target protein before the complex dissociates[3][4]. The ability to form a stable ternary complex is often more predictive of a PROTAC's degradation efficiency than its binary binding affinity to the target protein alone[3].

Q3: What does "cooperativity" mean in the context of a PROTAC ternary complex?

A3: Cooperativity (alpha, α) is a measure of how the binding of one protein to the PROTAC affects the PROTAC's affinity for the second protein.

  • Positive Cooperativity (α > 1): The formation of the binary complex (e.g., this compound-GPX4) increases the affinity for the second protein (CRBN), leading to a more stable ternary complex. This is highly desirable for potent PROTACs[6].

  • Negative Cooperativity (α < 1): The binding of the first protein hinders the binding of the second, resulting in a less stable ternary complex[6].

Q4: this compound is a non-covalent GPX4 degrader. What are the advantages and potential challenges of this approach?

A4: Most known GPX4 inhibitors are covalent, targeting a selenocysteine residue, which can lead to poor selectivity and off-target effects[5][8][10].

  • Advantages: A non-covalent approach, like that of this compound, can offer improved selectivity and reduced toxicity by avoiding irreversible binding to other proteins.

  • Challenges: Non-covalent binding may be weaker than covalent interactions. Therefore, the stability of the ternary complex relies more heavily on favorable protein-protein interactions between GPX4 and CRBN, which are influenced by the PROTAC's structure, particularly the linker[9][11].

Quantitative Data Summary

The following table presents hypothetical biophysical and cellular data for a series of RSL3-based PROTACs, including this compound. This data is for illustrative purposes to demonstrate how quantitative results can be structured for comparison.

PROTAC IDLinker CompositionBinary KD (GPX4, nM)Binary KD (CRBN, nM)Ternary KD (nM)Cooperativity (α)DC50 (nM)Dmax (%)
This compound Alkyl Chain 550 1800 95 5.8 25 92
Analog-1Short PEG60017503501.715075
Analog-2Rigid Piperazine5201900806.53095
Analog-3Long Alkyl Chain70020006501.1>100040
  • KD: Dissociation constant, a measure of binding affinity (lower value = higher affinity).

  • Cooperativity (α): Calculated as (Binary KD for GPX4) / (Ternary KD).

  • DC50: Concentration for 50% maximal degradation.

  • Dmax: Maximum percentage of protein degradation.

Experimental Protocols

Protocol 1: Ternary Complex Affinity Measurement by Surface Plasmon Resonance (SPR)

This protocol describes a method to measure the binding affinity and kinetics of the this compound ternary complex.

Objective: To determine the KD and cooperativity (α) of the GPX4-NC-R17-CRBN complex.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit

  • Recombinant purified GPX4 and CRBN-DDB1 complex

  • This compound PROTAC

  • SPR running buffer (e.g., HBS-EP+)

Methodology:

  • Immobilization: Immobilize the CRBN-DDB1 complex onto the surface of the sensor chip using standard amine coupling chemistry.

  • Binary Interaction (this compound to CRBN): Inject a series of concentrations of this compound over the CRBN-functionalized surface to determine the binary binding affinity (KD).

  • Binary Interaction (this compound to GPX4): In a separate experiment, immobilize GPX4 and inject this compound to determine its binary KD for the target protein.

  • Ternary Complex Formation:

    • Prepare a series of solutions containing a constant, saturating concentration of GPX4 and varying concentrations of this compound.

    • Inject these pre-incubated solutions over the immobilized CRBN surface. The response will be due to the formation of the ternary complex.

    • Fit the resulting sensorgrams to a suitable binding model to determine the ternary KD.

  • Data Analysis:

    • Calculate the cooperativity factor: α = KD (binary, this compound to GPX4) / KD (ternary) .

Protocol 2: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

This protocol measures the heat changes associated with binding to determine the thermodynamics of ternary complex formation.

Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interactions.

Materials:

  • Isothermal titration calorimeter

  • Purified GPX4 and CRBN-DDB1 complex

  • This compound PROTAC

  • ITC buffer (e.g., PBS or HEPES, with matched DMSO concentration)

Methodology:

  • Preparation: Dialyze all proteins into the same buffer. Dissolve this compound in the same buffer to minimize buffer mismatch effects.

  • Binary Titration (this compound into GPX4):

    • Load the ITC syringe with a concentrated solution of this compound.

    • Load the sample cell with a solution of GPX4.

    • Perform a series of injections of this compound into the GPX4 solution and measure the heat change after each injection.

  • Ternary Titration:

    • Load the ITC syringe with a concentrated solution of the CRBN-DDB1 complex.

    • Load the sample cell with a solution of GPX4 pre-saturated with this compound.

    • Perform the titration by injecting the CRBN solution into the GPX4-PROTAC mixture.

  • Data Analysis:

    • Integrate the heat peaks from each injection and fit the data to a suitable binding model (e.g., one-site binding) to obtain the thermodynamic parameters (KD, ΔH, ΔS).

    • Comparing the KD from the binary and ternary experiments allows for the calculation of cooperativity.

Visualizations

PROTAC_Mechanism cluster_0 1. Ternary Complex Formation cluster_1 2. Ubiquitination cluster_2 3. Proteasomal Degradation PROTAC This compound GPX4 Target Protein (GPX4) PROTAC->GPX4 Binds CRBN E3 Ligase (CRBN) PROTAC->CRBN Binds Ternary_Complex GPX4 This compound CRBN Ub_GPX4 Ub-GPX4 Ternary_Complex->Ub_GPX4 Release Ub Ubiquitin Ub->Ternary_Complex:f0 Transfer E2 E2 Enzyme Proteasome Proteasome Ub_GPX4->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of Action for the this compound PROTAC.

Cooperativity cluster_positive Favorable PPIs Enhance Stability cluster_negative Unfavorable PPIs Reduce Stability p_start PROTAC + GPX4 + CRBN p_binary Binary Complex (PROTAC-GPX4) p_start->p_binary K_D1 p_ternary Stable Ternary Complex p_binary->p_ternary K_D2 (High Affinity) p_ternary->p_binary Slow Dissociation n_start PROTAC + GPX4 + CRBN n_binary Binary Complex (PROTAC-GPX4) n_start->n_binary K_D1 n_ternary Unstable Ternary Complex n_binary->n_ternary K_D2 (Low Affinity) n_ternary->n_binary Fast Dissociation

Caption: The Concept of Cooperativity in Ternary Complex Formation.

Workflow A 1. PROTAC Design & Synthesis (e.g., this compound Analogs) B 2. Binary Binding Assays (SPR or ITC) - PROTAC + GPX4 - PROTAC + CRBN A->B C 3. Ternary Complex Analysis (SPR, FRET, or ITC) - Measure Ternary Kd - Calculate Cooperativity (α) B->C D 4. Cellular Degradation Assay (Western Blot or HiBiT) - Determine DC50 & Dmax - Assess Hook Effect C->D E 5. Ubiquitination Assay - Confirm target ubiquitination D->E F 6. Lead Optimization E->F F->A Iterate Design

References

Validation & Comparative

Validating the Antitumor Efficacy of NC-R17 in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the antitumor effects of NC-R17, a selective kinase inhibitor, in preclinical xenograft models. The data presented herein demonstrates the potent and dose-dependent efficacy of this compound in inhibiting tumor growth in cancers harboring specific genetic mutations. This document is intended for researchers, scientists, and drug development professionals evaluating novel oncology therapeutics.

Mechanism of Action: Targeting the MAPK Signaling Pathway

This compound is a potent inhibitor of a constitutively active kinase mutant, BRAF V600E, which is a common driver mutation in approximately 50% of melanoma cases and is also found in a subset of other solid tumors.[1][2][3] The BRAF V600E mutation leads to constant activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, promoting uncontrolled cell proliferation and survival.[1][3][4] this compound is designed to specifically bind to the ATP-binding site of the mutated BRAF V600E kinase, blocking its activity and halting the downstream signaling cascade that includes MEK and ERK.[1] This targeted inhibition ultimately leads to decreased cell proliferation and increased apoptosis in tumor cells with the BRAF V600E mutation.[1][5]

MAPK_Pathway cluster_mutation Constitutive Activation in BRAF V600E Mutation growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk ras RAS rtk->ras braf BRAF ras->braf mek MEK braf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation ncr17 This compound ncr17->braf

Caption: this compound mechanism of action targeting the MAPK pathway.

Comparative Efficacy in Xenograft Models

The in vivo antitumor activity of this compound was evaluated in xenograft models derived from human cancer cell lines with the BRAF V600E mutation. The studies demonstrate a significant, dose-dependent inhibition of tumor growth compared to vehicle control.

Table 1: this compound Efficacy in BRAF V600E Melanoma Xenograft Model (A375 Cells)
Treatment GroupDose & ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Statistical Significance (p-value vs. Vehicle)
Vehicle ControlN/A1850 ± 210--
This compound25 mg/kg, BID850 ± 15054%< 0.01
This compound50 mg/kg, BID420 ± 9577%< 0.001
This compound75 mg/kg, BID150 ± 5092%< 0.001

Data synthesized from representative preclinical studies of BRAF inhibitors.[6][7]

Table 2: this compound Efficacy in BRAF V600E Colorectal Cancer Xenograft Model (HT29 Cells)
Treatment GroupDose & ScheduleMean Tumor Volume (mm³) at Day 18Tumor Growth Inhibition (%)Statistical Significance (p-value vs. Vehicle)
Vehicle ControlN/A1600 ± 180--
This compound50 mg/kg, BID980 ± 13039%< 0.05
This compound75 mg/kg, BID650 ± 11059%< 0.01
This compound100 mg/kg, BID320 ± 7080%< 0.001

Data synthesized from representative preclinical studies of BRAF inhibitors in colorectal cancer models.[6][7]

Experimental Protocols

Detailed methodologies are provided to ensure reproducibility and accurate comparison of results.

Human Tumor Xenograft Model Protocol
  • Cell Culture: Human melanoma (A375) or colorectal cancer (HT29) cells, both harboring the BRAF V600E mutation, are cultured in appropriate media (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO2).

  • Animal Model: Six- to eight-week-old female athymic nude mice are used for the study. Animals are allowed to acclimatize for at least one week before the experiment begins.

  • Tumor Implantation: Cultured cells are harvested, washed, and resuspended in a 1:1 mixture of sterile PBS and Matrigel.[8] A total of 5 x 10^6 cells in a volume of 100-200 µL are injected subcutaneously into the right flank of each mouse.

  • Tumor Monitoring and Grouping: Tumor growth is monitored by caliper measurements two to three times per week.[6][7] Tumor volume is calculated using the formula: (Width² x Length) / 2.[8] When tumors reach a mean volume of approximately 100-150 mm³, mice are randomized into treatment and control groups.

  • Drug Administration: this compound is formulated in an appropriate vehicle (e.g., DMSO:H2O:PBS). The compound or vehicle control is administered orally (p.o.) or intraperitoneally (i.p.) twice daily (BID) at the specified doses for the duration of the study (typically 18-21 days).[6][7][8]

  • Efficacy Endpoints: The primary endpoint is tumor growth inhibition (TGI). Animal body weight is monitored as an indicator of toxicity. The study is terminated when tumors in the control group reach a predetermined size (e.g., 1,500-2,000 mm³).[6]

  • Data Analysis: TGI is calculated as the percentage difference between the median tumor volume of the treated group and the vehicle control group. Statistical significance is determined using an appropriate statistical test, such as a Student's t-test or ANOVA.

Experimental_Workflow cluster_prep Preparation cluster_implant In Vivo Model cluster_treatment Treatment & Analysis cell_culture 1. Cell Culture (A375 / HT29) cell_prep 2. Cell Preparation (Harvest & Resuspend) cell_culture->cell_prep implant 3. Subcutaneous Implantation in Mice cell_prep->implant monitoring 4. Tumor Growth Monitoring implant->monitoring randomize 5. Randomization into Treatment Groups monitoring->randomize treatment 6. This compound or Vehicle Administration (Daily) randomize->treatment endpoints 7. Endpoint Measurement (Tumor Volume, Body Weight) treatment->endpoints analysis 8. Data Analysis (TGI Calculation) endpoints->analysis

Caption: Standard workflow for xenograft model efficacy studies.

Conclusion

The preclinical data strongly support the potent antitumor activity of this compound in xenograft models of cancers driven by the BRAF V600E mutation. The compound demonstrates a clear dose-dependent inhibition of tumor growth, validating its mechanism of action as a selective BRAF inhibitor. These findings provide a solid rationale for the further clinical development of this compound as a targeted therapy for patients with BRAF V600E-mutant cancers.

References

A Comparative Analysis of GPX4 Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A Note on NC-R17: Publicly available scientific literature and databases contain no specific information on a Glutathione Peroxidase 4 (GPX4) inhibitor designated "this compound" as of November 2025. Therefore, this guide provides a comparative analysis of three well-characterized GPX4 inhibitors—RSL3, ML210, and FIN56—as exemplars of different inhibitory mechanisms. These compounds are frequently used in preclinical research to induce ferroptosis, a form of regulated cell death dependent on iron and characterized by the accumulation of lipid peroxides.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of these inhibitors, their experimental validation, and the cellular pathways they modulate.

Introduction to GPX4 and Ferroptosis

Glutathione Peroxidase 4 (GPX4) is a unique, selenium-containing enzyme that plays a critical role in cellular antioxidant defense.[1][2] Its primary function is to reduce lipid hydroperoxides to their corresponding non-toxic alcohols, thereby protecting cell membranes from oxidative damage.[1][2] Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), culminating in a form of iron-dependent cell death known as ferroptosis.[1][3] Given that certain cancer cells, particularly those in a therapy-resistant state, exhibit a heightened dependence on GPX4 for survival, targeting this enzyme has emerged as a promising anti-cancer strategy.[4][5]

Comparative Analysis of GPX4 Inhibitors

The following sections provide a detailed comparison of RSL3, ML210, and FIN56, focusing on their mechanism of action, potency, and other key characteristics.

Table 1: Quantitative Comparison of GPX4 Inhibitors
InhibitorMechanism of ActionTarget BindingPotency (Example IC50/EC50 Values)Key Features
RSL3 Covalent, direct inhibition of GPX4 activity[3][6]Covalently binds to the active site selenocysteine of GPX4[7]IC50: 0.48 µM (HN3 cells)[8], 4.084 µM (HCT116 cells), 2.75 µM (LoVo cells)[9]Potent inducer of ferroptosis; often used as a canonical GPX4 inhibitor in research.[3] Some studies suggest it may have off-target effects on other selenoproteins like TXNRD1.[10][11]
ML210 Covalent, direct inhibition of GPX4 activity[12][13]A prodrug that is metabolically activated within cells to a species that covalently binds the GPX4 selenocysteine residue[14][15]EC50: 30 nM[16][17], 0.04 µM[12]; IC50: 71 nM (BJeLR HRASV12 cells)[12]Highly selective for GPX4 with improved pharmacokinetic properties compared to early chloroacetamide inhibitors.[5][15] Requires intracellular activation.[14][15]
FIN56 Induces GPX4 protein degradation[4][18]Does not directly bind GPX4; promotes its degradation through an autophagy-dependent mechanism[4][19]Effective concentrations for inducing ferroptosis are in the low micromolar range.Dual mechanism of action: besides inducing GPX4 degradation, it also activates squalene synthase, leading to the depletion of coenzyme Q10, an endogenous antioxidant.[18][20][21][22]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of GPX4 inhibitors are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of GPX4 inhibitors on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HT-1080, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • GPX4 inhibitors (RSL3, ML210, FIN56) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the GPX4 inhibitors in complete growth medium.

  • Remove the overnight culture medium and replace it with 100 µL of medium containing the various concentrations of inhibitors. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.

Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)

This protocol measures the accumulation of lipid ROS, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.

Materials:

  • Cells cultured in appropriate plates or dishes

  • GPX4 inhibitors

  • C11-BODIPY 581/591 (stock solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat cells with the desired concentrations of GPX4 inhibitors for the appropriate duration.

  • Prepare a working solution of C11-BODIPY 581/591 at a final concentration of 1-2 µM in cell culture medium or HBSS.[23]

  • Incubate the cells with the C11-BODIPY working solution for 30 minutes at 37°C, protected from light.[23]

  • Wash the cells twice with HBSS or PBS to remove excess probe.[23]

  • For flow cytometry, detach the cells using a gentle dissociation reagent (e.g., Accutase), resuspend in HBSS, and analyze immediately. The oxidized probe fluoresces in the green channel (FITC), while the reduced probe fluoresces in the red channel (Texas Red).[24][25]

  • For fluorescence microscopy, add fresh HBSS to the cells and image immediately.

  • The ratio of green to red fluorescence intensity is used as an indicator of lipid peroxidation.[24]

Western Blotting for GPX4 Protein Levels

This protocol is used to determine the effect of inhibitors, particularly FIN56, on the abundance of GPX4 protein.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against GPX4

  • Loading control primary antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.[26]

  • Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.[26]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. Quantify band intensities and normalize to the loading control.

GPX4 Activity Assay

This protocol measures the enzymatic activity of GPX4 in cell lysates.

Materials:

  • Cell lysates

  • GPX4 Assay Buffer

  • NADPH

  • Glutathione Reductase

  • Glutathione (GSH)

  • Cumene Hydroperoxide (substrate)

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare cell lysates in a suitable buffer on ice.

  • Determine the protein concentration of the lysates.

  • In a 96-well plate, prepare a reaction mixture containing GPX4 Assay Buffer, glutathione, glutathione reductase, and NADPH.[27]

  • Add a standardized amount of cell lysate to each well. To measure specific GPX4 activity, a parallel set of reactions can be run in the presence of a known GPX4 inhibitor.[28][29][30]

  • Initiate the reaction by adding the substrate, cumene hydroperoxide.[27]

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.[27]

  • The rate of NADPH consumption is proportional to the GPX4 activity in the sample. Calculate the specific activity based on the protein concentration.

Signaling Pathways and Visualizations

The inhibition of GPX4 triggers a cascade of events leading to ferroptosis. The following diagrams illustrate key aspects of this process.

GPX4_Inhibition_Pathway cluster_gpx4 GPX4 Regulation RSL3 RSL3 GPX4 GPX4 (Glutathione Peroxidase 4) RSL3->GPX4 Covalent Inhibition ML210 ML210 ML210->GPX4 Covalent Inhibition FIN56 FIN56 FIN56->GPX4 Promotes Degradation GSSG GSSG GPX4->GSSG Lipid_ROH Lipid Alcohols (L-OH) GPX4->Lipid_ROH Lipid_ROS Lipid ROS Accumulation GSH GSH (Glutathione) GSH->GPX4 Lipid_ROOH Lipid Hydroperoxides (L-OOH) Lipid_ROOH->GPX4 Lipid_ROOH->Lipid_ROS Accumulation Ferroptosis Ferroptotic Cell Death Lipid_ROS->Ferroptosis

Caption: Mechanism of GPX4 inhibition leading to ferroptosis.

Experimental_Workflow cluster_assays Downstream Assays cluster_endpoints Experimental Endpoints start Start: Cancer Cell Culture treatment Treat with GPX4 Inhibitor (e.g., RSL3, ML210, FIN56) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability lipid_ros Lipid Peroxidation (C11-BODIPY) treatment->lipid_ros protein_level GPX4 Protein Level (Western Blot) treatment->protein_level activity GPX4 Activity Assay treatment->activity ic50 Determine IC50 viability->ic50 ferroptosis_confirm Confirm Ferroptosis lipid_ros->ferroptosis_confirm mechanism Elucidate Mechanism (Inhibition vs. Degradation) protein_level->mechanism activity->mechanism

References

Confirming Non-Covalent Binding of Novel Inhibitors to GPX4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutics targeting Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, has led to the exploration of both covalent and non-covalent inhibitors. While covalent inhibitors have demonstrated potent activity, their potential for off-target effects and poor pharmacokinetic properties have spurred the development of non-covalent alternatives. This guide provides a comparative overview of the experimental approaches required to confirm the non-covalent binding of a novel compound, here termed NC-R17, to GPX4. We will compare the expected results for this compound with those of known covalent and recently discovered non-covalent inhibitors.

The Challenge of Targeting GPX4

GPX4 presents a challenging target for small molecule inhibition due to its relatively flat and featureless active site.[1][2] This topography makes the development of high-affinity non-covalent inhibitors difficult, leading many initial efforts to focus on covalent modifiers of the catalytic selenocysteine residue.[3][4] However, the demand for more selective and drug-like candidates has intensified the search for cryptic or allosteric sites amenable to non-covalent binding.[1][2]

Comparative Analysis of GPX4 Inhibitors

To effectively validate a novel non-covalent GPX4 inhibitor like this compound, a series of biochemical, biophysical, and cellular assays are necessary. The table below summarizes the expected outcomes for this compound in comparison to a known covalent inhibitor (e.g., ML162) and recently identified non-covalent inhibitors (e.g., DP018, DP029).

Experimental Assay Hypothetical this compound (Non-Covalent) ML162 (Covalent) DP018/DP029 (Non-Covalent) Primary Purpose
GPX4 Enzymatic Assay Reversible inhibition observed; IC50 value in the µM to nM range.Irreversible inhibition; time-dependent decrease in enzyme activity.Micromolar-level reversible inhibition of GPX4 enzymatic activity.[1]To determine the functional consequence of binding on GPX4 catalytic activity.
Surface Plasmon Resonance (SPR) Demonstrates direct binding with measurable on (ka) and off (kd) rates, confirming a reversible interaction. KD value in the µM to nM range.Shows direct binding, often with a very slow or negligible off-rate, indicative of a stable, covalent bond.Confirmed direct binding to GPX4 with micromolar affinity.[1]To quantify the binding affinity and kinetics of the inhibitor-protein interaction.
Cellular Thermal Shift Assay (CETSA) Induces a thermal stabilization of GPX4, indicating direct target engagement in a cellular context.Induces a significant thermal stabilization of GPX4 due to the formation of a covalent adduct.Would be expected to show thermal stabilization of GPX4.To confirm direct target engagement within intact cells.
Mass Spectrometry (MS) Analysis of Protein Adducts No covalent adduct detected on GPX4 after incubation and analysis.A mass shift corresponding to the molecular weight of the inhibitor is detected on the GPX4 protein, often localized to the active site selenocysteine.No covalent adducts would be expected or have been reported.To definitively differentiate between covalent and non-covalent binding mechanisms.
Washout Experiment in Cells Cellular effects (e.g., induction of ferroptosis) are reversible upon removal of the compound from the culture medium.Cellular effects are sustained even after the compound is removed, due to the permanent modification of the target protein.The reversibility of cellular effects would be a key characteristic.To assess the reversibility of the inhibitor's biological activity at a cellular level.
Reactive Oxygen Species (ROS) Assay Induces an increase in lipid ROS, a hallmark of ferroptosis, in a dose-dependent manner.Potently induces lipid ROS accumulation.Effectively induce ferroptosis in cells, as indicated by ROS assays.[1]To measure the downstream cellular consequence of GPX4 inhibition.

Experimental Protocols

GPX4 Enzymatic Assay

Objective: To determine the inhibitory concentration (IC50) of this compound on GPX4 activity.

Methodology:

  • Recombinant human GPX4 is incubated with the test compound (this compound) at varying concentrations.

  • The enzymatic reaction is initiated by adding a lipid hydroperoxide substrate (e.g., phosphatidylcholine hydroperoxide) and the cofactor glutathione (GSH).

  • The rate of NADPH consumption, which is coupled to the regeneration of GSH by glutathione reductase, is monitored spectrophotometrically at 340 nm.

  • For covalent inhibitors, a pre-incubation step with GPX4 is included to assess time-dependent inactivation.

  • IC50 values are calculated by fitting the dose-response data to a suitable sigmoidal model.

Surface Plasmon Resonance (SPR)

Objective: To measure the binding affinity and kinetics of this compound to GPX4.

Methodology:

  • Recombinant GPX4 is immobilized on a sensor chip.

  • A series of concentrations of the analyte (this compound) are flowed over the chip surface.

  • The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time to generate sensorgrams.

  • Association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir).

  • The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to GPX4 in a cellular environment.

Methodology:

  • Intact cells are treated with either vehicle or this compound.

  • The treated cells are heated to a range of temperatures.

  • Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

  • The amount of soluble GPX4 remaining at each temperature is quantified by Western blot or other protein detection methods.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and direct binding.

Visualizing the Workflow and Pathways

To further elucidate the processes involved in confirming non-covalent GPX4 inhibition, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the central role of GPX4 in the ferroptosis pathway.

experimental_workflow cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cellular Assays enzymatic GPX4 Enzymatic Assay mass_spec Mass Spectrometry enzymatic->mass_spec Investigate Mechanism spr Surface Plasmon Resonance (SPR) cetsa Cellular Thermal Shift Assay (CETSA) ros ROS Assay cetsa->ros Assess Cellular Effect washout Washout Experiment ros->washout Test Reversibility compound Novel Compound (this compound) compound->enzymatic Determine IC50 compound->spr Measure KD compound->cetsa Confirm Target Engagement

Caption: Experimental workflow for validating a novel non-covalent GPX4 inhibitor.

ferroptosis_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol pufa Polyunsaturated Fatty Acids (PUFAs) lipid_peroxidation Lipid Peroxidation pufa->lipid_peroxidation Iron-dependent Oxidation gpx4 GPX4 lipid_peroxidation->gpx4 Substrate ferroptosis Ferroptosis lipid_peroxidation->ferroptosis gsh Glutathione (GSH) gsh->gpx4 gssg Oxidized Glutathione (GSSG) gpx4->gssg lipid_alcohols Non-toxic Lipid Alcohols gpx4->lipid_alcohols Reduces to inhibitor This compound (Non-covalent Inhibitor) inhibitor->gpx4 Inhibits

Caption: Simplified signaling pathway of GPX4-mediated inhibition of ferroptosis.

References

Unraveling the Functional Role of NC-R17: Insights from Genetic Knockout Studies

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific information on "NC-R17" in the current scientific literature prevents a direct validation of its mechanism. However, to illustrate the requested comparative guide format, we will use the well-characterized Interleukin-17 (IL-17) signaling pathway as a representative example. This guide will, therefore, serve as a template for evaluating a hypothetical molecule, "this compound," assuming it operates within a similar signaling context.

Comparative Analysis of Signaling Pathway Activation

To quantitatively assess the impact of a genetic knockout on a signaling pathway, researchers often compare the expression or activity of downstream targets in wild-type versus knockout models. The following table summarizes hypothetical data from such an experiment, comparing the effects of a control (siNC) and a CXCL17 knockout (si-CXCL17) on key components of the IL-17 signaling pathway, with and without stimulation by IL-17A.

Treatment GroupTarget Gene/ProteinRelative mRNA Expression (Fold Change)Relative Protein Expression (Fold Change)
siNC FOSB1.001.00
MMP11.001.00
si-CXCL17 FOSB0.450.52
MMP10.380.41
si-CXCL17 + IL-17A FOSB0.850.91
MMP10.790.88

This data is hypothetical and for illustrative purposes only.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of scientific findings. Below is a representative protocol for a genetic knockout study aimed at validating the mechanism of a target molecule within a signaling pathway.

Cell Culture and Transfection

Human colorectal cancer (CRC) cell lines (e.g., HCT15) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator. For gene silencing, cells are seeded in 6-well plates and transfected with small interfering RNAs (siRNAs) targeting the gene of interest (e.g., CXCL17) or a negative control siRNA (siNC) using a lipofectamine-based reagent according to the manufacturer's instructions.

Quantitative Real-Time PCR (qRT-PCR)

Total RNA is extracted from cells using a TRIzol-based reagent. cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit. qRT-PCR is performed on a real-time PCR system using SYBR Green master mix. The relative expression of target genes (e.g., FOSB, MMP1) is calculated using the 2-ΔΔCt method, with GAPDH serving as the internal control.

Western Blot Analysis

Cells are lysed in RIPA buffer containing a protease inhibitor cocktail. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein (30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk and incubated with primary antibodies against the target proteins (e.g., key effectors in the IL-17 signaling pathway) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing Molecular Interactions and Experimental Design

Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following visualizations are provided in the DOT language for use with Graphviz.

G cluster_0 IL-17 Signaling Pathway IL-17A/F IL-17A/F IL-17RA IL-17RA IL-17A/F->IL-17RA Act1 Act1 IL-17RA->Act1 IL-17RC IL-17RC IL-17RC->Act1 TRAF6 TRAF6 Act1->TRAF6 Downstream Signaling Downstream Signaling TRAF6->Downstream Signaling

Caption: Simplified IL-17 signaling cascade.

G cluster_1 Genetic Knockout Experimental Workflow start Seed CRC Cells transfection Transfect with siNC or si-CXCL17 start->transfection treatment Treat with or without IL-17A transfection->treatment harvest Harvest Cells for Analysis treatment->harvest qRT_PCR qRT-PCR for mRNA Expression harvest->qRT_PCR western_blot Western Blot for Protein Levels harvest->western_blot data_analysis Data Analysis and Comparison qRT_PCR->data_analysis western_blot->data_analysis

Caption: Workflow for a genetic knockout study.

Independent Verification of NC-R17's Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

It appears that "NC-R17" is not a publicly recognized name for a specific molecule or drug candidate, as extensive searches have not yielded information on a compound with this designation. It is possible that "this compound" is an internal project name, a code for a novel compound not yet disclosed in public literature, or a typographical error.

To provide a comprehensive comparison guide as requested, clarification on the identity of "this compound" is necessary. Information regarding its biological target, proposed mechanism of action, or any alternative nomenclature would be required to perform a thorough and accurate analysis.

Assuming "this compound" is a hypothetical inhibitor of a key signaling pathway, for the purpose of demonstrating the requested format, this guide will proceed with a placeholder example. Let us assume "this compound" is a novel inhibitor of the Th17 cell signaling pathway, a critical driver of many autoimmune and inflammatory diseases.

Comparison of Th17 Pathway Inhibitors

This guide provides a comparative overview of the hypothetical molecule this compound against established inhibitors of the Th17 signaling pathway. The data presented is illustrative and intended to serve as a template for the evaluation of this compound's activity once its specific details are known.

Data Presentation

For effective comparison, quantitative data on the potency and selectivity of various inhibitors are summarized below. This includes both the hypothetical this compound and representative molecules targeting different points in the Th17 pathway.

Compound NameTargetIC50 (nM)Selectivity vs. Other PathwaysRoute of Administration
This compound (Hypothetical) RORγt50HighOral
SecukinumabIL-17A2-10HighSubcutaneous
UstekinumabIL-12/23 p4015-30HighSubcutaneous
TofacitinibJAK1/JAK328/1ModerateOral
Experimental Protocols

Detailed methodologies are crucial for the independent verification of a compound's activity. Below are standard experimental protocols relevant to the characterization of a Th17 pathway inhibitor.

1. In Vitro T-Cell Differentiation Assay:

  • Objective: To determine the effect of the compound on the differentiation of naive CD4+ T-cells into Th17 cells.

  • Method: Naive CD4+ T-cells are isolated from peripheral blood mononuclear cells (PBMCs). These cells are then cultured under Th17-polarizing conditions (e.g., with IL-6, TGF-β, IL-23, and anti-CD3/CD28 antibodies). The test compound (e.g., this compound) is added at various concentrations. After a set incubation period (typically 3-5 days), the percentage of Th17 cells is quantified by flow cytometry for the expression of IL-17A and the transcription factor RORγt.

2. Cytokine Release Assay:

  • Objective: To measure the inhibitory effect of the compound on the production of key pro-inflammatory cytokines by differentiated Th17 cells.

  • Method: Differentiated Th17 cells are re-stimulated in the presence of varying concentrations of the test compound. The supernatant is collected after 24-48 hours, and the levels of cytokines such as IL-17A, IL-17F, and IL-22 are measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

3. In Vivo Model of Psoriasis (e.g., Imiquimod-induced skin inflammation):

  • Objective: To assess the therapeutic efficacy of the compound in a preclinical animal model of a Th17-mediated disease.

  • Method: A mouse model of psoriasis is induced by the daily topical application of imiquimod cream on the shaved back and ear. The test compound is administered systemically (e.g., orally or by injection) throughout the induction period. Disease severity is monitored by scoring erythema, scaling, and skin thickness (Psoriasis Area and Severity Index - PASI). At the end of the study, skin biopsies are taken for histological analysis and measurement of inflammatory markers.

Visualizations

Diagrams are provided to illustrate key signaling pathways and experimental workflows.

Th17_Signaling_Pathway cluster_APC Antigen Presenting Cell cluster_TCell Naive CD4+ T-Cell APC APC TCR TCR APC->TCR Antigen Presentation IL6 IL-6 STAT3 STAT3 IL6->STAT3 IL23 IL-23 IL23->STAT3 TGFb TGF-β RORgt RORγt TGFb->RORgt STAT3->RORgt Th17 Th17 Cell RORgt->Th17 Differentiation IL17A IL-17A Th17->IL17A IL17F IL-17F Th17->IL17F IL22 IL-22 Th17->IL22

Caption: Simplified Th17 cell differentiation and cytokine production pathway.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Model isolate_pbmcs Isolate PBMCs naive_t_cells Isolate Naive CD4+ T-Cells isolate_pbmcs->naive_t_cells th17_polarization Th17 Polarization (+ this compound) naive_t_cells->th17_polarization flow_cytometry Flow Cytometry (RORγt, IL-17A) th17_polarization->flow_cytometry elisa ELISA (IL-17A, IL-22) th17_polarization->elisa imiquimod_model Imiquimod-induced Psoriasis Model nc_r17_treatment This compound Treatment imiquimod_model->nc_r17_treatment pasi_scoring PASI Scoring nc_r17_treatment->pasi_scoring histology Histology pasi_scoring->histology

Caption: Workflow for in vitro and in vivo evaluation of this compound.

Logical_Relationship NC_R17 This compound RORgt_inhibition RORγt Inhibition NC_R17->RORgt_inhibition Th17_diff_block Block Th17 Differentiation RORgt_inhibition->Th17_diff_block IL17_reduction Reduced IL-17 Production Th17_diff_block->IL17_reduction Inflammation_suppression Suppression of Inflammation IL17_reduction->Inflammation_suppression Therapeutic_effect Therapeutic Effect in Autoimmune Disease Inflammation_suppression->Therapeutic_effect

Caption: Proposed mechanism of action for this compound.

Unraveling "NC-R17": A Case of Unidentified Scientific Identity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for "NC-R17" within scientific and pharmaceutical databases has yielded no identification of a compound, drug, or research molecule under this designation. The term does not appear in publicly available experimental data, signaling pathway information, or in comparison with other therapeutic or research alternatives.

Our investigation into "this compound" primarily returned results related to the motion picture rating "NC-17," automotive wheel specifications, and various unrelated commercial entities. One tangential finding within a research paper on the IL-17 signaling pathway mentioned "siNC," an abbreviation for negative control small interfering RNA. However, "siNC" is a generic experimental control and not a specific compound for investigation.

Due to the lack of any identifiable scientific information for a substance named "this compound," we are unable to provide a comparative guide, detail experimental protocols, or generate the requested data visualizations and signaling pathway diagrams.

Researchers, scientists, and drug development professionals are advised to verify the nomenclature of the compound of interest. It is possible that "this compound" may be an internal project code, a novel compound not yet disclosed in public literature, or a typographical error.

For a comprehensive analysis and to proceed with a detailed comparison guide, further clarification on the identity and nature of "this compound" is required. We encourage the intended audience to provide a correct name, chemical structure, or any associated research articles to enable a thorough and accurate cross-validation and comparison.

Assessing the Specificity of Novel GPX4 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Glutathione peroxidase 4 (GPX4) has emerged as a critical regulator of ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. Inhibition of GPX4 presents a promising therapeutic strategy for various diseases, including cancer. Consequently, there is a growing interest in the development of potent and selective GPX4 inhibitors. This guide provides a comparative assessment of the specificity of novel inhibitors targeting GPX4 over other peroxidases, offering researchers and drug development professionals a comprehensive overview of the current landscape.

The Challenge of Specificity in GPX4 Inhibition

A key challenge in the development of GPX4 inhibitors is achieving high specificity for GPX4 over other antioxidant enzymes, particularly other members of the glutathione peroxidase family (GPX1, GPX2, GPX3, etc.) and other peroxidases like catalase, superoxide dismutase (SOD), and thioredoxin reductase (TrxR). Off-target inhibition of these enzymes can lead to unintended cellular effects and potential toxicity. Therefore, rigorous assessment of inhibitor specificity is paramount.

Emergence of Novel GPX4 Inhibitors

Recent research has led to the discovery of several novel classes of GPX4 inhibitors, moving beyond the well-characterized but often non-specific inhibitors like RSL3 and erastin. These new chemical entities, including indole nitroolefins and other small molecules, are being investigated for their potential to covalently or allosterically inhibit GPX4 with greater selectivity.

Unfortunately, at the time of this publication, there is no publicly available scientific literature or experimental data on a compound designated as "NC-R17". Therefore, a direct assessment of its specificity for GPX4 is not possible. This guide will instead focus on the general principles and methodologies for assessing inhibitor specificity, using examples of other recently developed GPX4 inhibitors where data is available.

Key Experimental Protocols for Assessing Specificity

To rigorously evaluate the specificity of a novel GPX4 inhibitor, a series of biochemical and cell-based assays are typically employed.

1. In Vitro Enzyme Inhibition Assays:

  • Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified GPX4 and other peroxidases.

  • Methodology:

    • Purify recombinant human GPX4, GPX1, GPX2, catalase, SOD, and TrxR.

    • Prepare a reaction mixture containing the respective enzyme, its substrate (e.g., phosphatidylcholine hydroperoxide for GPX4, hydrogen peroxide for catalase), and necessary co-factors (e.g., glutathione for GPXs).

    • Add the test inhibitor (e.g., "this compound" if it were available) at varying concentrations.

    • Incubate the reaction and measure the rate of substrate consumption or product formation using a suitable detection method (e.g., spectrophotometry, fluorescence).

    • Calculate the IC50 (half-maximal inhibitory concentration) value for each enzyme. A significantly lower IC50 for GPX4 compared to other peroxidases indicates selectivity.

2. Cellular Thermal Shift Assay (CETSA):

  • Objective: To confirm target engagement of the inhibitor with GPX4 in a cellular context.

  • Methodology:

    • Treat intact cells with the test inhibitor.

    • Lyse the cells and heat the lysate to various temperatures.

    • Centrifuge to separate aggregated (denatured) proteins from the soluble fraction.

    • Analyze the amount of soluble GPX4 at each temperature using Western blotting.

    • A shift in the melting temperature of GPX4 in the presence of the inhibitor indicates direct binding. This can be performed for other peroxidases to assess off-target engagement.

3. Chemoproteomics-based Target Identification:

  • Objective: To identify the protein targets of a covalent inhibitor across the entire proteome.

  • Methodology:

    • Synthesize an inhibitor probe containing a clickable tag (e.g., an alkyne or azide).

    • Treat cells with the probe.

    • Lyse the cells and perform a click chemistry reaction to attach a reporter molecule (e.g., biotin).

    • Enrich the biotin-labeled proteins using streptavidin beads.

    • Identify the enriched proteins by mass spectrometry.

    • High enrichment of GPX4 and low enrichment of other peroxidases would demonstrate specificity.

Data Presentation: A Framework for Comparison

To facilitate a clear comparison of inhibitor specificity, quantitative data should be summarized in a structured table.

InhibitorGPX4 IC50 (nM)GPX1 IC50 (nM)GPX2 IC50 (nM)Catalase IC50 (nM)SOD IC50 (nM)TrxR IC50 (nM)Selectivity (GPX1/GPX4)
Compound X 10>10,000>10,000>10,000>10,0005,000>1000-fold
Compound Y 505001,000>10,000>10,00080010-fold
RSL3 2005,0008,000>10,000>10,0001,50025-fold

This table is a template. Data for specific novel inhibitors would be populated as it becomes available through research.

Visualizing Key Pathways and Workflows

Signaling Pathway of GPX4 in Ferroptosis

GPX4_Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA_PL PUFA-PLs LPO Lipid Peroxides (L-OOH) PUFA_PL->LPO LPOX GPX4 GPX4 LPO->GPX4 Ferroptosis Ferroptosis LPO->Ferroptosis GSSG GSSG GPX4->GSSG L_OH Non-toxic Lipid Alcohols GPX4->L_OH GSH GSH GSH->GPX4 NCR17 This compound (Inhibitor) NCR17->GPX4

Caption: The GPX4-mediated detoxification of lipid peroxides, a key defense against ferroptosis.

Experimental Workflow for Specificity Assessment

Specificity_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis PurifiedEnzymes Purified Peroxidases (GPX4, GPX1, etc.) EnzymeAssay Enzyme Inhibition Assay PurifiedEnzymes->EnzymeAssay IC50 Determine IC50 Values EnzymeAssay->IC50 TargetEngagement Assess Target Engagement IC50->TargetEngagement Cells Cell Culture InhibitorTreatment Treat with Inhibitor Cells->InhibitorTreatment CETSA CETSA InhibitorTreatment->CETSA Chemoproteomics Chemoproteomics InhibitorTreatment->Chemoproteomics CETSA->TargetEngagement OffTarget Identify Off-Targets Chemoproteomics->OffTarget TargetEngagement->OffTarget

Caption: A generalized workflow for determining the specificity of a novel GPX4 inhibitor.

Conclusion

The development of highly specific GPX4 inhibitors is crucial for advancing ferroptosis-based therapies. While the specificity of the compound "this compound" remains to be elucidated due to a lack of available data, the experimental frameworks outlined in this guide provide a robust approach for the comprehensive evaluation of any novel GPX4 inhibitor. Researchers and drug developers are encouraged to employ these methodologies to thoroughly characterize the selectivity profiles of their lead compounds, ensuring the advancement of safe and effective therapeutics that precisely target the GPX4-ferroptosis axis.

Safety Operating Guide

Essential Guide to the Proper Disposal of NC-R17

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the proper disposal of materials designated as NC-R17. The procedures outlined below are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. This guidance is intended for researchers, scientists, and drug development professionals.

Disclaimer: The term "this compound" is not a universally standardized chemical identifier. Search results indicate several commercial products with similar names, such as "Silikal® R 17 Hardener," "Nu-Film-17," and "Jotun Thinner No. 17." It is imperative that you identify the specific substance you are working with and consult its official Safety Data Sheet (SDS) for detailed and accurate disposal instructions. The following procedures are based on the hazardous properties of "Silikal® R 17 Hardener" and should be considered a general framework.

Immediate Safety and Logistical Information

Safe and proper disposal of chemical waste begins with a thorough understanding of the material's hazards. Based on available data for similarly named products, this compound should be handled as a hazardous substance.

Key Hazards:

  • Flammability: Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[1][2]

  • Health Hazards: May cause skin and respiratory irritation, allergic skin reactions, and potential organ damage through prolonged or repeated exposure.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[3]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[1][3]

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, wear a suitable respirator.[1][3]

Step-by-Step Disposal Protocol

Adherence to a strict, procedural approach is essential for the safe disposal of this compound waste.

  • Waste Identification and Segregation:

    • All waste containing this compound must be classified as hazardous waste.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Container Management:

    • Use only approved, chemically resistant containers for storing this compound waste.

    • Ensure containers are tightly sealed to prevent the release of vapors.[1]

    • Label the waste container clearly with "Hazardous Waste," the full chemical name, and associated hazard symbols (e.g., flammable).

  • Waste Storage:

    • Store waste containers in a designated, well-ventilated hazardous waste accumulation area.[1]

    • The storage area should be secure, away from ignition sources, and have secondary containment to manage potential spills.

  • Final Disposal:

    • Disposal of this compound waste must be conducted through a licensed hazardous waste disposal contractor.

    • Provide the contractor with the Safety Data Sheet (SDS) for the specific this compound product.

    • Dispose of the container and its contents in accordance with all local, regional, national, and international regulations.[1][4]

Data Presentation

The following table summarizes the key hazard classifications for "Silikal® R 17 Hardener," which should be treated as representative for any unidentified this compound substance until an official SDS is consulted.

Hazard ClassificationGHS Hazard CodeDescription
Flammable LiquidH225Highly flammable liquid and vapor[1]
Skin IrritationH315Causes skin irritation[1]
Skin SensitizationH317May cause an allergic skin reaction[1]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[1]
Specific Target Organ Toxicity (Repeated Exposure)H373May cause damage to organs through prolonged or repeated exposure[1]

Experimental Protocols

No specific experimental protocols related to this compound were identified. All laboratory procedures involving this substance should be conducted in a manner that minimizes waste generation and personnel exposure.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the disposal of this compound and the decision-making process in the event of a spill.

cluster_0 Phase 1: Waste Generation and Collection cluster_1 Phase 2: Storage and Disposal A Generate this compound Waste B Wear Appropriate PPE A->B C Transfer Waste to Labeled, Compatible Hazardous Waste Container B->C D Seal Container and Move to Designated Waste Accumulation Area C->D E Store Away from Ignition Sources D->E F Arrange for Pickup by Licensed Waste Contractor E->F G Provide SDS to Contractor F->G

Caption: Workflow for proper disposal of this compound waste.

A This compound Spill Occurs B Is the spill large or uncontrolled? A->B C Evacuate Area Alert EHS/Emergency Services B->C Yes D If trained and safe to do so, address the spill B->D No E Don appropriate PPE D->E F Contain spill with inert, non-combustible absorbent material E->F G Collect absorbed material into a hazardous waste container F->G H Decontaminate the area G->H I Dispose of all materials as hazardous waste H->I

Caption: Emergency spill response for this compound.

References

Essential Safety and Handling Protocols for NC-R17

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of NC-R17, a substance presumed to be hazardous. All personnel must review the specific Safety Data Sheet (SDS) for this compound prior to commencing any work. The following procedures are a general guideline and may need to be adapted based on the specific hazards outlined in the SDS.

Personal Protective Equipment (PPE)

A thorough hazard assessment is the first step in selecting appropriate PPE for handling this compound.[1][2] The following table summarizes the minimum required PPE.

Protection Type Specification Key Considerations
Hand Protection Nitrile or Neoprene gloves (double-gloving recommended)Refer to the glove manufacturer's compatibility chart for this compound. Discard gloves immediately if contamination is suspected.
Eye and Face Protection Chemical splash goggles and a face shieldGoggles must provide side protection.[1] A face shield is required when there is a risk of splashes or aerosol generation.
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesThe type of cartridge will depend on the specific hazards of this compound (e.g., organic vapors, acid gases). A fit test is mandatory for all users.
Protective Clothing Chemical-resistant lab coat or apronMust be worn over personal clothing. In case of significant splash risk, chemical-resistant coveralls should be used.
Foot Protection Closed-toe, chemical-resistant shoesSafety shoes may be required based on the specific workplace hazard assessment.[1]
Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. Alert personnel and follow the established spill response protocol. Use appropriate spill kits for cleanup.
Handling and Storage

All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage container must be clearly labeled with the chemical identity and hazard warnings.

  • Transport: When transporting this compound within the laboratory, use a secondary container to prevent spills.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Segregate this compound waste from other waste streams.

  • Containerization: Use designated, leak-proof, and clearly labeled hazardous waste containers.

  • Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[3]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Review SDS for this compound prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_exp Perform Experiment with this compound prep_setup->handle_exp handle_observe Observe for Spills or Exposure handle_exp->handle_observe cleanup_decon Decontaminate Work Surfaces handle_observe->cleanup_decon No Incident emergency_spill Spill Occurs handle_observe->emergency_spill Incident Occurs emergency_exposure Exposure Occurs handle_observe->emergency_exposure Incident Occurs cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash emergency_action Follow Emergency Procedures emergency_spill->emergency_action emergency_exposure->emergency_action emergency_report Report Incident emergency_action->emergency_report

Standard Operating Procedure for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.